molecular formula C21H21N4O7- B1664201 7-N-(4-Hydroxyphenyl)mitomycin C CAS No. 70343-57-6

7-N-(4-Hydroxyphenyl)mitomycin C

Cat. No.: B1664201
CAS No.: 70343-57-6
M. Wt: 426.4 g/mol
InChI Key: UGBKJIQCOWXUSC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

7-N-(4-Hydroxyphenyl)mitomycin C (also referred to as M-83) is a semisynthetic derivative of the antineoplastic antibiotic mitomycin C. This compound is a bioreductive alkylating agent that requires activation to exert its biological effects. Once activated, it demonstrates potent DNA strand scission activity, causing breakages in both single-stranded and double-stranded DNA . Research indicates that its mechanism of action involves the generation of oxygen radicals, a process that is potentially facilitated by metal ions . Studies have shown that this compound possesses significantly enhanced bioactivity compared to its parent compound. It exhibits higher phage inactivation activity against bacteriophages such as φX174 and PM2, and its DNA strand scission activity is approximately three to six times more potent than mitomycin C, meaning it achieves the same level of activity at one-third to one-sixth the concentration . The molecular formula of the compound is C21H22N4O6 . This product is intended for Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70343-57-6

Molecular Formula

C21H21N4O7-

Molecular Weight

426.4 g/mol

IUPAC Name

[(4S,6S,7R,8S)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13+,19+,21-/m1/s1

InChI Key

UGBKJIQCOWXUSC-UHFFFAOYSA-M

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-N-(4-hydroxyphenyl)mitomycin C
7-N-(p-hydroxyphenyl)-mitomycin C
7-N-PHPMC
KW 2083
NSC 278891
NSC-278891

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-N-(4-Hydroxyphenyl)mitomycin C, a potent analog of the anti-tumor antibiotic Mitomycin C. This document details the synthetic pathway, experimental protocols, and relevant biological context to support research and development in the field of oncology.

Introduction

Mitomycin C is a well-established chemotherapeutic agent utilized in the treatment of various cancers. Its mechanism of action involves the bioreductive alkylation of DNA, leading to interstrand cross-links and subsequent inhibition of DNA replication and cell death. To enhance its therapeutic index and overcome mechanisms of resistance, numerous analogs have been synthesized and evaluated. Among these, this compound has demonstrated significant anti-tumor activity, warranting a detailed examination of its synthesis.[1][2] This guide focuses on the chemical synthesis of this specific analog, providing a foundation for its further investigation and potential clinical application.

Synthetic Pathway

The primary synthetic route to this compound involves the nucleophilic substitution of the C7-methoxy group of Mitomycin A with 4-aminophenol. Mitomycin A serves as a key precursor in the synthesis of a variety of N7-substituted Mitomycin C analogs.[3] The reaction proceeds via a direct displacement mechanism, where the amino group of 4-aminophenol attacks the electron-deficient C7 position of the mitosane core.

The overall transformation can be represented as follows:

Synthesis_Pathway Mitomycin_A Mitomycin A Product This compound Mitomycin_A->Product Nucleophilic Substitution at C7 p_Aminophenol 4-Aminophenol p_Aminophenol->Product

Caption: General synthetic scheme for this compound.

Experimental Protocols

3.1. Materials and Methods

  • Starting Material: Mitomycin A

  • Reagent: 4-Aminophenol

  • Solvent: Anhydrous methanol or other suitable polar aprotic solvent.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reactants and products.

  • Purification: Silica gel column chromatography.

3.2. General Synthetic Procedure

  • A solution of Mitomycin A in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere.

  • To this solution, a stoichiometric excess of 4-aminophenol is added.

  • The reaction mixture is stirred at room temperature for an extended period (typically 24-48 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a solid.

3.3. Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Quantitative Data

Quantitative data for the synthesis of this compound, such as reaction yields and specific spectroscopic data, are not explicitly detailed in the currently available literature. However, for a series of 30 N7-phenyl-substituted Mitomycin C analogs prepared from Mitomycin A, the yields are generally moderate.[3] The table below provides a template for summarizing such data once it becomes available through experimental work.

ParameterValue
Reaction Yield Data not currently available
¹H NMR (CDCl₃, δ ppm) Data not currently available
¹³C NMR (CDCl₃, δ ppm) Data not currently available
Mass Spectrum (m/z) Data not currently available
HPLC Purity (%) Data not currently available

Biological Activity and Signaling Pathways

This compound, like its parent compound, is a bioreductive alkylating agent.[1] Its cytotoxic effects are predicated on its activation under hypoxic conditions, a characteristic feature of the tumor microenvironment.

Signaling_Pathway cluster_0 Tumor Cell Drug This compound Activated_Drug Reduced Metabolite Drug->Activated_Drug Bioreductive Activation (Hypoxia) DNA Nuclear DNA Activated_Drug->DNA Alkylation DNA_Adduct Mono-adduct DNA->DNA_Adduct Initial Adduct Formation DNA_Crosslink Interstrand Cross-link DNA_Adduct->DNA_Crosslink Second Alkylation Replication_Inhibition Inhibition of DNA Replication DNA_Crosslink->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Proposed mechanism of action for this compound.

The activation process involves the reduction of the quinone moiety of the molecule, which is more efficient in the low-oxygen environment of tumors. This reduction leads to the formation of a highly reactive electrophile that can then alkylate DNA, primarily at guanine residues. The initial mono-adduct can then undergo a second alkylation event on the complementary DNA strand, resulting in a cytotoxic interstrand cross-link. This cross-linking physically prevents the separation of the DNA strands, thereby inhibiting DNA replication and ultimately leading to programmed cell death (apoptosis).

Conclusion

The synthesis of this compound from Mitomycin A represents a straightforward yet crucial step in the development of novel anti-cancer agents. This guide provides a foundational understanding of the synthetic pathway and a representative experimental protocol. Further research is required to optimize the reaction conditions, fully characterize the compound, and extensively evaluate its biological activity and therapeutic potential. The information presented herein is intended to facilitate these future investigations by providing a clear and detailed starting point for researchers in the field.

References

An In-Depth Technical Guide to 7-N-(4-Hydroxyphenyl)mitomycin C: Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-N-(4-Hydroxyphenyl)mitomycin C, also known as M-83 or KW-2083, is a semi-synthetic derivative of the potent antitumor antibiotic Mitomycin C. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, stability, and analytical characterization. Furthermore, it delves into its biological activity, mechanism of action, and cytotoxic effects against various cancer cell lines. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising anticancer agent.

Chemical Properties

This compound is a bioactive chemical compound with the molecular formula C₂₁H₂₂N₄O₆ and a molecular weight of 426.42 g/mol .[1] Its unique chemical structure, featuring a hydroxyphenyl group at the 7-N position of the mitomycin core, contributes to its distinct biological properties compared to its parent compound, Mitomycin C.

Physicochemical Data
PropertyValueReference
Molecular Formula C₂₁H₂₂N₄O₆[1]
Molecular Weight 426.42 g/mol [1]
CAS Number 70343-57-6[1]
Appearance Crystalline powder
Storage Store at -20°C
Solubility
Stability

The stability of this compound is crucial for its formulation and therapeutic efficacy. While specific stability studies on this derivative are limited, the stability of Mitomycin C is well-documented and offers valuable insights. Mitomycin C is most stable in neutral aqueous solutions (pH 7-8) and degrades rapidly in acidic (pH < 7) and alkaline (pH > 8) conditions.[4] In aqueous solutions, it can be stored at 0-5°C for up to a week.[1] For Mitomycin C, solutions reconstituted with 0.9% NaCl have been found to be less stable than those reconstituted with water for injection due to unfavorable pH values.[5] It is reasonable to extrapolate that this compound would exhibit similar pH-dependent stability.

Synthesis and Analysis

Synthesis

While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the public domain, the general approach involves the chemical modification of Mitomycin C. The synthesis of mitomycin derivatives often involves nucleophilic substitution at the C7 position of the mitosane core.[6] The synthesis of 7-N-phenyl derivatives of Mitomycin C has been reported, suggesting a reaction between Mitomycin C and the corresponding aniline derivative.[6]

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow MitomycinC Mitomycin C Reaction Reaction in a suitable solvent (e.g., Methanol) MitomycinC->Reaction p_Aminophenol p-Aminophenol p_Aminophenol->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Generalized synthesis workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques for the characterization and quantification of Mitomycin C and its derivatives.

Experimental Protocol: HPLC Analysis of Mitomycin C (Adaptable for this compound)

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of water and acetonitrile (e.g., 85:15 v/v).

  • Detection: UV detection at 365 nm.

  • Internal Standard: Porfiromycin can be used as an internal standard for quantification.

  • Sample Preparation: Plasma samples can be purified using solid-phase extraction.

This method provides good precision, linearity, and specificity for the analysis of Mitomycin C in biological matrices and can be optimized for this compound.[7]

Mass Spectrometry:

Mass spectrometry, particularly LC-MS/MS, is a powerful tool for the definitive identification and quantification of this compound. For Mitomycin C, multiple reaction monitoring in positive-ion mode with precursor-product ion pairs of 335.3 → 242.3 has been used for quantification.[7] A similar approach can be developed for its 7-N-(4-hydroxyphenyl) derivative, with the expected precursor ion being [M+H]⁺ at m/z 427.4.

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity, often superior to that of Mitomycin C, against a range of experimental tumors.[8][9] A key advantage of this derivative is its improved safety profile, demonstrating significantly lower myelosuppression compared to Mitomycin C at equivalent effective doses.[10]

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HeLa S3Cervical Cancer< 3[8]
P388LeukemiaNot specified, but stronger than MMC[9]
Meth 1FibrosarcomaNot specified, but stronger than MMC[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Add_Compound Add compound to cells Cell_Seeding->Add_Compound Compound_Prep Prepare drug dilutions Compound_Prep->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Mechanism of Action: DNA Damage

Similar to Mitomycin C, this compound functions as a DNA alkylating agent. Its cytotoxic effects are primarily attributed to the induction of DNA damage. A key difference is that this compound is more readily reduced by agents like dithiothreitol, leading to sequence-specific DNA damage.[12][13] This reduction is a critical step for the activation of mitomycins, enabling them to crosslink DNA strands and inhibit DNA replication and transcription.

The induction of DNA damage by this compound is expected to activate cellular DNA damage response (DDR) pathways. While specific studies on this derivative are scarce, the parent compound, Mitomycin C, is known to activate the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling pathways, which are central to the cellular response to DNA damage and replication stress.

DNA_Damage_Pathway M83 This compound Reduction Reductive Activation M83->Reduction DNA_Damage DNA Interstrand Crosslinks Reduction->DNA_Damage ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM Cell_Cycle_Arrest Cell Cycle Arrest ATR_ATM->Cell_Cycle_Arrest DNA_Repair DNA Repair ATR_ATM->DNA_Repair Apoptosis Apoptosis ATR_ATM->Apoptosis If damage is severe

Caption: Proposed DNA damage signaling pathway for this compound.

Pharmacokinetics

Pharmacokinetic studies in both mice and humans have been conducted for this compound.

ParameterSpeciesDoseValueReference
Half-life (t½) Mice10.2 mg/kg (i.v.)7.5 min[14]
Mice20 mg/kg (i.v.)17.9 min[14]
Humans40 mg/body (i.v.)27.6 min[15]
Urinary Excretion (24h) Mice~LD50 (i.v.)2.85%[14]
Maximum Tolerated Dose Humans70 mg/m²[16][17]

The compound is rapidly inactivated by liver homogenates in vitro, and its distribution is similar to that of Mitomycin C, with lower urinary recovery of the unchanged drug.[14]

Conclusion

This compound is a promising Mitomycin C derivative with enhanced antitumor activity and a more favorable safety profile. Its mechanism of action is centered on its ability to induce DNA damage following reductive activation. While further research is needed to fully elucidate its solubility, stability, and the specific signaling pathways it modulates, the available data strongly support its potential as a valuable candidate for cancer therapy. This technical guide provides a solid foundation of its chemical and biological properties to aid researchers in their future investigations.

References

Structural Analysis of 7-N-(4-Hydroxyphenyl)mitomycin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural analysis of 7-N-(4-Hydroxyphenyl)mitomycin C, a significant derivative of the potent antitumor antibiotic, Mitomycin C. While comprehensive experimental data on the crystal structure and complete Nuclear Magnetic Resonance (NMR) assignments for this specific analog are not extensively available in public literature, this document compiles the known structural information and presents established experimental protocols for this class of compounds, using the parent Mitomycin C as a reference for methodology.

Molecular and Physicochemical Properties

This compound, also known as M-83, is characterized by the substitution of the C7-amino group of Mitomycin C with a 4-hydroxyphenyl moiety. This modification has been shown to influence its antitumor activity and myelosuppression profile.[1][2] The fundamental properties of the molecule are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₂₂N₄O₆PubChem[3]
Molecular Weight 426.42 g/mol ChemicalBook[4]
Monoisotopic Mass 426.15393 DaPubChem[3]
Canonical SMILES CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4--INVALID-LINK--N4)NC5=CC=C(C=C5)OPubChem[3]
InChI Key HNTGDFCASLOZEZ-YDBSYXHISA-NPubChem[3]
CAS Number 70343-57-6ChemicalBook[4]
Common Synonyms M-83, KW-2083, 7-N-PHPMCChemicalBook[4]

Visualization of Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting its core mitosane skeleton and the appended 4-hydroxyphenyl group.

G cluster_mitomycin This compound struct G cluster_workflow X-ray Crystallography Workflow A Compound Purification B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution (e.g., Direct Methods) C->D E Structural Refinement D->E F Final 3D Structure (Bond Lengths, Angles) E->F G cluster_nmr NMR Structural Elucidation Pathway H1 1D ¹H NMR (Proton Environments) HSQC 2D HSQC (Direct C-H Bonds) H1->HSQC COSY 2D COSY (H-H Connectivity) H1->COSY C13 1D ¹³C NMR (Carbon Skeleton) C13->HSQC HMBC 2D HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Final Structure Assignment HMBC->Structure COSY->HMBC

References

In Vitro Activity of 7-N-(4-Hydroxyphenyl)mitomycin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of 7-N-(4-Hydroxyphenyl)mitomycin C, a derivative of the potent antitumor antibiotic Mitomycin C. Also known as M-83 or KW-2083, this compound has demonstrated significant cytotoxic effects against a range of cancer cell lines, often exceeding the potency of its parent compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Data Presentation

The in vitro efficacy of this compound (M-83) has been evaluated across various cancer cell lines. While specific IC50 values are not consistently reported in publicly available literature, comparative studies and specific concentration-effect data highlight its potent antitumor activity.

Cell LineCompoundConcentrationObserved EffectSource
HeLa S3 M-83 & MMC3 x 10⁻³ mMSignificant growth inhibition; cell growth ceased after 24 hours.[1]
Leukemia P388 M-83Not specifiedCytotoxic effects were similar to Mitomycin C.
Fibrosarcoma Meth 1 M-83Not specifiedCytotoxic effects were stronger than Mitomycin C.
HeLa S3 M-833 x 10⁻³ mMStronger inhibition of DNA synthesis compared to RNA or protein synthesis.[1]
Murine Spleen Cells M-83Not specifiedMore significantly cytotoxic in vitro than Mitomycin C.

Mechanism of Action

This compound, like its parent compound Mitomycin C, functions as a bioreductive alkylating agent. Its cytotoxic activity is initiated by an intracellular reduction of the quinone ring, leading to the formation of a reactive electrophile that can alkylate and cross-link DNA. This process preferentially occurs at CpG sequences and results in the inhibition of DNA replication and transcription, ultimately leading to cell death.[2]

Signaling Pathway: Reductive Activation of Mitomycin C

Reductive_Activation_of_Mitomycin_C cluster_0 Intracellular Environment Mitomycin_C Mitomycin C (Inactive Prodrug) Reduced_Mitomycin Reduced Mitomycin (Semiquinone radical) Mitomycin_C->Reduced_Mitomycin Reductases (e.g., DT-diaphorase) Activated_Mitomycin Activated Mitomycin (Hydroquinone) Reduced_Mitomycin->Activated_Mitomycin Further Reduction DNA_Alkylation Mono-alkylation of DNA Activated_Mitomycin->DNA_Alkylation Electrophilic Attack DNA_Crosslinking Interstrand DNA Cross-linking DNA_Alkylation->DNA_Crosslinking Second Alkylation Cell_Death Apoptosis / Cell Death DNA_Crosslinking->Cell_Death Inhibition of DNA Replication & Transcription

Caption: Reductive activation cascade of Mitomycin C leading to DNA damage.

Experimental Protocols

The assessment of the in vitro activity of this compound involves various standard and specialized laboratory procedures. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits 50% inhibition of cell viability (IC50).

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive the vehicle solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the compound concentration.

DNA Synthesis Inhibition Assay

This method assesses the impact of the compound on DNA replication.

  • Cell Culture and Treatment: Cells are cultured and treated with various concentrations of this compound as described for the cytotoxicity assay.

  • Radiolabeled Precursor Incubation: A radiolabeled DNA precursor, such as [³H]-thymidine, is added to the culture medium for a defined period.

  • Cell Lysis and Macromolecule Precipitation: The cells are washed and then lysed. Macromolecules, including DNA, are precipitated using an acid solution (e.g., trichloroacetic acid).

  • Scintillation Counting: The amount of incorporated radioactivity in the precipitated DNA is quantified using a scintillation counter.

  • Data Analysis: The inhibition of DNA synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells prepare_compound Prepare Serial Dilutions of M-83 seed_cells->prepare_compound add_compound Add Compound to Cells prepare_compound->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

References

7-N-(4-Hydroxyphenyl)mitomycin C biological targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Targets of 7-N-(4-Hydroxyphenyl)mitomycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as M-83 or KW-2083, is a semi-synthetic derivative of the potent antitumor antibiotic, Mitomycin C (MMC). This document provides a comprehensive overview of its biological targets, mechanism of action, and associated experimental methodologies. As a derivative of MMC, this compound shares its primary mechanism as a DNA cross-linking agent, leading to the inhibition of DNA synthesis and induction of apoptosis in cancer cells. However, preclinical studies have indicated that it possesses a superior therapeutic index, with enhanced antitumor activity and reduced myelosuppression compared to its parent compound.

Primary Biological Target: Deoxyribonucleic Acid (DNA)

The principal biological target of this compound is cellular DNA. Upon bioreductive activation within the cell, the molecule becomes a potent alkylating agent, capable of forming covalent cross-links between complementary DNA strands. This action is fundamental to its cytotoxic effects.

Mechanism of Action

The mechanism of action of this compound is believed to closely mirror that of Mitomycin C, which involves the following key steps:

  • Bioreductive Activation: The quinone moiety of the mitomycin core is reduced by intracellular reductases (such as NADPH-cytochrome P450 reductase) to form a reactive hydroquinone intermediate. This activation is a critical step for its DNA-alkylating activity.

  • DNA Alkylation and Cross-linking: The activated molecule can then alkylate DNA at two separate positions, leading to the formation of interstrand cross-links (ICLs). These ICLs prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription, thus effectively halting these processes.

  • Induction of DNA Damage Response and Apoptosis: The formation of DNA adducts and ICLs triggers the cellular DNA damage response (DDR) pathway. This can lead to cell cycle arrest, typically at the S and G2/M phases, to allow for DNA repair. If the damage is too extensive to be repaired, the DDR pathway initiates programmed cell death, or apoptosis. This process is often mediated by the p53 tumor suppressor protein.

  • Generation of Reactive Oxygen Species (ROS): The redox cycling of the mitomycin quinone system can also lead to the production of reactive oxygen species, which can cause further cellular damage to DNA, proteins, and lipids, contributing to the overall cytotoxicity of the compound.

Quantitative Data

While specific IC50 values for this compound are not widely available in the public literature, comparative studies have provided valuable quantitative insights into its activity relative to Mitomycin C.

In Vitro Cytotoxicity

The cytotoxic effects of this compound (M-83) have been shown to be similar to or stronger than those of Mitomycin C (MMC) against certain cancer cell lines.[1]

Cell LineCompoundObservationReference
Leukemia P388M-83Cytotoxic effect is similar to MMC.[1]
Fibrosarcoma Meth 1M-83Cytotoxic effect is stronger than MMC.[1]
HeLa S3M-83 & MMCSignificant growth inhibition at 3 x 10⁻³ mM after 24 hours.[2]
Inhibition of Macromolecule Synthesis

At a concentration of 3 x 10⁻³ mM, this compound demonstrated a preferential inhibition of DNA synthesis over RNA and protein synthesis in HeLa S3 cells.[2]

MacromoleculeInhibition
DNAStrong
RNAWeaker
ProteinWeaker
In Vivo Antitumor Activity

Preclinical studies in murine tumor models have consistently demonstrated the superior in vivo efficacy of this compound (M-83) compared to Mitomycin C (MMC).

Tumor ModelCompoundKey FindingsReference
Ascitic P388 LeukemiaM-83More potent activity than MMC.[1]
Ascitic Fibrosarcoma Meth 1M-83More potent activity than MMC.[1]
Solid Sarcoma 180M-83Same extent of growth inhibition as MMC but with a higher safety margin.[1]
Lewis Lung CarcinomaM-83As effective as MMC at doses with similar toxicity.[1]
Various Murine TumorsM-83Chemotherapeutic ratio is approximately 5 to 8 times higher than MMC.[1]
Clinical Data

A Phase I clinical study established a maximum tolerated dose (MTD) for this compound.

ParameterValue
Maximum Tolerated Dose (MTD)70 mg/m²

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound. These protocols are based on standard procedures for evaluating mitomycin analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., P388, Meth 1, HeLa S3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from picomolar to micromolar.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value from the resulting dose-response curve.

DNA Synthesis Inhibition Assay (Radiolabeled Thymidine Incorporation)

This assay measures the effect of this compound on the rate of DNA synthesis.

  • Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).

  • Radiolabeling: Add [³H]-thymidine (1 µCi/mL) to each well and incubate for 4 hours.

  • Cell Lysis and DNA Precipitation: Wash the cells with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH). Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA).

  • Harvesting and Scintillation Counting: Collect the precipitated DNA onto glass fiber filters and wash with 5% TCA and then ethanol. Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measurement: Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Express the results as a percentage of the [³H]-thymidine incorporation in treated cells compared to untreated controls.

In Vivo Antitumor Activity in a Murine Ascites Tumor Model (e.g., P388 Leukemia)

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.

  • Animal Model: Use DBA/2 mice for the P388 leukemia model.

  • Tumor Inoculation: Inoculate mice intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells on day 0.

  • Compound Administration: Randomly divide the mice into treatment and control groups. On day 1, administer this compound i.p. at various dose levels. The control group receives the vehicle.

  • Monitoring: Monitor the mice daily for signs of toxicity and record their body weights.

  • Endpoint: The primary endpoint is the mean survival time of the mice in each group.

  • Data Analysis: Calculate the percentage increase in lifespan (% ILS) for each treatment group compared to the control group using the formula: % ILS = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage and Cellular Response This compound This compound Bioreductive Activation Bioreductive Activation This compound->Bioreductive Activation Activated Metabolite Activated Metabolite Bioreductive Activation->Activated Metabolite DNA Cross-linking DNA Cross-linking Activated Metabolite->DNA Cross-linking DNA Damage Response DNA Damage Response DNA Cross-linking->DNA Damage Response Cell Cycle Arrest (S, G2/M) Cell Cycle Arrest (S, G2/M) DNA Damage Response->Cell Cycle Arrest (S, G2/M) Apoptosis Apoptosis DNA Damage Response->Apoptosis DNA Repair DNA Repair Cell Cycle Arrest (S, G2/M)->DNA Repair DNA Repair->Apoptosis if repair fails Cell Survival Cell Survival DNA Repair->Cell Survival

Caption: Putative mechanism of action for this compound.

G cluster_0 In Vitro Cytotoxicity Assay cluster_1 DNA Synthesis Inhibition Assay cluster_2 In Vivo Antitumor Activity Seed Cells Seed Cells Add Drug Dilutions Add Drug Dilutions Seed Cells->Add Drug Dilutions Incubate (48-72h) Incubate (48-72h) Add Drug Dilutions->Incubate (48-72h) MTT Assay MTT Assay Incubate (48-72h)->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Seed Cells_2 Seed Cells Add Drug Add Drug Seed Cells_2->Add Drug Incubate Incubate Add Drug->Incubate Add [3H]-Thymidine Add [3H]-Thymidine Incubate->Add [3H]-Thymidine Lyse & Precipitate DNA Lyse & Precipitate DNA Add [3H]-Thymidine->Lyse & Precipitate DNA Scintillation Counting Scintillation Counting Lyse & Precipitate DNA->Scintillation Counting Analyze Data Analyze Data Scintillation Counting->Analyze Data Inoculate Tumor Cells Inoculate Tumor Cells Administer Drug Administer Drug Inoculate Tumor Cells->Administer Drug Monitor Survival Monitor Survival Administer Drug->Monitor Survival Calculate % ILS Calculate % ILS Monitor Survival->Calculate % ILS

Caption: Experimental workflows for evaluating the activity of this compound.

Conclusion

This compound is a promising Mitomycin C analog with a well-defined primary biological target, DNA. Its mechanism of action, centered on DNA cross-linking following bioreductive activation, leads to potent antitumor effects. The available data strongly suggests an improved therapeutic window compared to Mitomycin C, characterized by greater in vivo efficacy and reduced toxicity. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the study of this and similar compounds. Further research to elucidate specific IC50 values across a broader range of cancer cell lines and to fully map the intricacies of its interaction with cellular signaling pathways will be invaluable for its potential clinical development.

References

In-Depth Technical Guide to the Pharmacokinetics of 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of 7-N-(4-Hydroxyphenyl)mitomycin C, an analog of the chemotherapeutic agent Mitomycin C. Also known as KW-2149, KW-2083, or M-83, this compound has been investigated for its potential antitumor activities. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME) in both preclinical animal models and human subjects from Phase I clinical trials.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid distribution and elimination. The following tables summarize the key quantitative parameters identified in various studies.

Table 1: Pharmacokinetic Parameters in Human Clinical Trials
ParameterValueStudy Population/ConditionsSource
Elimination Half-life (t½) ~18 minutesPatients receiving 20, 40, or 70 mg/body IV injection.[1]
27.6 minutes (average)3 patients receiving 40 mg/body as an IV bolus injection; plasma concentration-time curves fitted to a one-compartment model.[2]
Dose-Limiting Toxicity Leukopenia and ThrombocytopeniaPhase I study participants.[2][3][4]
Maximum Tolerated Dose 70 mg/m²Phase I study participants.[3][4]
Table 2: Pharmacokinetic Parameters in Preclinical Animal Models
ParameterValueSpecies/ModelDosingSource
Elimination Half-life (t½) 9.7 minutesNormal and tumor-bearing mice16.6 mg/kg IV[5]
10.9 minutes (β-phase)Male BALB/c nude mice with human tumor xenografts15 mg/kg
Excretion (144h) 33% in urine, 58% in fecesNormal and tumor-bearing mice16.6 mg/kg IV[5]
Area Under the Curve (AUC) 112.4 µg·min/mLMale BALB/c nude mice with human tumor xenografts15 mg/kg
Pharmacokinetic Model Two-compartment open modelDogsNot specified

Metabolism and Metabolites

This compound undergoes rapid metabolism. The primary metabolites identified in plasma are the methyl sulfide form (M-16) and the symmetrical disulfide dimer (M-18).[5] An albumin conjugate has also been detected.[5] These metabolites have been shown to possess anticellular activity, although generally less potent than the parent compound.[5] The metabolic inactivation of this compound is enhanced by the presence of NADPH, vitamin B6, and glutathione and occurs primarily in the liver and kidneys.[1]

metabolic_pathway cluster_0 Metabolic Transformation of this compound Parent_Drug This compound (KW-2149) Metabolite_M16 M-16 (Methyl Sulfide Form) Parent_Drug->Metabolite_M16 Metabolism Metabolite_M18 M-18 (Symmetrical Disulfide Dimer) Parent_Drug->Metabolite_M18 Metabolism Albumin_Conjugate Albumin Conjugate Parent_Drug->Albumin_Conjugate Binding experimental_workflow cluster_workflow General Pharmacokinetic Study Workflow Dosing Drug Administration (e.g., IV Bolus) Sampling Biological Sample Collection (Blood, Urine, Feces) Dosing->Sampling Analysis Bioanalytical Method (e.g., HPLC, Bioassay) Sampling->Analysis Modeling Pharmacokinetic Modeling (e.g., Compartmental Analysis) Analysis->Modeling Parameters Determination of PK Parameters (t½, AUC, CL, Vd) Modeling->Parameters

References

In-Depth Technical Guide: Physicochemical Properties of 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific quantitative data on the solubility and stability of 7-N-(4-Hydroxyphenyl)mitomycin C. This guide provides a comprehensive overview of the solubility and stability of its parent compound, Mitomycin C (MMC), which serves as a critical reference for researchers and drug development professionals. The experimental protocols and mechanism of action described for Mitomycin C are presumed to be highly relevant for its derivatives.

Executive Summary

Mitomycin C is an antineoplastic antibiotic that functions as a bioreductive alkylating agent. Its therapeutic efficacy is intrinsically linked to its solubility and stability, which dictate its formulation, storage, and in vivo bioavailability. This document provides a detailed summary of the known solubility and stability profiles of Mitomycin C in various solvents and conditions. It also outlines standard experimental protocols for assessing these parameters and illustrates the compound's mechanism of action. This information is intended to guide researchers in handling and characterizing Mitomycin C and its derivatives, such as this compound.

Solubility of Mitomycin C

Mitomycin C exhibits a wide range of solubility depending on the solvent system. It is sparingly soluble in aqueous solutions and some organic solvents, but highly soluble in others like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The solubility data is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Table 1: Solubility of Mitomycin C in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL--INVALID-LINK--
Dimethylformamide (DMF)~20 mg/mL--INVALID-LINK--
Water~1 mg/mL (requires warming)--INVALID-LINK--
Phosphate-Buffered Saline (PBS, pH 7.2)~0.5 mg/mL--INVALID-LINK--
Ethanol~0.1 mg/mL--INVALID-LINK--
MethanolSoluble--INVALID-LINK--
AcetoneSoluble--INVALID-LINK--
BenzeneModerately Soluble--INVALID-LINK--
Carbon TetrachlorideModerately Soluble--INVALID-LINK--
EtherModerately Soluble--INVALID-LINK--
Petroleum EtherInsoluble--INVALID-LINK--

Stability of Mitomycin C

The stability of Mitomycin C is influenced by several factors, including pH, temperature, and the presence of light. The solid form of Mitomycin C is generally stable, while its stability in solution can vary significantly. It is known to be unstable in acidic and alkaline solutions.

Table 2: Stability of Mitomycin C in Solution

Concentration & SolventStorage ConditionsStabilityReference
0.5 mg/mL in Sterile Water for InjectionRoom TemperatureUp to 7 days--INVALID-LINK--
0.4 mg/mL in 0.9% Normal SalineNot specifiedUp to 24 hours--INVALID-LINK--
0.4 mg/mL in 5% Dextrose in Water (D5W)Not specifiedApproximately 2 hours--INVALID-LINK--
1.0 mg/mL in Normal Saline37°C after 50 min incubation at 50°C~8-11% degradation over 6 hours--INVALID-LINK--
2.0 mg/mL in Normal Saline37°C after 50 min incubation at 50°C~7-11% degradation over 6 hours--INVALID-LINK--
Aqueous SolutionsGeneralNot recommended for storage for more than one day--INVALID-LINK--
Solid Form-20°C≥ 4 years--INVALID-LINK--

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of Mitomycin C, which can be adapted for its derivatives.

Solubility Assessment

A common method to determine solubility is the shake-flask method.

  • Preparation: Add an excess amount of Mitomycin C to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification: Analyze the concentration of Mitomycin C in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

A typical stability-indicating HPLC method is used to determine the chemical stability of Mitomycin C in solution.

  • Solution Preparation: Prepare solutions of Mitomycin C at the desired concentration in the relevant solvent or buffer.

  • Storage: Store the solutions under controlled conditions (e.g., specific temperature, light exposure).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining concentration of the parent compound. The appearance of new peaks can indicate degradation products.

    • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and aqueous buffer.

    • Stationary Phase: A C18 reversed-phase column is commonly used.

    • Detection: UV detection at a wavelength where Mitomycin C has maximum absorbance (e.g., 365 nm).

  • Data Analysis: Plot the concentration of Mitomycin C as a function of time to determine the degradation kinetics and half-life. Stability is often defined as the time at which 90% of the initial concentration remains.

G cluster_prep Sample Preparation cluster_analysis Analysis prep_sol Prepare MMC Solution store Store under Controlled Conditions prep_sol->store sample Withdraw Aliquots at Time Points store->sample hplc HPLC Analysis sample->hplc data Data Analysis (Kinetics, Half-life) hplc->data

Caption: General workflow for stability testing of Mitomycin C.

Mechanism of Action of Mitomycin C

The cytotoxic activity of Mitomycin C is dependent on its bioreductive activation.[1][2] In the relatively anaerobic environment of tumor cells, enzymes such as NADPH-cytochrome P450 reductase and DT-diaphorase reduce the quinone ring of Mitomycin C.[3][4] This activation generates a reactive electrophilic species.

The activated Mitomycin C then acts as a potent DNA alkylating agent, forming covalent bonds with DNA.[5] It preferentially crosslinks DNA between two guanine residues in the 5'-CpG-3' sequence, leading to interstrand crosslinks.[5][6] These crosslinks prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to apoptosis and cell death.[7][8] This mechanism of action is particularly effective against rapidly proliferating cancer cells.

G cluster_dna_damage DNA Damage Pathway MMC Mitomycin C (Inactive Prodrug) Enzymes Bioreductive Enzymes (e.g., NADPH-cytochrome P450 reductase) in Hypoxic Environment MMC->Enzymes Activated_MMC Activated Mitomycin C (Reactive Electrophile) DNA Cellular DNA Activated_MMC->DNA Alkylation Crosslinked_DNA DNA Interstrand Crosslinks DNA->Crosslinked_DNA Inhibition Inhibition of DNA Replication & Transcription Crosslinked_DNA->Inhibition Apoptosis Apoptosis (Cell Death) Inhibition->Apoptosis Enzymes->Activated_MMC Reduction

Caption: Bioreductive activation and DNA crosslinking by Mitomycin C.

References

An In-depth Technical Guide to Analogs and Derivatives of 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analogs and derivatives of 7-N-(4-Hydroxyphenyl)mitomycin C (7-HPM), a significant compound in the landscape of anticancer drug development. This document delves into the synthesis, mechanism of action, antitumor activity, and toxicity of these compounds, presenting key data in a structured format to facilitate comparison and further research.

Introduction

Mitomycin C (MMC) is a potent antitumor antibiotic used in the treatment of various cancers. However, its clinical utility is often limited by severe myelosuppression. This has driven the development of numerous analogs and derivatives with the aim of improving the therapeutic index by enhancing antitumor efficacy and reducing toxicity. Among these, 7-N-substituted derivatives have shown particular promise. This guide focuses on this compound (also known as M-83 or KW-2083) and its related analogs, which have demonstrated superior antitumor profiles compared to the parent compound.

Synthesis of 7-N-Aryl Mitomycin C Derivatives

The general synthesis of 7-N-substituted mitomycin C analogs involves the reaction of mitomycin A with the desired amine. Mitomycin A, which has a methoxy group at the C-7 position, is a key intermediate for the synthesis of various C-7 substituted analogs.

A series of 30 different N7-phenyl-substituted mitomycin C analogues were prepared from mitomycin A.[1] The development of these analogs was based on the rationale that modifying the substituent at the 7-position could modulate the compound's electronic properties and lipophilicity, thereby influencing its bioreductive activation and cellular uptake.[1][2]

Quantitative Data on Antitumor Activity and Toxicity

The following tables summarize the available quantitative data on the antitumor activity and toxicity of this compound and its analogs in comparison to Mitomycin C. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vivo Antitumor Activity of 7-N-Phenyl Mitomycin C Derivatives against P388 Leukemia
CompoundOptimal Dose (mg/kg)Maximum Increase in Lifespan (ILSmax %)Reference
Mitomycin C8104[3]
7-N-phenyl-mitomycin C16124[3]
7-N-(p-chlorophenyl)-mitomycin C16112[3]
7-N-(p-aminophenyl)-mitomycin C16169[3]
7-N-(p-hydroxyphenyl)-mitomycin C (M-83) 16 >386 [3]
7-N-(o-hydroxyphenyl)-mitomycin C16211[3]
7-N-(m-hydroxyphenyl)-mitomycin C16245[3]

Note: The data indicates that 7-N-(p-hydroxyphenyl)-mitomycin C (M-83) was the most effective among the tested 7-N-phenyl derivatives against P388 leukemia.[3]

Table 2: Comparative Efficacy of 7-N-(p-hydroxyphenyl)mitomycin C (M-83) and Mitomycin C (MMC) against Various Murine Tumors[4][5]
Tumor ModelDrugOptimal Dose (mg/kg, i.p.)T/C (%)*ILS (%)**
Sarcoma 180 (ascitic)M-8320->500
MMC10-250
Meth 1 Fibrosarcoma (ascitic)M-8315->500
MMC5-200
B-16 Melanoma (ascitic)M-8315-250
MMC10-150
P388 Leukemia (ascitic)M-8315->500
MMC5-200
Lewis Lung Carcinoma (solid)M-8320 (i.v.)30-
MMC10 (i.v.)40-

* T/C (%): Treated vs. Control tumor weight percentage. ** ILS (%): Increase in lifespan.

M-83 demonstrated more potent activities than MMC against a range of ascitic tumors and was also markedly effective against solid tumors.[4]

Table 3: Myelosuppression in Mice Treated with 7-N-(p-hydroxyphenyl)mitomycin C (M-83) and Mitomycin C (MMC)[6]
TreatmentDose (mg/kg, i.v.)Leukocyte Count (x 10³/mm³) - Day 4Leukocyte Count (x 10³/mm³) - Day 7
Control-8.5 ± 1.28.2 ± 1.0
M-83154.2 ± 0.86.5 ± 1.1
MMC52.1 ± 0.53.8 ± 0.7

These results show that M-83 induced significantly lower leukopenia compared to an equieffective dose of MMC, with a faster recovery of white blood cell counts.[5] A clinical trial also indicated that the intensity of myelotoxicity of MMC was estimated to be four times greater than that of KW-2083 (M-83).[6]

Experimental Protocols

Synthesis of 7-N-(p-hydroxyphenyl)mitomycin C (M-83)

A general procedure for the synthesis of 7-N-aryl mitomycin C derivatives involves the reaction of Mitomycin A with the corresponding aniline derivative.

Materials:

  • Mitomycin A

  • p-Aminophenol

  • Anhydrous methanol

  • Triethylamine

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve Mitomycin A in anhydrous methanol under an inert atmosphere.

  • Add a molar excess of p-aminophenol to the solution.

  • Add a catalytic amount of triethylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., chloroform-methanol gradient) to yield 7-N-(p-hydroxyphenyl)mitomycin C.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., P388, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Activity Assay (P388 Leukemia Model)

Materials:

  • DBA/2 mice

  • P388 leukemia cells

  • Test compounds

  • Saline or other suitable vehicle

  • Syringes and needles

Procedure:

  • Inoculate DBA/2 mice intraperitoneally (i.p.) with 1 x 10⁶ P388 leukemia cells on day 0.

  • Randomly divide the mice into groups (e.g., 6-8 mice per group).

  • Administer the test compounds i.p. at various dose levels on day 1. Include a control group treated with the vehicle only.

  • Monitor the mice daily for survival.

  • Calculate the mean survival time (MST) for each group.

  • Determine the increase in lifespan (ILS) using the formula: ILS (%) = [(MST of treated group / MST of control group) - 1] x 100.

DNA Cross-linking Assay (Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a method for detecting DNA damage, including cross-links.

Materials:

  • Treated and untreated cells

  • Low melting point agarose

  • Normal melting point agarose

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Harvest cells treated with the test compounds.

  • Embed the cells in low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

  • Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • To detect interstrand cross-links, irradiate the slides with a DNA-damaging agent (e.g., gamma-rays or UV light) to introduce a known number of strand breaks. Cross-links will reduce the amount of DNA migration.

  • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Perform electrophoresis at a low voltage.

  • Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualize the comets under a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of cross-links.

  • Quantify the DNA damage using image analysis software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of mitomycin C and its analogs involves bioreductive activation, leading to the alkylation and cross-linking of DNA.

Bioreductive Activation

Mitomycin C is a prodrug that requires enzymatic reduction of its quinone ring to become a potent DNA alkylating agent. This activation is more efficient in the hypoxic environment often found in solid tumors. Several enzymes, including DT-diaphorase (NQO1) and NADPH:cytochrome P450 reductase, are implicated in this process. The reduction leads to the formation of a hydroquinone intermediate, which spontaneously loses the C9a methoxy group to generate a reactive mitosene that can alkylate DNA.

Bioreductive_Activation Mitomycin_C Mitomycin C (Prodrug) Enzymatic_Reduction Enzymatic Reduction (e.g., DT-diaphorase, P450 reductase) Mitomycin_C->Enzymatic_Reduction Hydroquinone Hydroquinone Intermediate Enzymatic_Reduction->Hydroquinone +2e-, +2H+ Mitosene Reactive Mitosene Hydroquinone->Mitosene -CH3OH DNA DNA Mitosene->DNA Alkylation DNA_Adducts DNA Mono-adducts DNA->DNA_Adducts DNA_Crosslinks DNA Interstrand Cross-links DNA_Adducts->DNA_Crosslinks Second Alkylation Cell_Death Cell Death DNA_Crosslinks->Cell_Death

Caption: Bioreductive activation pathway of Mitomycin C.

DNA Cross-linking

The activated mitosene is a bifunctional alkylating agent that can form covalent bonds with two nucleophilic sites on DNA, primarily at the N2 position of guanine residues in CpG sequences. This results in the formation of DNA interstrand cross-links, which prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription and ultimately leading to cell death.

DNA_Crosslinking Activated_Mitomycin Activated Mitosene DNA_Strand1 DNA Strand 1 (Guanine) Activated_Mitomycin->DNA_Strand1 First Alkylation Monoadduct Monoadduct Formation DNA_Strand1->Monoadduct DNA_Strand2 DNA Strand 2 (Guanine) Crosslink Interstrand Cross-link DNA_Strand2->Crosslink Monoadduct->DNA_Strand2 Second Alkylation Replication_Inhibition Inhibition of DNA Replication and Transcription Crosslink->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

References

Methodological & Application

Application Notes and Protocols: 7-N-(4-Hydroxyphenyl)mitomycin C in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-N-(4-Hydroxyphenyl)mitomycin C, also known as M-83, is a derivative of the potent antitumor antibiotic Mitomycin C (MMC).[1] Like its parent compound, M-83 functions as a DNA crosslinking agent, leading to the inhibition of DNA synthesis and subsequent cell death.[1][2] Preclinical studies have indicated that M-83 exhibits more potent antitumor activity and a higher chemotherapeutic ratio compared to Mitomycin C against various cancer models, including leukemia, fibrosarcoma, and melanoma.[1][3] Furthermore, M-83 has been reported to have lower myelosuppressive effects, suggesting a potentially improved safety profile.[1]

These application notes provide a summary of the available data on this compound and offer generalized protocols for its investigation in cancer cell lines. It is important to note that while M-83 has shown significant promise, detailed in vitro studies, including specific IC50 values across a wide range of cancer cell lines and elucidated signaling pathways, are not extensively available in publicly accessible literature. The provided protocols are largely based on established methods for Mitomycin C and should be adapted and optimized for specific experimental conditions.

Data Presentation

Table 1: Comparative Antitumor Activity of this compound (M-83) and Mitomycin C (MMC)
Cancer ModelM-83 Activity Compared to MMCReference
Ascites Sarcoma 180More potent[1]
Fibrosarcoma Meth 1More potent[1][3]
Sarcoma Meth AMore potent[1]
Melanoma B-16More potent[1]
Leukemia P388More potent[1][3]
Lymphoma EL4More potent[1]
Solid Sarcoma 180Equally effective at equivalent doses[3]
Lewis Lung CarcinomaEqually effective at equivalent doses[1][3]
HeLa S3 CellsSignificant growth inhibition[1]
Table 2: IC50 Values of Mitomycin C in Various Cancer Cell Lines (for reference)
Cell LineCancer TypeIC50 (µM)
LC-2-adLung Adenocarcinoma0.0115
NTERA-2-cl-D1Teratocarcinoma0.0129
J82Bladder Carcinoma0.0150
NCI-H2170Lung Squamous Cell Carcinoma0.0163
KYSE-510Esophageal Squamous Cell Carcinoma0.0164
NCI-H2228Lung Adenocarcinoma0.0166
SISOCervical Squamous Cell Carcinoma0.0184
MV-4-11Acute Myeloid Leukemia0.0192
769-PRenal Cell Carcinoma0.0208
H4Glioma0.0208
SF295Glioblastoma0.0225
SK-LU-1Lung Adenocarcinoma0.0225
NCI-H460Large Cell Lung Cancer0.0235
NCI-H209Small Cell Lung Cancer0.0237
IMR-5Neuroblastoma0.0238
MCF7Breast Adenocarcinoma0.0242
OCI-LY-19B-cell Lymphoma0.0258

Signaling Pathways

The precise signaling pathways activated by this compound have not been fully elucidated. However, based on the mechanism of its parent compound, Mitomycin C, it is hypothesized to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Diagram 1: Hypothesized Apoptosis Signaling Pathway of this compound

G M83 This compound DNA_Damage DNA Crosslinking & Damage M83->DNA_Damage Death_Receptors Death Receptors (e.g., Fas, DR4/5) M83->Death_Receptors may upregulate p53 p53 Activation DNA_Damage->p53 Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with M-83 Dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze G cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Assay Start Cell Seeding & Adherence Treatment M-83 Treatment (Dose & Time Dependent) Start->Treatment Harvesting Cell Harvesting (Trypsinization) Treatment->Harvesting Fixation Fixation in Ethanol Harvesting->Fixation Staining_AVPI Annexin V/PI Staining Harvesting->Staining_AVPI Staining_PI PI Staining Fixation->Staining_PI FACS_Cycle Flow Cytometry Staining_PI->FACS_Cycle FACS_Apoptosis Flow Cytometry Staining_AVPI->FACS_Apoptosis

References

Application Notes and Protocols for 7-N-(4-Hydroxyphenyl)mitomycin C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-N-(4-Hydroxyphenyl)mitomycin C (M-83), a derivative of Mitomycin C (MMC), in preclinical animal models. This document includes summaries of its antitumor activity, pharmacokinetic profile, and detailed experimental protocols to guide researchers in their study design.

Introduction

This compound is an analog of the potent antitumor antibiotic Mitomycin C. It has been investigated for its potential as a chemotherapeutic agent with an improved therapeutic index compared to its parent compound. Studies in various murine tumor models have demonstrated its significant antitumor efficacy, often surpassing that of MMC.[1][2] The primary mechanism of action, similar to MMC, involves the bioreductive alkylation of DNA, leading to interstrand cross-linking, inhibition of DNA synthesis, and subsequent apoptosis.[3][4] This document outlines the application of M-83 in animal models, providing essential data and protocols for its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in animal models.

Table 1: Antitumor Activity of this compound (M-83) vs. Mitomycin C (MMC) in Murine Tumor Models
Tumor ModelAnimal ModelAdministration RouteM-83 EfficacyMMC EfficacyKey FindingsReference
P388 Leukemia (ascitic)MiceIntraperitoneal>386% increase in life span (ILS)104% ILSM-83 was significantly more effective. Doses >5 mg/kg resulted in 60-day survivors.[1][5]
Fibrosarcoma Meth 1 (ascitic)MiceIntraperitonealMore potent activity than MMC-M-83 showed a higher chemotherapeutic ratio.[1]
Sarcoma 180 (solid)MiceIntravenousSimilar tumor growth inhibition to MMC at equivalent doses-M-83 demonstrated a higher safety margin.[1]
Lewis Lung CarcinomaMiceIntravenousAs effective as MMC at doses with similar toxicity--[1]
Human Tumor Xenografts (various)Nude MiceNot SpecifiedPositive antitumor effect against 6 out of 8 tumor strainsSimilar antitumor spectrum-[6]
Table 2: Pharmacokinetic Parameters of this compound (M-83) in Animal Models
Animal ModelAdministration RouteDoseElimination Half-Life (t½β)Area Under the Curve (AUC)Key FindingsReference
Nude MiceNot Specified15 mg/kg10.9 minutes112.4 µg·min/mLSerum levels detected by bioassay were biphasic.[6]
RatsIntravenousNot Specified62 minutes-Biphasic serum elimination.[7]

Signaling Pathway

The proposed mechanism of action for this compound involves a sequence of events initiated by its bioreductive activation within the cell. This leads to the generation of a reactive species that alkylates DNA, ultimately triggering apoptosis.

M-83_Signaling_Pathway Proposed Signaling Pathway of this compound (M-83) M83 This compound (M-83) Reductases Intracellular Reductases M83->Reductases Bioreductive Activation Activated_M83 Activated M-83 (Reactive Intermediate) Reductases->Activated_M83 DNA DNA Activated_M83->DNA Alkylation Crosslinked_DNA DNA Interstrand Cross-linking DNA->Crosslinked_DNA Replication_Inhibition Inhibition of DNA Replication Crosslinked_DNA->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Crosslinked_DNA->Transcription_Inhibition DNA_Damage_Response DNA Damage Response (p53 activation) Crosslinked_DNA->DNA_Damage_Response Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis DNA_Damage_Response->Apoptosis

Caption: Proposed mechanism of M-83 leading to apoptosis.

Experimental Protocols

The following are detailed protocols for the use of this compound in animal models, based on established methodologies for similar compounds.

Preparation of this compound for Injection

Materials:

  • This compound (M-83) powder

  • Sterile vehicle (e.g., physiological saline, 5% dextrose solution, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Determine the appropriate vehicle: The solubility of M-83 should be determined. If not readily soluble in aqueous solutions, a small amount of a biocompatible solvent like DMSO can be used initially, followed by dilution with sterile saline to the final concentration. The final concentration of the organic solvent should be kept to a minimum (typically <5% of the total injection volume) to avoid toxicity.

  • Weigh the required amount of M-83 powder under sterile conditions.

  • Reconstitute the powder: Add the sterile vehicle to the vial containing the M-83 powder to achieve the desired stock concentration.

  • Ensure complete dissolution: Vortex the vial until the powder is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Sterile filter the solution: Draw the M-83 solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial.

  • Prepare final dilutions: If necessary, perform serial dilutions with the sterile vehicle to achieve the final desired concentrations for injection.

  • Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at 2-8°C for short-term storage. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but stability under these conditions should be verified.

Subcutaneous Tumor Model and M-83 Administration

This protocol describes the establishment of a subcutaneous tumor model in mice and the subsequent treatment with M-83.

Subcutaneous_Tumor_Model_Workflow Workflow for Subcutaneous Tumor Model and M-83 Treatment Cell_Culture 1. Tumor Cell Culture (e.g., Sarcoma 180, Lewis Lung) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Tumor_Inoculation 3. Subcutaneous Injection of Tumor Cells (e.g., 1x10^6 cells in 0.1 mL) Cell_Harvest->Tumor_Inoculation Tumor_Growth 4. Tumor Growth Monitoring (Calipers, Imaging) Tumor_Inoculation->Tumor_Growth Treatment_Initiation 5. Treatment Initiation when Tumors reach a specified size (e.g., 100 mm³) Tumor_Growth->Treatment_Initiation M83_Admin 6. M-83 Administration (e.g., Intravenous, Intraperitoneal) Treatment_Initiation->M83_Admin Monitoring 7. Continued Monitoring (Tumor size, body weight, clinical signs) M83_Admin->Monitoring Endpoint 8. Study Endpoint (e.g., Tumor size limit, time) Monitoring->Endpoint

Caption: Experimental workflow for M-83 efficacy testing.

Materials:

  • Tumor cells (e.g., Sarcoma 180, Lewis Lung Carcinoma)

  • Appropriate cell culture medium and reagents

  • Sterile PBS or Hank's Balanced Salt Solution (HBSS)

  • Trypan blue or other viability stain

  • Hemocytometer or automated cell counter

  • 6-8 week old immunocompromised (for human xenografts) or immunocompetent (for syngeneic models) mice

  • Clippers

  • 70% ethanol

  • Insulin syringes with 27-30G needles

  • Calipers

  • Prepared this compound solution

Protocol:

  • Tumor Cell Preparation:

    • Culture tumor cells to 70-80% confluency.

    • Harvest cells using standard cell culture techniques (e.g., trypsinization).

    • Wash the cells twice with sterile PBS or HBSS.

    • Resuspend the cell pellet in sterile PBS or HBSS at a concentration of 1 x 10⁷ cells/mL.

    • Assess cell viability using trypan blue exclusion (should be >95%).

  • Tumor Inoculation:

    • Anesthetize the mice according to an approved institutional protocol.

    • Shave the hair on the right flank of each mouse and disinfect the skin with 70% ethanol.

    • Gently lift the skin and subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the flank.

    • Monitor the mice until they have fully recovered from anesthesia.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Randomize the animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

    • Administer the prepared this compound solution via the desired route (e.g., intravenous or intraperitoneal injection) according to the study design (e.g., specific dose and schedule). The control group should receive the vehicle alone.

    • Continue to monitor tumor growth, body weight, and clinical signs of toxicity (e.g., changes in posture, activity, grooming) throughout the study.

    • Euthanize the animals when the tumor burden reaches the predetermined endpoint as defined in the animal use protocol, or at the end of the study period.

Intraperitoneal (IP) and Intravenous (IV) Injection Protocols

Intraperitoneal Injection:

  • Restrain the mouse by grasping the loose skin over the neck and shoulders.

  • Tilt the mouse's head downwards at a slight angle.

  • Insert a 25-27G needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Aspirate to ensure that the needle has not entered a blood vessel or organ.

  • Inject the M-83 solution slowly. The typical injection volume for a mouse is 0.1-0.2 mL.

Intravenous Injection (Tail Vein):

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a restraining device.

  • Clean the tail with 70% ethanol.

  • Using a 27-30G needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

  • Inject the M-83 solution slowly. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Conclusion

This compound has demonstrated promising antitumor activity in a variety of preclinical animal models, often with a superior safety profile compared to Mitomycin C. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable data in the evaluation of novel anticancer agents. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for 7-N-(4-Hydroxyphenyl)mitomycin C (MPMC)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

7-N-(4-Hydroxyphenyl)mitomycin C (also known as MPMC, M-83, or KW-2083) is a derivative of the antitumor antibiotic Mitomycin C (MMC).[1] Like its parent compound, MPMC is an alkylating agent that inhibits DNA synthesis, showing potent antitumor activity against a range of experimental tumors.[2] Preclinical studies have indicated that MPMC may have a higher chemotherapeutic ratio—meaning a better balance between efficacy and toxicity—compared to Mitomycin C.[3] Specifically, it has demonstrated greater antitumor effects in certain tumor models and potentially lower myelosuppression (toxicity to the bone marrow) at equivalent doses.[1][2]

These application notes provide a summary of available data and representative protocols for the administration of MPMC in research settings. The information is compiled from preclinical studies and early-phase clinical trials. Researchers should note that a standardized clinical administration protocol has not been established, and these guidelines are intended for investigational use.

Data Presentation

Table 1: Comparative Antitumor Activity of MPMC (M-83) vs. Mitomycin C (MMC) in Murine Ascitic Tumors
Tumor ModelAdministrationOptimal Dose (MPMC)Efficacy (MPMC)Optimal Dose (MMC)Efficacy (MMC)Reference
P388 LeukemiaIntraperitoneal>5 mg/kg60-day survivors--[3]
Meth 1 FibrosarcomaIntraperitoneal>5 mg/kg60-day survivors--[3]
Sarcoma 180Intraperitoneal-More potent than MMC--[2]
Melanoma B-16Intraperitoneal-More potent than MMC--[2]
EL4 LymphomaIntraperitoneal-More potent than MMC--[2]
Table 2: Clinical Dosing and Toxicities of MPMC (KW-2083) from Phase I & II Trials
Administration RouteDosing RegimenMaximum Tolerated Dose (MTD)Dose-Limiting ToxicityCommon Adverse Effects (≥10%)Reference
Intravenous (IV) BolusSingle dose every 6 weeks70 mg/m²Thrombocytopenia, LeukopeniaNausea, Vomiting, Anorexia, Myelosuppression[4][5]
Intravenous (IV) BolusWeekly20-40 mg/m²Thrombocytopenia, LeukopeniaNausea, Vomiting, Anorexia, Phlebitis[1][6][7]
Table 3: Pharmacokinetic Parameters of MPMC (KW-2083)
ParameterValueConditionsReference
Plasma Half-life (t½)~27.6 minutes40 mg IV bolus in humans[1]
Elimination Half-life (t½β)10.9 minutes15 mg/kg in nude mice[8]
Plasma Concentration CurveFits a one-compartment model40 mg IV bolus in humans[1]

Mechanism of Action

MPMC, like Mitomycin C, is a bioreductive alkylating agent. It is relatively inert until activated within the cell, particularly in the low-oxygen (hypoxic) environments often found in solid tumors. Cellular reductases, such as NADPH-cytochrome P450 reductase, convert the quinone group of MPMC into a reactive intermediate. This activated form can then act as a bifunctional or trifunctional alkylating agent, covalently cross-linking DNA strands, primarily at guanine-cytosine (CpG) sequences. This DNA cross-linking prevents strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2]

MPMC_Mechanism_of_Action cluster_cell Cancer Cell cluster_activation Bioreductive Activation cluster_dna_damage DNA Damage cluster_outcome Cellular Outcome MPMC_ext MPMC (extracellular) MPMC_int MPMC (intracellular) MPMC_ext->MPMC_int Cellular Uptake Reductases Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) MPMC_int->Reductases Reduction Activated_MPMC Activated MPMC (Reactive Intermediate) Reductases->Activated_MPMC DNA Nuclear DNA Activated_MPMC->DNA Alkylation Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA Inhibition Inhibition of DNA Replication & Transcription Crosslinked_DNA->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Mechanism of action of this compound (MPMC).

Experimental Protocols

Disclaimer: The following protocols are representative examples based on published literature. Researchers must independently validate and optimize these protocols for their specific experimental needs. All work with MPMC should be conducted in a designated chemotherapy handling area using appropriate personal protective equipment (PPE), including gloves, gown, and eye protection.

Protocol 1: In Vitro Cytotoxicity Assay

This protocol describes a method for evaluating the cytotoxic effects of MPMC on a cancer cell line (e.g., HeLa S3) using a standard cell viability assay.[2]

  • Cell Plating:

    • Culture cancer cells in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation:

    • Prepare a stock solution of MPMC (e.g., 10 mM in DMSO). Store at -20°C or -80°C.

    • On the day of the experiment, prepare a series of dilutions from the stock solution in a complete culture medium. A typical concentration range might be 0.1 µM to 100 µM.

  • Cell Treatment:

    • Remove the old medium from the 96-well plate.

    • Add 100 µL of the MPMC dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the highest MPMC concentration) and untreated controls.

    • Incubate the plate for 48-72 hours.

  • Viability Assessment (e.g., using MTT assay):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the MPMC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for assessing the antitumor activity of MPMC in nude mice bearing human tumor xenografts.[8]

  • Xenograft Implantation:

    • Subcutaneously inject cultured human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).

    • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing Preparation:

    • Randomize mice into treatment and control groups (n=5-10 mice per group).

    • MPMC for injection should be prepared fresh. Reconstitute the lyophilized powder in sterile saline or another appropriate vehicle. The final concentration should be calculated based on the average weight of the mice and the desired dose (e.g., 15 mg/kg).[8]

  • Drug Administration:

    • Administer MPMC to the treatment group via intravenous (IV) or intraperitoneal (IP) injection.[2][3] The control group should receive an equivalent volume of the vehicle.

    • Administration can be a single dose or a series of doses (e.g., weekly for 3 weeks).[6]

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and general health status as indicators of toxicity.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Data Analysis:

    • Compare the tumor growth curves between the MPMC-treated and control groups.

    • Calculate the tumor growth inhibition (TGI) percentage.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Implant Human Tumor Cells into Nude Mice B Allow Tumors to Grow (e.g., to 100-200 mm³) A->B C Randomize Mice into Control & Treatment Groups B->C D Prepare MPMC Solution and Vehicle Control C->D Start Treatment E Administer MPMC (IV or IP) or Vehicle to Mice D->E F Monitor Tumor Volume, Body Weight, and Health E->F G Euthanize Mice at Study Endpoint F->G End of Study H Excise and Weigh Tumors G->H I Analyze Data: Tumor Growth Inhibition H->I

Caption: Experimental workflow for in vivo antitumor efficacy testing.

References

Application Notes and Protocols for the Analytical Detection of 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 7-N-(4-Hydroxyphenyl)mitomycin C (7-HPM), a derivative of the potent antitumor agent Mitomycin C (MMC). The protocols are designed for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies. While specific validated methods for 7-HPM are not abundantly available in public literature, the following protocols are adapted from established and validated methods for the parent compound, Mitomycin C, and are based on the physicochemical similarities between the two molecules. Additionally, a specific immunoassay for 7-HPM is described.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 7-HPM in aqueous solutions and biological matrices following appropriate sample preparation.

Instrumentation and columns:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

Experimental Protocol: HPLC-UV Analysis
  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point is 85:15 (v/v) water:acetonitrile.[1][2]

    • For improved peak shape, 0.1% trifluoroacetic acid can be added to the mobile phase.

  • Standard Solution Preparation:

    • Prepare a stock solution of 7-HPM in methanol or a mixture of methanol and water.

    • Perform serial dilutions to create a series of calibration standards.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 365 nm[1][2]

  • Analysis:

    • Inject the prepared standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 7-HPM in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, an LC-MS/MS method is recommended.

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

    • Load the pre-treated biological sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min[3]

    • Injection Volume: 5-10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 7-HPM and an internal standard. For Mitomycin C, the transition m/z 335.3 → 242.3 is used.[3] The specific transitions for 7-HPM would need to be determined by direct infusion of a standard solution.

  • Quantification:

    • Create a calibration curve using the peak area ratios of the analyte to the internal standard.

Enzyme Immunoassay

A highly sensitive and specific enzyme immunoassay has been developed for the detection of 7-HPM in serum.[4]

Experimental Protocol: Enzyme Immunoassay
  • Antibody Production:

    • An antibody specific to 7-HPM is required. This can be produced by immunizing animals with a 7-HPM-protein conjugate.[4]

  • Assay Principle:

    • This is a competitive immunoassay where free 7-HPM in the sample competes with enzyme-labeled 7-HPM for binding to the specific antibody.

  • Procedure:

    • Coat a microtiter plate with the anti-7-HPM antibody.

    • Add the sample or standard solution containing 7-HPM.

    • Add a known amount of enzyme-labeled 7-HPM.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate for the enzyme that produces a colored product.

    • Measure the absorbance of the colored product. The intensity of the color is inversely proportional to the concentration of 7-HPM in the sample.

  • Quantification:

    • A standard curve is generated using known concentrations of 7-HPM, and the concentration in the samples is determined by interpolation from this curve. This method can be highly sensitive, with reported detection limits as low as 15 pg per assay tube.[4]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the analytical methods for Mitomycin C, which can be used as a reference for developing and validating methods for 7-HPM.

Table 1: HPLC-UV Method for Mitomycin C

ParameterValueReference
Linearity Range0.5 - 50 µg/L[1]
Limit of Detection≤ 0.5 µg/L[1]
Precision (CV%)6.0% at 5 µg/L[1]

Table 2: LC-MS/MS Method for Mitomycin C in Plasma

ParameterValueReference
Linearity Range10 - 4000 ng/mL[3]
LLOQ10 ng/mL[3]
Inter-batch Precision<14.3%[3]
Intra-batch Precision<13.4%[3]
Recovery~113%[3]

Table 3: Enzyme Immunoassay for 7-HPM

ParameterValueReference
Sensitivity15 pg per assay tube[4]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Biological_Sample Biological Sample (Plasma, Urine, Tissue) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection C18_Column C18 Reversed-Phase Column HPLC_Injection->C18_Column UV_Detection UV Detection (365 nm) C18_Column->UV_Detection Data_Acquisition Data Acquisition & Quantification UV_Detection->Data_Acquisition

Caption: Workflow for HPLC-UV analysis of 7-HPM.

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample Sample_Loading Sample Loading Biological_Sample->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Elution Elution Washing->Elution Evaporation_Reconstitution Evaporation & Reconstitution Elution->Evaporation_Reconstitution LC_Separation LC Separation (C18 Column) Evaporation_Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Data_Analysis Data Analysis & Quantification MRM_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of 7-HPM.

Immunoassay_Workflow cluster_steps Competitive Enzyme Immunoassay Plate_Coating Coat Plate with Anti-7-HPM Antibody Add_Sample Add Sample/Standard Plate_Coating->Add_Sample Add_Enzyme_Conjugate Add Enzyme-Labeled 7-HPM Add_Sample->Add_Enzyme_Conjugate Incubate Incubate (Competitive Binding) Add_Enzyme_Conjugate->Incubate Wash Wash Unbound Reagents Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Measure_Signal Measure Colorimetric Signal Add_Substrate->Measure_Signal Quantify Quantify from Standard Curve Measure_Signal->Quantify

Caption: Workflow for the enzyme immunoassay of 7-HPM.

References

Application Notes and Protocols for HPLC Analysis of 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC) in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC). The provided method is adapted from established protocols for the parent compound, Mitomycin C (MMC), and is intended to serve as a robust starting point for method development and validation.

Introduction

This compound (HPMC), also known as KW 2083 or M 83, is a semi-synthetic derivative of Mitomycin C, an antitumor antibiotic.[1][2] Like its parent compound, HPMC is a bioreductive alkylating agent that requires enzymatic activation to exert its cytotoxic effects through DNA cross-linking.[3][4][5] Accurate and precise quantification of HPMC is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines a reversed-phase HPLC (RP-HPLC) method with UV detection for this purpose.

Principle of the Method

The method separates this compound from potential impurities and degradation products on a C18 reversed-phase column. The separation is achieved using an isocratic mobile phase of acetonitrile and water. Detection and quantification are performed using a UV detector, leveraging the chromophore in the HPMC molecule.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water. Phosphoric acid or formic acid for mobile phase pH adjustment.

  • Standards: this compound reference standard.

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.

Preparation of Solutions
  • Mobile Phase: A mixture of water and acetonitrile (e.g., 85:15 v/v).[4] The mobile phase may be modified with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[3] Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of HPMC reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

Chromatographic Conditions

The following are recommended starting conditions, which may require optimization:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Water:Acetonitrile (85:15, v/v)[4]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 365 nm[4]
Run Time Approximately 10 minutes
Sample Preparation
  • For Pharmaceutical Formulations (e.g., Injections): Dilute the formulation with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., Plasma): Protein precipitation or solid-phase extraction (SPE) is required.

    • Protein Precipitation: Add three volumes of a cold organic solvent (e.g., acetonitrile or methanol) to one volume of plasma. Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase.

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the plasma sample, wash with a weak organic solvent, and elute the HPMC with a stronger organic solvent (e.g., methanol or acetonitrile). Evaporate the eluate and reconstitute in the mobile phase.[4]

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for MMC has been reported as 0.5-50 µg/L in plasma.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. For a similar assay for MMC, a within-day precision (CV) of 6.0% at 5 µg/L was reported.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. For MMC in plasma, a lower limit of detection of ≤ 0.5 µg/L has been achieved.[4]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Summary of Chromatographic Performance (Hypothetical Data)

ParameterValue
Retention Time (min) ~ 6.5
Tailing Factor < 1.5
Theoretical Plates > 2000

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range (µg/mL) 0.5 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0
Precision (% RSD) < 2.0
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.5

Visualizations

G cluster_activation Bioreductive Activation cluster_action Mechanism of Action HPMC HPMC Reduced_HPMC Reduced HPMC (Hydroquinone) HPMC->Reduced_HPMC Reduction DNA DNA Reduced_HPMC->DNA Alkylation Enzymes Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Enzymes->HPMC Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA Apoptosis Cell Cycle Arrest & Apoptosis Crosslinked_DNA->Apoptosis

Caption: Signaling pathway of this compound activation and action.

G Sample Sample (Formulation or Biological Matrix) Preparation Sample Preparation (Dilution / Extraction) Sample->Preparation Filtration Filtration (0.45 µm) Preparation->Filtration HPLC_System HPLC System (C18 Column, UV Detector) Filtration->HPLC_System Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: General workflow for the HPLC analysis of HPMC.

References

Application Notes and Protocols for 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-N-(4-Hydroxyphenyl)mitomycin C (HPMC), also known as M-83 and KW-2083, is a derivative of the potent antitumor antibiotic Mitomycin C (MMC). HPMC has demonstrated significant antitumor activity, in some cases superior to that of MMC, with a potentially improved safety profile.[1][2] Like its parent compound, HPMC's mechanism of action is believed to involve the alkylation and cross-linking of DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.[3][4] These application notes provide a summary of dosage information from preclinical and clinical studies, along with detailed protocols for key experimental assays to evaluate the efficacy and mechanism of action of HPMC.

Data Presentation: Dosage and Efficacy

In Vitro Cytotoxicity

HPMC has shown cytotoxic effects against various tumor cell lines, with potency reported to be similar to or stronger than Mitomycin C.[1]

Cell LineDrugIC50 (µM)Reference
P388 LeukemiaHPMCNot specified, but activity is similar to MMC[1]
Meth 1 FibrosarcomaHPMCNot specified, but activity is stronger than MMC[1]
HeLa S3HPMCSignificant growth inhibition at 3 µM[2]
Various Human Cancer Cell LinesMitomycin C0.01 - 0.03 (representative range)[5]

Note: Specific IC50 values for HPMC are not widely reported in the reviewed literature; however, its activity is consistently compared to MMC. The table includes representative IC50 values for MMC to provide a general reference for the expected potency.

In Vivo Dosage and Efficacy in Murine Models

HPMC has demonstrated significant antitumor activity in various murine tumor models.

Tumor ModelMouse StrainDosageAdministration RouteEfficacyReference
P388 Leukemia (ascitic)Not Specified> 5 mg/kg (1/6 LD50)IntravenousIncreased survival, with some 60-day survivors. Chemotherapeutic ratio ~5-8 times higher than MMC.[1]
Meth 1 Fibrosarcoma (ascitic)Not Specified> 5 mg/kgIntraperitonealMore potent activity than MMC.[1]
Sarcoma 180 (solid)Not SpecifiedEquivalent to MMC doseIntravenousSimilar tumor growth inhibition as MMC, with a higher safety margin.[1]
Lewis Lung CarcinomaNot SpecifiedEquivalent to MMC dose based on toxicityIntravenousAs effective as MMC.[1]
Human Tumor XenograftsBALB/c Nude15 mg/kgNot SpecifiedPositive antitumor effect in 6 out of 8 tumor strains.[6]
Clinical Dosage Information

A Phase I clinical trial has provided initial dosage recommendations for HPMC in humans.

Study PhaseRecommended DoseDosing ScheduleDose-Limiting ToxicitiesReference
Phase I50 mg/m² (starting dose for Phase II)Intravenous push every 6 weeksLeukopenia, Thrombocytopenia[7]
Phase I70 mg/m²Intravenous push every 6 weeksMaximum Tolerable Dose[7]

Experimental Protocols

Protocol 1: In Vitro Cell Viability - MTT Assay

This protocol is for determining the cytotoxic effects of HPMC on cancer cell lines.

Materials:

  • HPMC

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of HPMC in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the HPMC dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve HPMC).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_hpmc Add HPMC to cells overnight_incubation->add_hpmc prepare_hpmc Prepare HPMC dilutions prepare_hpmc->add_hpmc treatment_incubation Incubate for 24-72h add_hpmc->treatment_incubation add_mtt Add MTT solution treatment_incubation->add_mtt mtt_incubation Incubate for 4h add_mtt->mtt_incubation solubilize Add solubilization solution mtt_incubation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: Apoptosis Detection - Annexin V/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by HPMC using flow cytometry.[8][9][10][11]

Materials:

  • HPMC-treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with HPMC as described in the MTT assay protocol.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with HPMC harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Binding Buffer wash_cells->resuspend_cells add_reagents Add Annexin V-FITC and PI resuspend_cells->add_reagents staining_incubation Incubate for 15 min in dark add_reagents->staining_incubation add_buffer Add Binding Buffer staining_incubation->add_buffer flow_cytometry Analyze by flow cytometry add_buffer->flow_cytometry

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is for investigating the effect of HPMC on key signaling proteins, such as those in the MAPK/ERK and PI3K/Akt pathways.

Materials:

  • HPMC-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with HPMC for the desired time points.

  • Lyse the cells in ice-cold RIPA buffer.

  • Centrifuge the lysates and collect the supernatants.

  • Determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

Proposed Signaling Pathway of HPMC-Induced Apoptosis

Signaling_Pathway cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway HPMC 7-N-(4-Hydroxyphenyl) mitomycin C (HPMC) DNA_damage DNA Cross-linking & Damage HPMC->DNA_damage p53 p53 Activation DNA_damage->p53 RAS RAS DNA_damage->RAS Stress Signal Apoptosis Apoptosis p53->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Apoptosis PI3K PI3K Akt Akt PI3K->Akt Akt->Apoptosis inhibition Xenograft_Workflow cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Study Endpoint inject_cells Inject tumor cells subcutaneously tumor_growth Allow tumors to grow inject_cells->tumor_growth randomize_mice Randomize mice into groups tumor_growth->randomize_mice administer_hpmc Administer HPMC/vehicle randomize_mice->administer_hpmc monitor_mice Monitor tumor volume and body weight administer_hpmc->monitor_mice euthanize Euthanize mice monitor_mice->euthanize excise_tumors Excise and analyze tumors euthanize->excise_tumors

References

Application Notes and Protocols for Immunoassays of 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the development and application of immunoassays for the quantitative determination of 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC), a derivative of the anticancer agent Mitomycin C.

Introduction

This compound (HPMC, also known as M-83) is a mitomycin C analog that has demonstrated potent antitumor activity.[1][2] The development of sensitive and specific immunoassays is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the disposition of HPMC in biological systems. This document outlines the principles and provides a detailed protocol for a competitive enzyme immunoassay for HPMC.

Principle of the Assay

The described method is a competitive enzyme-linked immunosorbent assay (ELISA). This assay is based on the competition between unlabeled HPMC in the sample and a fixed amount of enzyme-labeled HPMC for a limited number of binding sites on a specific anti-HPMC antibody. The amount of enzyme-labeled HPMC bound to the antibody is inversely proportional to the concentration of HPMC in the sample. The activity of the bound enzyme is determined by adding a chromogenic substrate, and the resulting color intensity is measured spectrophotometrically.

I. Quantitative Data Summary

A highly sensitive and specific enzyme immunoassay for HPMC has been developed.[3] The key performance characteristics of this assay are summarized in the table below.

ParameterValueReference
Assay Format Competitive Enzyme Immunoassay[3]
Enzyme Label β-D-galactosidase[3]
Antibody Source Rabbit polyclonal[3]
Sensitivity (Lower Limit of Detection) 15 pg per assay tube[3]
Specificity Monospecific to HPMC[3]
Cross-Reactivity Profile

The antibody raised against HPMC exhibits high specificity for the compound with negligible cross-reactivity to other mitomycin analogs.[3]

CompoundCross-Reactivity (%)
This compound (HPMC) 100
Mitomycin AVery Low
Mitomycin BVery Low
Mitomycin CVery Low
PorfiromycinVery Low
Acetylmitomycin CVery Low*

*Specific cross-reactivity percentages were not detailed in the available literature, but were described as "almost no cross-reactivity".[3]

II. Experimental Protocols

This section provides a detailed, reconstructed protocol based on the available literature for the development of an HPMC immunoassay.

A. Preparation of the Immunogen: HPMC-Bovine Serum Albumin (BSA) Conjugate

The production of specific antibodies requires the conjugation of the small molecule hapten (HPMC) to a larger carrier protein, such as BSA, to elicit an immune response.

G HPMC This compound (HPMC) Linker N-maleoylaminobutyric acid HPMC->Linker Imino group reaction BSA Bovine Serum Albumin (BSA) Mercaptosuccinyl_BSA Mercaptosuccinylated BSA BSA->Mercaptosuccinyl_BSA Introduction of mercaptosuccinyl groups HPMC_BSA HPMC-BSA Conjugate (Immunogen) Mercaptosuccinyl_BSA->HPMC_BSA Linker->HPMC_BSA

Caption: Workflow for the synthesis of the HPMC-BSA immunogen.

Materials:

  • This compound (HPMC)

  • Bovine Serum Albumin (BSA)

  • S-Acetylmercaptosuccinic anhydride

  • Hydroxylamine-HCl

  • N-maleoylaminobutyric acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Introduction of Mercaptosuccinyl Groups to BSA:

    • Dissolve BSA in PBS.

    • Slowly add a solution of S-acetylmercaptosuccinic anhydride in DMF to the BSA solution while stirring.

    • Incubate the reaction mixture for 1 hour at room temperature.

    • Add hydroxylamine-HCl to deacetylate the sulfhydryl groups.

    • Dialyze the resulting mercaptosuccinylated BSA extensively against PBS.

  • Activation of HPMC:

    • The imino group of HPMC is utilized for conjugation.[3]

  • Conjugation of HPMC to Mercaptosuccinylated BSA:

    • React HPMC with the cross-linker N-maleoylaminobutyric acid.[3]

    • Add the activated HPMC to the mercaptosuccinylated BSA solution.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Dialyze the conjugate extensively against PBS to remove unreacted components.

    • Lyophilize the final HPMC-BSA conjugate and store at -20°C.

B. Production of Anti-HPMC Antibodies
  • Immunization:

    • Reconstitute the lyophilized HPMC-BSA conjugate in sterile PBS.

    • Emulsify the conjugate solution with an equal volume of Freund's complete adjuvant (for the initial injection) or Freund's incomplete adjuvant (for subsequent booster injections).

    • Immunize rabbits with the emulsion via subcutaneous or intramuscular injections at multiple sites.

    • Administer booster injections every 3-4 weeks.

  • Titer Determination and Antiserum Collection:

    • Collect blood samples from the rabbits 7-10 days after each booster injection.

    • Separate the serum and determine the antibody titer using a preliminary ELISA.

    • Once a high titer is achieved, collect a larger volume of blood and prepare the antiserum.

    • The antiserum can be purified using protein A/G affinity chromatography to isolate the IgG fraction.

C. Preparation of Enzyme-Labeled HPMC

G HPMC HPMC Linker m-maleoylbenzoic acid HPMC->Linker Enzyme β-D-galactosidase HPMC_Enzyme HPMC-Enzyme Conjugate Enzyme->HPMC_Enzyme Linker->HPMC_Enzyme

Caption: Preparation of the HPMC-enzyme conjugate for the immunoassay.

Materials:

  • HPMC

  • β-D-galactosidase

  • m-maleoylbenzoic acid N-succinimidyl ester

  • Buffer solutions

Protocol:

  • Enzyme labeling of HPMC is performed using β-D-galactosidase via m-maleoylbenzoic acid.[3]

  • React HPMC with an activated ester of m-maleoylbenzoic acid.

  • Purify the maleimido-HPMC derivative.

  • React the maleimido-HPMC with the free sulfhydryl groups on β-D-galactosidase.

  • Purify the HPMC-β-D-galactosidase conjugate by gel filtration chromatography.

D. Competitive ELISA Protocol for HPMC

G cluster_coating 1. Antibody Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection cluster_readout 4. Readout plate1 Microtiter Plate Well antibody Anti-HPMC Antibody plate1->antibody Adsorption bound_complex Antibody-Antigen Complex antibody->bound_complex sample Sample (Free HPMC) sample->bound_complex enzyme_conjugate HPMC-Enzyme Conjugate enzyme_conjugate->bound_complex substrate Chromogenic Substrate bound_complex->substrate Enzymatic Reaction product Colored Product substrate->product readout Measure Absorbance product->readout

Caption: Workflow of the competitive ELISA for HPMC detection.

Materials:

  • Anti-HPMC antibody (antiserum or purified IgG)

  • HPMC-β-D-galactosidase conjugate

  • HPMC standard solutions

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Substrate Solution (e.g., o-nitrophenyl-β-D-galactopyranoside - ONPG)

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well microtiter plates

Protocol:

  • Plate Coating:

    • Dilute the anti-HPMC antibody in Coating Buffer to the optimal concentration (determined by checkerboard titration).

    • Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of HPMC standards and unknown samples in Assay Buffer.

    • Add 50 µL of the standard or sample to the appropriate wells.

    • Add 50 µL of the diluted HPMC-β-D-galactosidase conjugate to each well.

    • Incubate for 1-2 hours at 37°C.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Substrate Reaction:

    • Add 100 µL of the Substrate Solution (ONPG) to each well.

    • Incubate at 37°C for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance against the logarithm of the HPMC concentration for the standards.

    • Determine the concentration of HPMC in the unknown samples by interpolating their absorbance values from the standard curve.

Applications

This immunoassay can be a valuable tool for various research and development applications:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion of HPMC in preclinical and clinical studies.[3]

  • Therapeutic Drug Monitoring: To optimize dosing regimens and ensure patient safety and efficacy.

  • Drug Metabolism Studies: To identify and quantify metabolites of HPMC.

  • Quality Control: To measure the concentration of HPMC in pharmaceutical formulations.

References

Troubleshooting & Optimization

Technical Support Center: 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC) Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC) for experimental use.

FAQs & Troubleshooting Guide

What is the expected solubility of HPMC in common laboratory solvents?

For reference, the solubility of Mitomycin C (MMC) is provided below. These solvents should be considered as a starting point for HPMC solubility testing.

SolventMitomycin C (MMC) SolubilityExpected HPMC Performance (Inference)
WaterSolubleLikely soluble, but may require optimization
MethanolSolubleLikely soluble
EthanolSlightly solubleLikely slightly soluble
AcetoneSolubleLikely soluble
Dimethyl Sulfoxide (DMSO)~20 mg/mLExpected to be a good solvent
Dimethylformamide (DMF)~20 mg/mLExpected to be a good solvent
Propylene Glycol~10 mg/mLPotentially a good solvent, especially in aqueous mixtures
Phosphate-Buffered Saline (PBS, pH 7.2)~0.5 mg/mLLower solubility expected
I am having trouble dissolving HPMC in aqueous solutions for my in vitro cell-based assays. What should I do?

Difficulty in dissolving HPMC directly in aqueous buffers is a common challenge. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for Aqueous Dissolution

A Start: HPMC powder B Prepare a concentrated stock solution in an organic solvent (e.g., DMSO or DMF). A->B C Gently warm the solution (37-50°C) and vortex to aid dissolution. B->C D Serially dilute the stock solution into your aqueous culture medium. C->D E Observe for precipitation after dilution. D->E F Successful Dissolution E->F No G Precipitation Observed E->G Yes H Decrease the final concentration of HPMC in the medium. G->H I Increase the percentage of organic solvent (ensure it is non-toxic to cells at the final concentration). G->I J Consider using a solubilizing agent like propylene glycol in the initial stock. G->J

Caption: Troubleshooting workflow for dissolving HPMC.

What is a recommended protocol for preparing an HPMC stock solution?

The following protocol is a general guideline based on practices for poorly soluble compounds and the known properties of Mitomycin C.

Experimental Protocol: Preparation of a Concentrated HPMC Stock Solution

  • Materials:

    • This compound (HPMC) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or incubator (optional)

  • Procedure:

    • Weigh the desired amount of HPMC powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or DMF to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gently warm the solution in a water bath at 37-50°C for 5-10 minutes. Vortex again. Caution: HPMC is a derivative of a cytotoxic agent; handle with appropriate personal protective equipment (PPE).

    • Once fully dissolved, the stock solution can be stored at -20°C for short-term storage. For long-term storage, consult stability data if available, or prepare fresh solutions.

    • Before use in experiments, perform serial dilutions of the stock solution into the final aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically <0.5% v/v for cell-based assays).

My HPMC precipitates out of solution over time. How can I improve its stability in solution?

Solution instability and precipitation can be significant issues. Consider the following strategies to enhance the stability of your HPMC solutions:

  • Use of Co-solvents: For Mitomycin C, mixtures of propylene glycol and water have been shown to improve solubility and stability.[1] You can try preparing your HPMC stock solution in a mixture of propylene glycol and water (e.g., 70:30 v/v) before further dilution.

  • Temperature Control: For short-term storage, refrigeration may decrease solubility and lead to precipitation. Some formulations of Mitomycin C are more stable at room temperature or 37°C for a limited time.[2][3] However, prolonged exposure to higher temperatures can lead to degradation. It is crucial to balance solubility with chemical stability.

  • Protect from Light: Mitomycin compounds can be light-sensitive. Store stock solutions and experimental solutions in amber vials or wrapped in foil to protect them from light.

Logical Relationship of Factors Affecting HPMC Solution Stability

cluster_factors Influencing Factors Solubility HPMC Solubility Precipitation Precipitation Solubility->Precipitation Low Stability HPMC Stability Degradation Degradation Stability->Degradation Low Solvent Solvent Solvent->Solubility pH pH pH->Solubility Temperature Temperature Temperature->Solubility Temperature->Degradation Light Light Light->Degradation

Caption: Factors influencing HPMC solubility and stability.

Are there any established formulation strategies for in vivo studies with HPMC?

For in vivo administration, especially intravenously, ensuring complete solubilization and biocompatibility is critical. Clinical trials involving HPMC have utilized intravenous administration, suggesting that suitable formulations have been developed.[4][5] While the exact formulations are often proprietary, here are some common strategies for preparing poorly soluble drugs for in vivo use:

  • Co-solvent Systems: A mixture of a biocompatible organic solvent (e.g., propylene glycol, ethanol) and water or saline is often used.

  • Surfactant-based Formulations: Surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions that encapsulate the drug and improve its aqueous solubility.

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility in aqueous solutions.

Experimental Workflow for Developing an In Vivo Formulation

A Start: HPMC Powder B Screen solubility in individual biocompatible solvents (e.g., Propylene Glycol, Ethanol, PEG 400). A->B C Select the best solvent and develop a co-solvent system with water or saline. B->C D Test different ratios of co-solvent to aqueous phase. C->D E Evaluate for precipitation upon dilution to the final dosing concentration. D->E F If precipitation occurs, consider adding a surfactant (e.g., Tween® 80). E->F Precipitation H Final formulation should be clear and free of particulates. E->H No Precipitation G Optimize the concentration of the surfactant. F->G G->H I Perform a small-scale stability test of the final formulation. H->I J Proceed with in vivo experiment. I->J

Caption: Workflow for in vivo HPMC formulation.

References

Technical Support Center: 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC) In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC) in vitro. The information is designed to help mitigate common issues related to cellular toxicity during experiments.

Troubleshooting Guide

Issue 1: Excessive Cell Death or Low Viability After HPMC Treatment

Possible Cause 1: High Concentration of HPMC

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. HPMC, while generally less toxic than its parent compound Mitomycin C (MMC), can still induce significant cell death at high concentrations.[1][2]

Possible Cause 2: Oxidative Stress

The cytotoxic mechanism of mitomycins, including HPMC, involves the generation of reactive oxygen species (ROS) upon reductive activation, leading to DNA damage and apoptosis.[3][4][5]

  • Recommendation 1: Co-treatment with an Antioxidant: The use of antioxidants like N-acetylcysteine (NAC) has been shown to reduce the toxicity of Mitomycin C, and a similar strategy may be effective for HPMC. NAC acts as a precursor to the intracellular antioxidant glutathione (GSH) and a direct scavenger of free radicals.[3][6]

    • Starting Point for Optimization: Based on studies with Mitomycin C, consider pre-incubating your cells with NAC before adding HPMC. A starting concentration range for NAC could be 500 µM to 2 mM, with a pre-incubation time of 1 to 2 hours.[6][7] It is crucial to perform a dose-response curve for NAC alone to ensure it is not toxic to your cells at the concentrations being tested.

  • Recommendation 2: Control for Experimental Conditions: Ensure that the base cell culture media and supplements are not contributing to oxidative stress. Use freshly prepared media and reagents.

Possible Cause 3: High Sensitivity of the Cell Line

  • Recommendation: Different cell lines exhibit varying sensitivities to chemotherapeutic agents. If possible, test HPMC on a panel of cell lines to identify one with a suitable therapeutic window for your experiments.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Cause 1: Reagent Variability

  • Recommendation: Use a single, quality-controlled lot of HPMC for a complete set of experiments. If you must use a new lot, perform a bridging experiment to compare its activity to the previous lot. Ensure all other reagents, such as cell culture media and supplements, are from consistent lots.

Possible Cause 2: Cell Culture Conditions

  • Recommendation: Maintain consistent cell culture practices, including cell passage number, seeding density, and growth phase at the time of treatment. Cells at different growth phases can exhibit different sensitivities to cytotoxic agents.[8]

Possible Cause 3: Assay-Related Issues

  • Recommendation: Ensure that the chosen cytotoxicity assay (e.g., MTT, LDH release, Annexin V/PI staining) is appropriate for the expected mechanism of cell death. For example, if HPMC is causing apoptosis, an assay that specifically measures apoptotic markers will be more informative than a general metabolic assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of HPMC-induced in vitro toxicity?

A1: The toxicity of HPMC, similar to other mitomycins, is primarily due to its ability to alkylate and cross-link DNA after being reductively activated within the cell. This process also generates reactive oxygen species (ROS), leading to oxidative stress, which contributes to cellular damage and can induce apoptosis or necrosis.[3][4][5]

Q2: How can I reduce the in vitro toxicity of HPMC without compromising its anti-tumor activity?

A2: A potential strategy is the co-administration of cytoprotective agents that selectively protect non-tumor cells or mitigate off-target effects. The use of antioxidants like N-acetylcysteine (NAC) has shown promise in reducing the genotoxicity of the parent compound, Mitomycin C, by scavenging ROS.[4][6] However, it is critical to optimize the concentration and timing of the antioxidant to avoid interfering with the therapeutic efficacy of HPMC.

Q3: Are there any known agents that can be used to mitigate HPMC toxicity?

A3: While specific studies on reducing HPMC toxicity are limited, research on Mitomycin C provides valuable insights. N-acetylcysteine (NAC) has been shown to reduce MMC-induced DNA damage and improve cell viability in vitro.[4][7] Another compound, dicumarol, an inhibitor of DT-diaphorase, has also been used to investigate the reduction pathways of MMC and was found to restore cell growth.[7] It is important to note that some studies have shown that NAC can potentiate MMC toxicity under certain conditions, so careful validation is required.[3]

Q4: What experimental controls should I include when testing toxicity-reducing agents?

A4: When testing a potential cytoprotective agent with HPMC, you should include the following controls:

  • Untreated cells (negative control).

  • Cells treated with HPMC alone.

  • Cells treated with the cytoprotective agent alone (to assess its intrinsic toxicity).

  • Cells treated with both HPMC and the cytoprotective agent.

Quantitative Data on Toxicity Reduction

The following table summarizes quantitative data from a study on reducing the toxicity of Mitomycin C (MMC) in mouse lens epithelial cells. While this data is for MMC, it can serve as a starting point for designing experiments with HPMC.

Treatment GroupConcentrationPre-incubation TimeCell Viability (% of Control)
MMC alone400 µg/ml-45%
NAC + MMC2 mM1 hour76%
Dicumarol + MMC20 µM30 minutes80%
NAC + Dicumarol + MMC2 mM + 20 µM1 hour / 30 minutes90%
Data adapted from a study on Mitomycin C-induced cell death in mouse lens epithelial cells.[7]

Experimental Protocols

Protocol 1: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC) on HPMC-Treated Cells
  • Cell Seeding: Seed your target cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • NAC Pre-treatment: Prepare a stock solution of NAC in sterile PBS or cell culture medium. The following day, remove the old medium and add fresh medium containing various concentrations of NAC (e.g., 0, 100 µM, 500 µM, 1 mM, 2 mM). Incubate for 1-2 hours.

  • HPMC Treatment: Prepare a stock solution of HPMC. After the NAC pre-incubation, add HPMC to the wells to achieve the desired final concentrations (it is recommended to use a concentration that causes significant, but not complete, cell death, e.g., IC50 or IC75).

  • Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or WST-1 assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

Signaling Pathways and Experimental Workflow

HPMC_Toxicity_Reduction cluster_0 HPMC-Induced Cytotoxicity Pathway cluster_1 Intervention Strategy HPMC 7-N-(4-Hydroxyphenyl) mitomycin C (HPMC) Reductive_Activation Reductive Activation (Intracellular) HPMC->Reductive_Activation ROS Reactive Oxygen Species (ROS) Reductive_Activation->ROS DNA_Alkylation DNA Alkylation & Cross-linking Reductive_Activation->DNA_Alkylation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage DNA_Alkylation->DNA_Damage Cell_Death Apoptosis / Necrosis Oxidative_Stress->Cell_Death DNA_Damage->Cell_Death NAC N-acetylcysteine (NAC) GSH Increased Glutathione (GSH) Synthesis NAC->GSH Scavenging ROS Scavenging NAC->Scavenging GSH->Oxidative_Stress Inhibits Scavenging->ROS Neutralizes

Caption: HPMC cytotoxicity pathway and the intervention mechanism of N-acetylcysteine (NAC).

Experimental_Workflow start Start: Seed Cells in 96-well Plate pre_treat Pre-treat with NAC (e.g., 1-2 hours) start->pre_treat treat Treat with HPMC pre_treat->treat incubate Incubate (e.g., 24-72 hours) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay end End: Analyze Data assay->end

Caption: Experimental workflow for assessing NAC's cytoprotective effect on HPMC toxicity.

References

Technical Support Center: Overcoming Resistance to 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC). It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming drug resistance.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with HPMC.

Issue: My cells are showing higher than expected resistance to HPMC.

If your cell lines are less sensitive to HPMC than anticipated, consider the following potential causes and troubleshooting steps:

  • Low Expression of Activating Enzymes: HPMC, a derivative of mitomycin C (MMC), likely requires reductive activation to exert its cytotoxic effects. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key activator of MMC.[1] Low or absent NQO1 expression in your cell line will lead to reduced drug activation and consequently, higher resistance.

    • Troubleshooting:

      • Assess NQO1 Expression: Perform a Western blot to determine the protein levels of NQO1 in your cell line.

      • Use a Positive Control Cell Line: Include a cell line with known high NQO1 expression (e.g., A549, HCT116) in your experiments for comparison.

      • Induce NQO1 Expression: In some cell lines, NQO1 expression can be induced by treating cells with sublethal concentrations of certain compounds or by heat shock.[2]

  • High Expression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), are membrane proteins that can actively pump chemotherapeutic drugs out of the cell, leading to reduced intracellular concentration and resistance.[3][4]

    • Troubleshooting:

      • Assess ABC Transporter Expression: Use Western blotting to check for the expression of key ABC transporters like ABCB1 and ABCG2.

      • Use ABC Transporter Inhibitors: Co-incubate your cells with HPMC and a known inhibitor of ABC transporters. For example, verapamil can inhibit ABCB1, and Ko-143 is an inhibitor of ABCG2.[4][5] A decrease in the IC50 of HPMC in the presence of an inhibitor suggests the involvement of that transporter.

  • Enhanced DNA Repair Capacity: As an alkylating agent, HPMC causes DNA damage, particularly interstrand cross-links.[6] Cells with highly efficient DNA repair pathways, such as homologous recombination (HR) and the Fanconi anemia (FA) pathway, can more effectively repair this damage, leading to resistance.

    • Troubleshooting:

      • Assess DNA Damage and Repair: Perform a comet assay to visualize DNA strand breaks and a γ-H2AX immunofluorescence assay to detect DNA double-strand breaks, which are indicative of DNA damage. A rapid decrease in the signal over time after drug removal suggests efficient DNA repair.

      • Use DNA Repair Inhibitors: Consider co-treatment with inhibitors of key DNA repair proteins (e.g., PARP inhibitors in cells with BRCA mutations) to potentially increase sensitivity to HPMC.

Issue: I'm observing high variability in my cytotoxicity assay results.

Inconsistent results in assays like the MTT or SRB assay can be frustrating. Here are some common causes and how to address them:

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the results.

    • Troubleshooting:

      • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line that allows for logarithmic growth throughout the duration of the assay.

      • Ensure Even Cell Distribution: Thoroughly mix your cell suspension before and during plating to avoid clumps and ensure a uniform number of cells in each well.

  • Drug Dilution and Pipetting Errors: Inaccurate drug concentrations or inconsistent volumes can lead to significant variability.

    • Troubleshooting:

      • Prepare Fresh Dilutions: Prepare fresh serial dilutions of HPMC for each experiment.

      • Calibrate Pipettes: Ensure your pipettes are properly calibrated.

      • Careful Pipetting Technique: Use consistent and careful pipetting techniques, especially when adding small volumes.

  • Assay Timing: The duration of drug exposure and the timing of the assay readout are critical.

    • Troubleshooting:

      • Consistent Incubation Times: Adhere to a strict timeline for drug treatment and assay development.

      • Time-Course Experiment: Consider performing a time-course experiment to determine the optimal endpoint for your specific cell line and drug concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to HPMC?

While research on HPMC-specific resistance is ongoing, the mechanisms are likely similar to those for mitomycin C and other alkylating agents. These can be broadly categorized as:

  • Pre-target resistance: This involves mechanisms that prevent the drug from reaching its target (DNA).

    • Decreased Drug Activation: Reduced expression or activity of activating enzymes like NQO1. Cells deficient in NQO1 have been shown to be resistant to MMC.[7]

    • Increased Drug Efflux: Overexpression of ABC transporters such as ABCB1 and ABCG2 that pump the drug out of the cell.[3][4]

  • On-target resistance: Alterations in the drug's target.

    • While less common for alkylating agents, mutations in DNA that prevent drug binding could theoretically contribute to resistance.

  • Post-target resistance: Mechanisms that deal with the damage caused by the drug.

    • Enhanced DNA Repair: Increased capacity of DNA repair pathways to remove HPMC-induced DNA adducts and cross-links.

    • Altered Apoptotic Pathways: Defects in the signaling pathways that lead to programmed cell death (apoptosis) can allow cells to survive despite DNA damage.

Q2: How can I overcome HPMC resistance in my cell line?

Several strategies can be employed to overcome resistance to HPMC:

  • Combination Therapy:

    • ABC Transporter Inhibitors: Co-administration of HPMC with inhibitors of ABCB1 (e.g., verapamil) or ABCG2 (e.g., Ko-143) can increase intracellular drug accumulation and restore sensitivity.[4][5]

    • DNA Repair Inhibitors: In cells with proficient DNA repair, combining HPMC with inhibitors of key repair pathways (e.g., PARP inhibitors) may lead to synthetic lethality.

    • Modulators of Activating Enzymes: For cells with low NQO1, strategies to upregulate its expression could enhance HPMC efficacy.

  • Development of Analogs: Research into new HPMC analogs that are less susceptible to resistance mechanisms is an active area of drug development.

Q3: What are the expected IC50 values for HPMC?

Direct IC50 values for HPMC in a wide range of sensitive and resistant cell lines are not extensively published. However, studies have shown that HPMC (also known as M-83) has more potent antitumor activity than mitomycin C (MMC).[8] Therefore, the IC50 values for HPMC are expected to be lower than those for MMC in the same cell line. The following table provides representative IC50 values for MMC in various sensitive and resistant cancer cell lines, which can serve as a reference.

Data Presentation

Table 1: Representative IC50 Values for Mitomycin C (MMC) in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeResistance MechanismIC50 (µM) - SensitiveIC50 (µM) - ResistantFold ResistanceReference
HCT116Colon CarcinomaNatively Resistant (vs. sensitive HCT116)6 µg/ml (~18 µM)10 µg/ml (~30 µM)~1.7[9]
HCT116-44Colon CarcinomaAcquired Resistance (vs. sensitive HCT116)6 µg/ml (~18 µM)50 µg/ml (~150 µM)~8.3[9]
KB-3-1 / KB-C2Cervical CancerABCB1 Overexpression~0.1 µM>10 µM>100[3][10]
SW620 / SW620/Ad300Colorectal AdenocarcinomaABCB1 Overexpression~0.5 µM~5 µM~10[3][11]
NCI-H460 / NCI-H460/MX20Lung CancerABCG2 Overexpression~0.2 µM~6 µM~30[12]
S1 / S1-M1-80Colon CancerABCG2 Overexpression~0.1 µM~7 µM~70[12]

Note: The IC50 values for HPMC are expected to be lower than the MMC values presented here due to its higher potency. This table should be used as a guide to the expected magnitude of resistance.

Experimental Protocols

1. MTT Assay for HPMC Cytotoxicity

This protocol is for determining the IC50 value of HPMC in a 96-well plate format.

  • Materials:

    • HPMC

    • Cell culture medium

    • Fetal Bovine Serum (FBS)

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count cells.

      • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

      • Incubate for 24 hours to allow for cell attachment.

    • Drug Treatment:

      • Prepare a series of HPMC dilutions in culture medium at 2x the final desired concentrations.

      • Remove the medium from the wells and add 100 µL of the HPMC dilutions. Include a vehicle control (medium with the same solvent concentration as the highest HPMC concentration).

      • Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • MTT Addition:

      • Add 10 µL of 5 mg/mL MTT solution to each well.

      • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilization:

      • Carefully remove the medium.

      • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement:

      • Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Plot the percentage of viability against the log of HPMC concentration and determine the IC50 value using non-linear regression analysis.

2. Western Blot for NQO1 and ABC Transporters

This protocol is for detecting the protein expression levels of NQO1, ABCB1, and ABCG2.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies:

      • Anti-NQO1 antibody[13][14][15]

      • Anti-ABCB1/MDR1 antibody[16][17][18][19]

      • Anti-ABCG2/BCRP antibody[8][20][21][22]

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction:

      • Lyse cells in RIPA buffer on ice.

      • Centrifuge to pellet cell debris and collect the supernatant.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE:

      • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes.

      • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

    • Protein Transfer:

      • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

    • Blocking and Antibody Incubation:

      • Block the membrane in blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection:

      • Incubate the membrane with chemiluminescent substrate.

      • Capture the signal using an imaging system.

    • Analysis:

      • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

3. Comet Assay for DNA Damage

This protocol (alkaline version) is for detecting DNA single- and double-strand breaks.[23][24]

  • Materials:

    • Comet assay slides

    • Low melting point agarose (LMPA)

    • Lysis solution (high salt and detergent)

    • Alkaline electrophoresis buffer (pH > 13)

    • Neutralization buffer

    • DNA staining solution (e.g., SYBR Green or propidium iodide)

    • Fluorescence microscope with appropriate filters

  • Procedure:

    • Cell Preparation:

      • Treat cells with HPMC for a defined period.

      • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Slide Preparation:

      • Mix cell suspension with molten LMPA (at ~37°C) and pipette onto a comet assay slide.

      • Allow the agarose to solidify on ice.

    • Lysis:

      • Immerse the slides in lysis solution for at least 1 hour at 4°C.

    • Alkaline Unwinding and Electrophoresis:

      • Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.

      • Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.

    • Neutralization and Staining:

      • Neutralize the slides with neutralization buffer.

      • Stain the DNA with a fluorescent dye.

    • Visualization and Analysis:

      • Visualize the comets using a fluorescence microscope.

      • Quantify the extent of DNA damage using comet analysis software to measure parameters like tail length, % DNA in the tail, and tail moment.

4. γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay detects the phosphorylation of histone H2AX at serine 139 (γ-H2AX), a marker for DNA double-strand breaks.[25][26][27][28][29]

  • Materials:

    • Glass coverslips or chamber slides

    • Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

    • Blocking solution (e.g., 5% BSA in PBS)

    • Primary antibody: Anti-γ-H2AX antibody

    • Alexa Fluor-conjugated secondary antibody

    • DAPI for nuclear counterstaining

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Cell Seeding and Treatment:

      • Seed cells on coverslips or chamber slides and allow them to adhere.

      • Treat cells with HPMC for the desired time.

    • Fixation and Permeabilization:

      • Fix the cells with 4% PFA for 15 minutes.

      • Wash with PBS.

      • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Blocking and Antibody Staining:

      • Block with blocking solution for 1 hour.

      • Incubate with the anti-γ-H2AX primary antibody overnight at 4°C.

      • Wash with PBS.

      • Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

    • Counterstaining and Mounting:

      • Wash with PBS.

      • Counterstain with DAPI for 5 minutes.

      • Wash with PBS and mount the coverslips onto glass slides using antifade mounting medium.

    • Imaging and Analysis:

      • Acquire images using a fluorescence microscope.

      • Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software. An increase in γ-H2AX foci indicates an increase in DNA double-strand breaks.

Mandatory Visualizations

HPMC_Resistance_Mechanisms cluster_resistance Resistance Mechanisms HPMC HPMC (extracellular) HPMC_intra HPMC (intracellular) HPMC->HPMC_intra Drug Influx Activated_HPMC Activated HPMC (DNA crosslinking agent) HPMC_intra->Activated_HPMC Reductive Activation (e.g., by NQO1) DNA_damage DNA Interstrand Crosslinks Activated_HPMC->DNA_damage Apoptosis Cell Death (Apoptosis) DNA_damage->Apoptosis NQO1 Reduced NQO1 Expression/Activity NQO1->HPMC_intra Blocks Activation ABC Increased ABC Transporter (ABCB1, ABCG2) Expression ABC->HPMC Drug Efflux DNA_Repair Enhanced DNA Repair (HR, FA pathways) DNA_Repair->DNA_damage Repairs Damage

Caption: Key mechanisms of cellular resistance to HPMC.

Troubleshooting_Workflow Start Start: Unexpected HPMC Resistance Check_NQO1 Assess NQO1 Expression (Western Blot) Start->Check_NQO1 Low_NQO1 Low NQO1 Check_NQO1->Low_NQO1 Yes Normal_NQO1 Normal/High NQO1 Check_NQO1->Normal_NQO1 No Check_ABC Assess ABC Transporter Expression (Western Blot) Normal_NQO1->Check_ABC High_ABC High ABCB1/ABCG2 Check_ABC->High_ABC Yes Normal_ABC Normal ABC Expression Check_ABC->Normal_ABC No Check_Repair Assess DNA Damage/Repair (Comet, γ-H2AX assays) Normal_ABC->Check_Repair Efficient_Repair Efficient Repair Check_Repair->Efficient_Repair Yes Conclusion Consider other mechanisms (e.g., altered apoptosis) Check_Repair->Conclusion No

Caption: A logical workflow for troubleshooting HPMC resistance.

Signaling_Pathway_Activation HPMC HPMC NQO1_enzyme NQO1 HPMC->NQO1_enzyme is activated by Activated_HPMC Activated HPMC NQO1_enzyme->Activated_HPMC DNA DNA Activated_HPMC->DNA targets Crosslink Interstrand Crosslink DNA->Crosslink ATR_ATM ATR/ATM Kinases Crosslink->ATR_ATM activates gH2AX γ-H2AX ATR_ATM->gH2AX phosphorylates H2AX to Apoptosis Apoptosis ATR_ATM->Apoptosis can trigger

Caption: Simplified signaling pathway of HPMC-induced DNA damage.

References

Technical Support Center: Optimizing 7-N-(4-Hydroxyphenyl)mitomycin C (M-83) Dosage for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of 7-N-(4-Hydroxyphenyl)mitomycin C (M-83) in preclinical cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (M-83)?

This compound (M-83) is an analog of Mitomycin C (MMC). Like MMC, M-83 is a potent DNA crosslinking agent.[1][2][3] After reductive activation within the cell, it alkylates DNA, leading to interstrand crosslinks.[2][4] This damage blocks DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death).[2][5][6][7] Studies have shown that M-83 can have more potent antitumor activity and a better chemotherapeutic ratio compared to MMC in certain tumor models.[8][9]

Q2: What is a typical starting concentration range for in vitro experiments with M-83?

Based on studies with the parent compound Mitomycin C and comparative studies with M-83, a broad concentration range should be initially screened to determine the IC50 (the concentration that inhibits 50% of cell growth). A starting point for M-83 could be in the low micromolar (µM) to nanomolar (nM) range. For Mitomycin C, effective concentrations in vitro have been reported to range from nanomolar to hundreds of micromolar, depending on the cell line and exposure time.[5][6][10][11] For instance, concentrations as low as 0.00312 mg/mL (approximately 9.3 µM) for MMC have been found to be optimal in basal cell carcinoma cell cultures.[10][11] Another study on non-small-cell lung cancer cells showed significant growth inhibition at 80 µM and 300 µM of MMC.[5] Given that M-83 has been reported to be more potent than MMC, it is advisable to start with a lower concentration range and perform a dose-response curve.[9]

Q3: How do I determine the optimal exposure time for M-83 in my cell line?

The optimal exposure time is cell-line dependent and should be determined experimentally. A common starting point is to treat cells for 24, 48, and 72 hours.[5][6][12] Shorter exposure times may be sufficient for inducing DNA damage, while longer times may be necessary to observe downstream effects like apoptosis and significant loss of viability. A time-course experiment alongside a dose-response experiment will provide a comprehensive understanding of the drug's effect.

Q4: My cell viability results are inconsistent. What could be the cause?

Inconsistent cell viability results can stem from several factors:

  • Cell density: Ensure that cells are seeded at a consistent density across all wells and are in the logarithmic growth phase at the start of the experiment.[13]

  • Drug stability: Prepare fresh drug solutions for each experiment, as the stability of M-83 in culture medium may vary.

  • Solvent effects: If using a solvent like DMSO to dissolve M-83, ensure the final concentration in the culture medium is low (typically <0.5%) and that a vehicle control (medium with the same concentration of solvent) is included.

  • Assay type: The choice of viability assay (e.g., MTT, WST-1, CellTiter-Glo) can influence results. Ensure the chosen assay is linear in your cell line and cell density range.

Q5: M-83 does not seem to be inducing apoptosis in my cells. What should I check?

  • Concentration and time: The concentration of M-83 may be too low, or the incubation time may be too short to induce detectable levels of apoptosis. Try increasing the dose and/or extending the exposure time.

  • Apoptosis assay sensitivity: Different apoptosis assays have different sensitivities and detect different stages of apoptosis (early vs. late).[14][15] Consider using a combination of assays, for example, Annexin V/PI staining for early/late apoptosis and a caspase activity assay.[16][17]

  • Cell cycle arrest: M-83 might be primarily inducing cell cycle arrest rather than apoptosis at the tested concentrations.[5][6] Perform cell cycle analysis to investigate this possibility.

  • Drug resistance: The target cells may have intrinsic or acquired resistance to alkylating agents.

Troubleshooting Guides

Problem: High variability in IC50 values between experiments.
Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts.
Edge effects in microplates Avoid using the outer wells of the microplate, or fill them with sterile PBS or medium to maintain humidity.
Drug dilution inconsistency Prepare a fresh stock solution for each experiment and perform serial dilutions carefully.
Variation in incubation time Standardize the exact duration of drug exposure and the timing of assay addition.
Problem: Low potency (high IC50 value) observed.
Possible Cause Troubleshooting Step
Drug degradation Prepare fresh drug solutions from a new powder stock. Store the stock solution according to the manufacturer's instructions.
Cell confluence High cell confluence can reduce the effective drug concentration per cell. Optimize seeding density to ensure cells are sub-confluent throughout the experiment.
Drug efflux Some cancer cells express efflux pumps that can remove the drug. Consider using known inhibitors of these pumps as a positive control.
Cell line resistance The chosen cell line may be inherently resistant to this class of drugs. Test the drug on a known sensitive cell line as a positive control.

Data Presentation

Table 1: In Vitro Efficacy of Mitomycin C in Various Cancer Cell Lines
Cell LineCancer TypeAssayExposure Time (h)Effective Concentration / IC50Reference
A549Non-small-cell lung cancerMTT24Significant inhibition at 80 µM and 300 µM[5]
A549Non-small-cell lung cancerFlow Cytometry24Cell cycle arrest at 10 µM and 300 µM[5]
Basal Cell CarcinomaSkin CancerCell Viability72Optimal dose: 0.00312 mg/mL (~9.3 µM)[10][11]
MCF-7Breast CancerFlow Cytometry24G1/S phase arrest with increasing concentrations[18]
K562LeukemiaFlow Cytometry24S phase arrest at 50 µM and 100 µM[18]
HeLa S3Cervical CancerGrowth Inhibition24Significant growth inhibition at 3 x 10⁻³ mM (3 µM)[8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of M-83 in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of M-83 for the desired time. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Confirmation A Dose-Response Curve (e.g., MTT assay) C Cell Cycle Analysis (Flow Cytometry) A->C Determine IC50 B Time-Course Experiment B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Investigate cell fate E Western Blot for Apoptotic/Cell Cycle Markers C->E D->E Confirm protein level changes F Clonogenic Survival Assay D->F Assess long-term efficacy

Caption: Experimental workflow for optimizing M-83 dosage.

Signaling_Pathway M83 This compound (M-83) Activation Reductive Activation M83->Activation DNA Cellular DNA Activation->DNA alkylates Crosslink DNA Interstrand Crosslinks DNA->Crosslink ReplicationBlock Replication Fork Stall Crosslink->ReplicationBlock DDR DNA Damage Response (e.g., ATM/ATR) ReplicationBlock->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (G1, S, or G2/M) DDR->CellCycleArrest MAPK_ERK MAPK/ERK Pathway (Regulation) DDR->MAPK_ERK p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling pathway of M-83.

Troubleshooting_Guide Start Unexpected Results (e.g., No Efficacy) Check1 Is the drug solution fresh and properly stored? Start->Check1 Action1 Prepare fresh drug solution. Check1->Action1 No Check2 Is the cell seeding density and health optimal? Check1->Check2 Yes Action1->Check2 Action2 Optimize cell seeding density and check for contamination. Check2->Action2 No Check3 Is the incubation time and concentration appropriate? Check2->Check3 Yes Action2->Check3 Action3 Perform a broader dose-response and time-course experiment. Check3->Action3 No Check4 Is the chosen assay appropriate for the endpoint? Check3->Check4 Yes Action3->Check4 Action4 Use an orthogonal assay (e.g., apoptosis vs. viability). Check4->Action4 No End Consult literature for cell line specific resistance mechanisms. Check4->End Yes Action4->End

Caption: Troubleshooting decision tree for M-83 experiments.

References

Technical Support Center: Synthesis of 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-N-(4-Hydroxyphenyl)mitomycin C.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution of the C7-methoxy group of Mitomycin A with p-aminophenol. This reaction leverages the electrophilic nature of the C7 position on the mitosane core.

Q2: What are the critical starting materials and reagents for this synthesis?

The key starting materials are Mitomycin A and p-aminophenol. High-purity, dry solvents are crucial for minimizing side reactions. Common solvents include methanol, ethanol, or acetonitrile. A mild base can be used to facilitate the reaction, although it is not always necessary.

Q3: What are the typical reaction conditions?

The reaction is typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials and product. The reaction temperature can range from room temperature to gentle heating (40-60 °C), with reaction times varying from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.

Q4: How can I purify the final product?

Purification is generally achieved through chromatographic techniques. Column chromatography using silica gel is a common method for initial purification. For higher purity, preparative HPLC is often employed. The choice of eluent will depend on the polarity of the compound and impurities.

Q5: Is this compound stable?

Like other mitomycin analogues, this compound is sensitive to light, heat, and acidic or strongly basic conditions. It should be stored in a cool, dark, and dry place. Solutions should be prepared fresh and used promptly.

Experimental Protocols

Synthesis of this compound from Mitomycin A

This protocol describes a general procedure for the synthesis. Researchers should optimize the conditions based on their specific laboratory setup and available analytical techniques.

Materials:

  • Mitomycin A

  • p-Aminophenol

  • Anhydrous Methanol (or Ethanol/Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel 60 F254)

  • HPLC system for reaction monitoring and purification

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve Mitomycin A in anhydrous methanol.

  • Add p-aminophenol to the solution (a slight molar excess, e.g., 1.1 to 1.5 equivalents, is recommended).

  • Stir the reaction mixture at room temperature or heat gently to 40-50 °C.

  • Monitor the reaction progress by TLC or HPLC. The disappearance of the Mitomycin A spot and the appearance of a new, more polar spot indicates product formation.

  • Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, followed by preparative HPLC if necessary, to obtain the pure this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Mitomycin A.Check the purity and activity of the starting material.
Low reaction temperature or insufficient reaction time.Increase the temperature moderately (e.g., to 50 °C) and/or extend the reaction time. Monitor by TLC/HPLC.
Presence of moisture in the solvent.Use freshly distilled, anhydrous solvents.
Multiple Unidentified Byproducts Oxidation of p-aminophenol or the product.Ensure the reaction is carried out under a strict inert atmosphere. Degas the solvent before use.
Decomposition of Mitomycin A or the product.Avoid excessive heat and prolonged reaction times. Protect the reaction from light.
Side reactions involving the aziridine ring.Maintain neutral or slightly basic reaction conditions. Avoid strong acids or bases.
Difficulty in Purifying the Product Co-elution of starting material and product.Optimize the mobile phase for column chromatography or the gradient for HPLC to improve separation.
Product streaking on the TLC/column.Add a small amount of a polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent to improve peak shape.
Product Instability During Work-up Exposure to acidic or basic conditions.Use neutral pH buffers during extraction and work-up.
Exposure to light.Protect the product from light at all stages of work-up and purification by using amber vials or covering glassware with aluminum foil.

Data Presentation

Table 1: Illustrative Reaction Parameters for this compound Synthesis

Parameter Condition A Condition B Condition C
Solvent MethanolAcetonitrileEthanol
Temperature (°C) 25 (Room Temp)4050
Reaction Time (h) 24128
Molar Ratio (Mitomycin A : p-aminophenol) 1 : 1.21 : 1.11 : 1.5
Illustrative Yield (%) 45-5560-7050-60

Note: The yields presented are for illustrative purposes and may vary based on specific experimental conditions and optimization.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Final Product reagents Mitomycin A + p-Aminophenol reaction_step Reaction under Inert Atmosphere (25-50°C, 4-24h) reagents->reaction_step solvent Anhydrous Solvent solvent->reaction_step monitoring_step TLC / HPLC Analysis reaction_step->monitoring_step monitoring_step->reaction_step Incomplete workup_step Solvent Removal monitoring_step->workup_step Complete purification_step Column Chromatography / Prep-HPLC workup_step->purification_step final_product This compound purification_step->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flow action_node action_node start Low Yield or No Product? check_reagents Are starting materials pure? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes action_reagents Verify purity of Mitomycin A and p-aminophenol check_reagents->action_reagents No check_moisture Is the system anhydrous? check_conditions->check_moisture Yes action_conditions Increase temperature or extend reaction time check_conditions->action_conditions No multiple_spots Multiple byproducts observed? check_moisture->multiple_spots Yes action_moisture Use anhydrous solvents check_moisture->action_moisture No oxidation Is the reaction under inert gas? multiple_spots->oxidation Yes decomposition Is temperature/ light controlled? oxidation->decomposition Yes action_oxidation Improve inert atmosphere conditions oxidation->action_oxidation No action_decomposition Reduce temperature and protect from light decomposition->action_decomposition No

Caption: Logical troubleshooting flow for synthesis issues.

Technical Support Center: 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC) Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Stability data for 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC) in solution is limited in publicly available literature. The information provided here is largely extrapolated from studies on its parent compound, Mitomycin C (MMC). While HPMC shares a similar core structure with MMC, its stability profile may differ. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Troubleshooting Guide

This guide addresses common stability-related issues researchers may encounter when working with HPMC solutions.

Issue Potential Cause Troubleshooting Steps
Precipitation in Solution - Exceeding solubility limit- Temperature changes (especially refrigeration of concentrated solutions)- pH shift away from optimal- Gently warm the solution to see if the precipitate redissolves. Caution: Elevated temperatures can accelerate degradation.- Prepare more dilute solutions.- Ensure the pH of the solvent is within the neutral to slightly alkaline range (pH 7-8), similar to what is recommended for Mitomycin C.[1]
Color Change (e.g., to a lighter shade of purple/blue) - Chemical degradation of the mitomycin core structure.- This is often an indicator of significant degradation. It is recommended to discard the solution and prepare a fresh batch.- Review solution preparation and storage procedures to minimize exposure to adverse conditions (e.g., acidic pH, high temperature, prolonged storage).
Loss of Biological Activity - Degradation of HPMC in solution.- Inactivation due to reaction with components in the experimental medium.- Prepare fresh solutions before each experiment.- Store stock solutions under recommended conditions (see FAQ below).- Perform a stability study under your specific experimental conditions using an analytical method like HPLC (see Experimental Protocols).
Inconsistent Experimental Results - Variable degradation of HPMC between experiments.- Standardize solution preparation and handling procedures.- Prepare a single, larger batch of HPMC solution for a series of related experiments to be completed within a validated stability window.- Always use freshly prepared solutions for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving HPMC?

Based on data for Mitomycin C, sterile water for injection is a suitable solvent.[1][2] Saline solutions (0.9% NaCl) may have a slightly acidic pH, which can accelerate the degradation of Mitomycin C and potentially HPMC.[2][3] If using buffers, a neutral to slightly alkaline pH (7-8) is recommended for optimal stability of the mitomycin core.[1]

Q2: How should I store HPMC stock solutions?

While specific data for HPMC is unavailable, Mitomycin C solutions are generally more stable when stored at refrigerated temperatures (2-8°C) and protected from light.[1][4] However, be aware that concentrated solutions of Mitomycin C may precipitate upon refrigeration.[5] It is crucial to visually inspect for precipitation before use. For long-term storage, freezing (-20°C) may be an option, but freeze-thaw cycles should be avoided.

Q3: How long can I store HPMC solutions?

The stability of HPMC in solution is not well-documented. For its parent compound, Mitomycin C, stability can range from a few hours to several days depending on the solvent, concentration, pH, and temperature.[1][5][6] Given that HPMC has been observed to be more rapidly inactivated in vitro than Mitomycin C, it is strongly recommended to prepare solutions fresh for each experiment.[7] If storage is necessary, a stability study should be conducted to establish an appropriate use-by time.

Q4: What are the likely degradation products of HPMC?

The degradation pathway of HPMC has not been fully elucidated. However, it is expected to undergo similar degradation to Mitomycin C, which involves the opening of the aziridine ring and other modifications to the mitosane core. Known degradation products of Mitomycin C include various mitosenes, as well as cis- and trans-hydroxymitosenes.[1][8]

Q5: Are there any known incompatibilities for HPMC in solution?

Specific incompatibilities for HPMC are not well-documented. However, based on its structure and the behavior of Mitomycin C, it is advisable to avoid strongly acidic or alkaline conditions.[1][9] Additionally, HPMC is more readily reduced than Mitomycin C, suggesting it may be more susceptible to degradation in the presence of reducing agents.[10]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for HPMC Stability Assessment

This protocol provides a general framework for assessing the stability of HPMC in solution. Method parameters will need to be optimized for your specific instrumentation and experimental setup.

Objective: To determine the concentration of HPMC over time under specific storage conditions.

Materials:

  • This compound (HPMC)

  • HPLC-grade solvent for dissolution (e.g., water, methanol, acetonitrile)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile and a buffer like phosphate or formate)

  • Volumetric flasks and pipettes

Method:

  • Preparation of Standard Solutions: Prepare a series of HPMC standard solutions of known concentrations to create a calibration curve.

  • Preparation of Test Solution: Prepare the HPMC solution for stability testing at the desired concentration and in the chosen solvent.

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the test solution and the standard solutions into the HPLC system.

  • Storage: Store the remaining test solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stored test solution and inject it into the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • For each time point, determine the concentration of HPMC in the test solution by interpolating its peak area from the calibration curve.

    • Calculate the percentage of HPMC remaining at each time point relative to the initial concentration at Time 0. The stability limit is often defined as the time at which the concentration drops to 90% of the initial value.

Visualizations

Hypothetical Degradation Pathway of HPMC HPMC This compound Intermediate Reactive Intermediate (e.g., after reduction or protonation) HPMC->Intermediate Acidic pH / Reducing Agent Degradation_Products Degradation Products (e.g., Mitosene derivatives) Intermediate->Degradation_Products Hydrolysis / Rearrangement Troubleshooting Workflow for HPMC Stability Issues Start Inconsistent Results or Suspected Degradation Check_Prep Review Solution Preparation: - Freshly prepared? - Correct solvent and pH? Start->Check_Prep Check_Storage Review Storage Conditions: - Correct temperature? - Protected from light? Check_Prep->Check_Storage Perform_QC Perform Quality Control: - Visual inspection (color, precipitate) - Analytical check (e.g., HPLC) Check_Storage->Perform_QC Decision Solution OK? Perform_QC->Decision Use_Fresh Prepare Fresh Solution Decision->Use_Fresh No End Proceed with Experiment Decision->End Yes Conduct_Stability Conduct Formal Stability Study Use_Fresh->Conduct_Stability For future use Use_Fresh->End Experimental Workflow for HPMC Stability Testing Prep_Standards Prepare HPMC Standard Solutions Time_0 Analyze Time 0 Sample (HPLC) Prep_Standards->Time_0 Prep_Test Prepare HPMC Test Solution Prep_Test->Time_0 Store Store Test Solution under Defined Conditions Time_0->Store Time_X Analyze Samples at Predefined Time Points Store->Time_X Analyze Calculate % HPMC Remaining vs. Time 0 Time_X->Analyze Report Determine Stability Window Analyze->Report

References

Technical Support Center: 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (HPMC) and how does it differ from Mitomycin C (MMC)?

A1: this compound (HPMC), also known as M-83, is an analog of the anti-tumor antibiotic Mitomycin C (MMC).[1] Like MMC, HPMC is a bioreductive alkylating agent that requires enzymatic reduction to exert its cytotoxic effects, primarily through DNA cross-linking and inhibition of DNA synthesis.[2][3] HPMC has been shown to exhibit more potent antitumor activity and a higher chemotherapeutic ratio compared to MMC in several experimental tumor systems.[1] A key advantage of HPMC is its reduced myelosuppressive toxicity compared to MMC at equivalent effective doses.[1]

Q2: What are the primary off-target effects of HPMC?

A2: The dose-limiting off-target toxicity of HPMC is myelosuppression, specifically leukopenia (a decrease in white blood cells) and thrombocytopenia (a decrease in platelets).[1] This is a common side effect of mitomycin analogs, which can damage hematopoietic stem and progenitor cells in the bone marrow. However, studies in mice have shown that HPMC causes significantly lower myelosuppression and allows for faster recovery of bone marrow compared to MMC.[1]

Q3: What is the role of NAD(P)H:quinone oxidoreductase 1 (NQO1) in HPMC's activity and off-target effects?

A3: NQO1 is a key enzyme in the bioactivation of HPMC. It is a two-electron reductase that converts the quinone moiety of HPMC into a highly reactive hydroquinone, which then alkylates DNA.[4] Many tumor types overexpress NQO1 compared to normal tissues, including bone marrow.[4][5][6] This differential expression provides a therapeutic window, allowing for preferential activation of HPMC in tumor cells and potentially reducing its toxicity in normal tissues with lower NQO1 levels, such as hematopoietic stem cells.[7]

Q4: How can I minimize the myelosuppressive effects of HPMC in my experiments?

A4: Minimizing myelosuppression involves several strategies:

  • Dose Optimization: Conduct dose-response studies to determine the optimal therapeutic dose with the lowest possible toxicity.

  • Leverage NQO1 Expression: Utilize tumor models with high NQO1 expression to maximize the therapeutic window. Consider pre-screening tumor models for NQO1 levels.

  • Supportive Care in Animal Models: In preclinical animal studies, consider supportive care measures such as the administration of granulocyte colony-stimulating factor (G-CSF) to mitigate neutropenia, though this should be carefully considered as it may also impact experimental results.

  • Advanced Delivery Systems: Explore tumor-targeting drug delivery strategies, such as nanoparticle-based carriers, to increase the concentration of HPMC at the tumor site and reduce systemic exposure.[8][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in in vitro cytotoxicity assays. 1. Inconsistent cell seeding density. 2. Variation in drug concentration across wells. 3. Fluctuation in NQO1 expression in cell lines over passages.1. Ensure accurate and consistent cell counting and seeding. 2. Prepare fresh drug dilutions for each experiment and ensure proper mixing. 3. Regularly check NQO1 expression levels in your cell lines via Western blot or qPCR. Use low-passage cells.
Unexpectedly high myelosuppression in animal models. 1. Incorrect dosing or administration route. 2. Animal strain variability in drug metabolism. 3. Health status of the animals.1. Double-check dose calculations and ensure proper intravenous or intraperitoneal injection technique. 2. Be aware of potential strain differences in drug-metabolizing enzymes. 3. Use healthy, age-matched animals and monitor for any signs of distress.
Low therapeutic efficacy in NQO1-high tumor models. 1. Poor drug penetration into the tumor tissue. 2. Development of drug resistance. 3. Suboptimal bioreductive environment (hypoxia).1. Assess drug concentration in tumor tissue using techniques like LC-MS/MS. Consider using 3D tumor spheroid models for better in vitro prediction of penetration.[10][11][12][13][14] 2. Investigate potential resistance mechanisms, such as upregulation of drug efflux pumps or alterations in DNA repair pathways. 3. Ensure the tumor model exhibits hypoxia, which is often necessary for optimal bioreductive drug activity.[15][16]
Difficulty in assessing HPMC-induced DNA damage in hematopoietic cells. 1. Low number of hematopoietic stem/progenitor cells. 2. Insufficient sensitivity of the DNA damage assay.1. Use cell sorting (FACS) to enrich for specific hematopoietic progenitor populations before the assay. 2. Employ sensitive techniques like the comet assay or immunofluorescence for γH2AX foci to detect DNA damage in single cells.[17][18][19][20][21]

Quantitative Data

Table 1: Comparison of Myelosuppressive Effects of HPMC and Mitomycin C (MMC) in Mice

ParameterHPMC (M-83)Mitomycin C (MMC)Reference
Dosage for Equivalent Antitumor Effect Equivalent to MMC-[1]
Nadir of White Blood Cell Count Significantly higher than MMCLower than HPMC[1]
Recovery of White Blood Cell Count Faster recovery to normal levelsSlower recovery[1]
Bone Marrow Damage at Nadir MilderMore severe[1]

Experimental Protocols

In Vitro Hematotoxicity Assessment using Colony-Forming Cell (CFC) Assay

This protocol is for assessing the inhibitory effect of HPMC on hematopoietic progenitor cells.

Materials:

  • Human or murine bone marrow mononuclear cells (BMCs)

  • MethoCult™ medium (e.g., from STEMCELL Technologies)

  • HPMC and MMC (dissolved in a suitable vehicle, e.g., DMSO)

  • Iscove's MDM with 2% FBS

  • 35 mm culture dishes

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Prepare a single-cell suspension of BMCs.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Prepare serial dilutions of HPMC and MMC in Iscove's MDM. The final concentration of the vehicle should be consistent across all conditions and not exceed 0.1%.

  • Add 1 x 10^5 BMCs to each tube containing the drug dilutions.

  • Add 1 ml of the cell/drug suspension to 10 ml of MethoCult™ medium and vortex thoroughly.

  • Allow the bubbles to dissipate for 5-10 minutes.

  • Dispense 1.1 ml of the MethoCult™ mixture into duplicate 35 mm culture dishes using a syringe with a blunt-end needle.

  • Gently rotate the dishes to ensure even distribution.

  • Incubate at 37°C in a humidified incubator with 5% CO2 for 14 days.[22][23]

  • After incubation, score the colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology using an inverted microscope. A colony is typically defined as a cluster of ≥50 cells.

  • Calculate the percentage of colony inhibition for each drug concentration relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis

This protocol allows for the quantification of specific HSPC populations following HPMC treatment in vivo or in vitro.

Materials:

  • Bone marrow cells from control and HPMC-treated mice.

  • ACK lysing buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against mouse HSPC markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD34, Flt3, CD150, CD48).[24][25][26][27][28]

  • Viability dye (e.g., Propidium Iodide or DAPI)

  • Flow cytometer

Procedure:

  • Harvest bone marrow cells from the femurs and tibias of mice.

  • Prepare a single-cell suspension and lyse red blood cells with ACK buffer.

  • Wash the cells with FACS buffer and count them.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/ml.

  • Add the antibody cocktail to the cells and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire the samples on a flow cytometer.

  • Analyze the data using appropriate software to quantify different HSPC populations (e.g., LSK cells: Lineage-, c-Kit+, Sca-1+).

Visualizations

HPMC_Activation_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPMC_ext HPMC (Inactive Prodrug) HPMC_intra HPMC HPMC_ext->HPMC_intra Cellular Uptake NQO1 NQO1 HPMC_intra->NQO1 Substrate HPMC_active Reduced HPMC (Active Cytotoxin) NQO1->HPMC_active Two-electron reduction DNA DNA HPMC_active->DNA Alkylation Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA Interstrand Cross-linking Apoptosis Apoptosis Crosslinked_DNA->Apoptosis DNA Damage Response

Caption: HPMC bioreductive activation pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Mouse Model) start Start: Assess Off-Target Effects cfc_assay Colony-Forming Cell (CFC) Assay on Hematopoietic Progenitors start->cfc_assay animal_treatment Treat Mice with HPMC or MMC start->animal_treatment ic50 Determine IC50 Values for HPMC vs. MMC cfc_assay->ic50 flow_cyto_invitro Flow Cytometry for Specific Hematopoietic Lineages cfc_assay->flow_cyto_invitro cbc Complete Blood Count (CBC) (Leukocytes, Platelets) animal_treatment->cbc bm_analysis Bone Marrow Analysis (FACS for HSPCs) animal_treatment->bm_analysis

Caption: Workflow for assessing HPMC myelosuppression.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue High Myelosuppression Observed dose Dose Too High? issue->dose nqoi_low Low Tumor NQO1? issue->nqoi_low model Inappropriate Model? issue->model dose_response Perform Dose-Response Study dose->dose_response screen_nqoi Screen Tumors for NQO1 Expression nqoi_low->screen_nqoi targeted_delivery Consider Targeted Delivery System dose_response->targeted_delivery change_model Switch to NQO1-High Tumor Model screen_nqoi->change_model

Caption: Troubleshooting logic for high myelosuppression.

References

Technical Support Center: 7-N-(4-Hydroxyphenyl)mitomycin C (M-83) Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-N-(4-Hydroxyphenyl)mitomycin C (M-83). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Physicochemical Properties and Formulation

This section addresses common questions regarding the handling, solubility, and stability of M-83. As a derivative of Mitomycin C (MMC), M-83 shares many similar properties. Data for MMC is provided as a reference point where specific data for M-83 is not available.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound (M-83)?

A1: this compound, also known as M-83, is a derivative of Mitomycin C.[1][2] Key properties are summarized in the table below.

PropertyThis compound (M-83)Mitomycin C (MMC) - Reference
CAS Number 70343-57-6[1][2]50-07-7[3]
Molecular Formula C21H22N4O6[4][5]C15H18N4O5[3]
Molecular Weight 426.42 g/mol [2][5]334.33 g/mol [3]
Appearance Bioactive chemical[5]Blue-violet crystalline solid[3]
Predicted XlogP 0.9[4]-0.4

Q2: What is the recommended solvent for dissolving M-83?

A2: While specific solubility data for M-83 is limited, based on its structure and the properties of MMC, it is anticipated to have some solubility in organic solvents. For MMC, it is soluble in DMSO and DMF at approximately 20 mg/mL and slightly soluble in ethanol at about 0.1 mg/mL.[6] Its solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[6] For experimental purposes, creating a stock solution in a suitable organic solvent like DMSO and then further diluting it into aqueous buffers is a common practice.

Q3: What are the stability considerations for M-83 solutions?

A3: M-83, similar to MMC, is susceptible to degradation. The stability of MMC is known to be affected by pH and temperature. MMC solutions are more stable at neutral to slightly alkaline pH (7-8) and should be protected from light.[7][8] Degradation increases in acidic conditions.[7] For short-term storage, refrigeration (2-8°C) is generally recommended. Aqueous solutions of MMC are not recommended for storage for more than one day.[6]

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Precipitation of M-83 in aqueous solution. Low aqueous solubility, especially at higher concentrations.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer with vigorous vortexing. Consider using a surfactant or co-solvent if compatible with your experimental setup. For MMC, heating to 50°C for a short period has been shown to improve solubility in normal saline.[9][10]
Discoloration of M-83 solution. Degradation of the compound due to exposure to light, inappropriate pH, or prolonged storage.Prepare fresh solutions before each experiment. Store stock solutions in light-protected containers at low temperatures (-20°C for long-term). Ensure the pH of your final solution is within the stable range.
Inconsistent experimental results. Inconsistent drug concentration due to precipitation or degradation.Always visually inspect the solution for any precipitates before use. Prepare fresh dilutions from a stock solution for each experiment to ensure concentration accuracy.

II. Drug Delivery Systems

This section provides guidance on the formulation and characterization of drug delivery systems for M-83, with a focus on nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing a drug delivery system for M-83?

A1: The primary challenges for delivering M-83 are likely similar to those for MMC, which include:

  • Poor water solubility: This can limit the drug loading capacity in aqueous-based formulations and can lead to precipitation upon administration.

  • Systemic toxicity: M-83, like MMC, can cause myelosuppression (leukopenia and thrombocytopenia).[11][12][13] A targeted delivery system is needed to minimize off-target effects.

  • Chemical instability: The drug's sensitivity to pH and light requires careful formulation and storage conditions.

Q2: What types of nanoparticle systems have been used for Mitomycin C and could be adapted for M-83?

A2: Several nanoparticle systems have been investigated for MMC, which could be adapted for M-83. These include:

  • Polymeric nanoparticles: Using biodegradable polymers like PLA.

  • Lipid-based nanoparticles: Such as liposomes and solid lipid nanoparticles.

  • Chitosan nanoparticles: A natural polymer with mucoadhesive properties.[14][15]

  • Micellar systems: Self-assembling systems that can encapsulate hydrophobic drugs.[16]

Q3: What are typical drug loading and encapsulation efficiencies for Mitomycin C in nanoparticles?

A3: The drug loading (DL) and encapsulation efficiency (EE) are highly dependent on the type of nanoparticle, the formulation method, and the drug-to-carrier ratio. Below is a table summarizing some reported values for MMC in different systems, which can serve as a benchmark for M-83 formulations.

Nanoparticle SystemDrug Loading (DL%)Encapsulation Efficiency (EE%)Reference
PLA-SPC NanoparticlesNot explicitly stated, but high entrapment was achievedUp to 94.8%[17]
Chitosan-Mn:ZnS Quantum Dots44.52 ± 1.80%60.31 ± 0.49%[15]
Fmoc-Lys-PEG Micelles4.29 ± 0.10%89.90 ± 0.18%[16]
Molecularly Imprinted Magnetic NanoparticlesLoading amounts of 2-8 mg/g were usedNot explicitly stated, but release was sustained[18]
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low drug loading/encapsulation efficiency. Poor affinity of M-83 for the nanoparticle core. Drug partitioning to the external phase during formulation.Optimize the formulation parameters such as the drug-to-polymer ratio. For emulsion-based methods, consider using a co-solvent to improve drug solubility in the organic phase. For MMC, forming a complex with soybean phosphatidylcholine (SPC) has been shown to improve liposolubility and entrapment in PLA nanoparticles.[17]
Large particle size or high polydispersity index (PDI). Aggregation of nanoparticles during formulation or storage. Inefficient homogenization or sonication.Optimize the energy input during formulation (e.g., sonication time and power). Incorporate stabilizers such as surfactants (e.g., PVA, Tween-20) in the formulation.[14]
Instability of the nanoparticle formulation (e.g., aggregation, drug leakage). Suboptimal surface charge (zeta potential). Degradation of the polymer or drug over time.Optimize the formulation to achieve a suitable zeta potential (typically > ±20 mV for electrostatic stabilization). Store the formulation at an appropriate temperature (e.g., 4°C) and protect from light. Lyophilization with a cryoprotectant can be considered for long-term storage.

III. In Vitro Experimentation

This section provides guidance and protocols for common in vitro assays used to evaluate the efficacy of M-83 and its formulations.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of M-83.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of M-83 in culture medium. Remove the old medium from the wells and add 100 µL of the M-83 solutions. Include untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of cells after M-83 treatment.

  • Cell Treatment: Treat a sub-confluent culture of cells with various concentrations of M-83 for a defined period (e.g., 24 hours).

  • Cell Seeding: Harvest the cells by trypsinization, count them, and seed a low number of viable cells (e.g., 200-1000 cells) into 6-well plates containing fresh medium.

  • Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form.

  • Colony Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 15 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically containing >50 cells).

Protocol 3: TUNEL Assay for Apoptosis

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Cell Treatment and Fixation: Treat cells with M-83 as desired. Harvest the cells and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 2 minutes on ice.

  • TUNEL Reaction: Wash the cells and resuspend them in the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP), according to the manufacturer's protocol.[19] Incubate for 60 minutes at 37°C in the dark.

  • Staining and Analysis: Wash the cells and, if using an indirect method, incubate with a fluorescently labeled antibody against the incorporated nucleotide.[19] Counterstain the nuclei with DAPI or propidium iodide. Analyze the cells by fluorescence microscopy or flow cytometry.[19]

Protocol 4: Western Blot for DNA Damage Response Proteins

This protocol allows for the detection of key proteins involved in the DNA damage response pathway.

  • Protein Extraction: Treat cells with M-83, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against DNA damage response proteins (e.g., phospho-H2AX, p53, p21, PARP) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
High variability in MTT assay results. Uneven cell seeding. Edge effects in the 96-well plate. Contamination.Ensure a single-cell suspension before plating. Avoid using the outer wells of the plate, or fill them with sterile PBS. Maintain sterile technique throughout the assay.
No colony formation in the control group. Cell seeding density is too low. Poor cell viability after harvesting. Inappropriate culture conditions.Optimize the cell seeding number for your specific cell line. Handle cells gently during trypsinization to maintain viability. Ensure the culture medium and incubation conditions are optimal.
High background in TUNEL assay. Excessive DNA damage from harsh cell handling. Over-fixation or over-permeabilization.Handle cells gently during harvesting and processing. Optimize the fixation and permeabilization steps for your cell type. Include a negative control (without TdT enzyme) to assess background fluorescence.[20]
Weak or no signal in Western blot. Insufficient protein loading. Ineffective antibody. Inappropriate transfer conditions.Ensure equal and sufficient protein loading in each lane. Use a validated antibody at the recommended dilution. Optimize the transfer time and voltage.

IV. In Vivo Experimentation

This section provides general guidance for in vivo studies with M-83.

Frequently Asked Questions (FAQs)

Q1: What are some suitable animal models for studying the in vivo efficacy of M-83?

A1: Rodent models, particularly mice, are commonly used for preclinical cancer drug studies.[21] For M-83, human tumor xenograft models in immunodeficient mice (e.g., nude mice) are appropriate to evaluate its antitumor activity against specific cancer types.[22] Syngeneic tumor models in immunocompetent mice can be used to study the interaction of M-83 with the immune system.

Q2: What are the dose-limiting toxicities of M-83 observed in preclinical and clinical studies?

A2: Phase I clinical trials of M-83 have shown that the dose-limiting toxicities are leukopenia and thrombocytopenia (myelosuppression).[11][12] Other reported non-hematologic toxicities include nausea, vomiting, and potential renal toxicity at higher doses.[11][12]

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Acute toxicity or mortality in animals after drug administration. The administered dose is too high. Formulation is not biocompatible.Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Ensure that all components of your drug delivery system are biocompatible and sterile.
Poor tumor growth inhibition. Insufficient drug accumulation at the tumor site. Development of drug resistance. Inappropriate tumor model.Consider using a targeted drug delivery system to enhance tumor accumulation. Investigate mechanisms of resistance in your tumor model. Select a tumor model that has been shown to be sensitive to mitomycin analogues.
Difficulty in administering the formulation. High viscosity of the formulation. Precipitation of the drug upon injection.Optimize the formulation to have a suitable viscosity for injection. Ensure the drug is fully dissolved or stably encapsulated in the delivery vehicle before administration.

V. Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and experimental workflows relevant to M-83 research.

Signaling Pathway

Mitomycin C and its analogues, including M-83, are bioreductive alkylating agents that induce DNA damage, primarily interstrand crosslinks. This damage triggers a complex cellular response involving multiple signaling pathways.

DNA_Damage_Response cluster_drug Drug Action cluster_response Cellular Response M83 This compound (M-83) Bioreduction Bioreductive Activation M83->Bioreduction Alkylating_Species Reactive Alkylating Species Bioreduction->Alkylating_Species DNA_Damage DNA Interstrand Crosslinks Alkylating_Species->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR PARP PARP Activation DNA_Damage->PARP MAPK_ERK MAPK/ERK Pathway DNA_Damage->MAPK_ERK CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Stabilization and Activation ATM_ATR->p53 G2_M_Arrest G2/M Phase Cell Cycle Arrest CHK1_CHK2->G2_M_Arrest p21 p21 (CDKN1A) Upregulation p53->p21 Apoptosis Apoptosis p53->Apoptosis G1_S_Arrest G1/S Phase Cell Cycle Arrest p21->G1_S_Arrest G1_S_Arrest->Apoptosis G2_M_Arrest->Apoptosis MAPK_ERK->Apoptosis

Caption: DNA damage response pathway activated by this compound.

Experimental Workflow: In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of an M-83 drug delivery system.

In_Vitro_Workflow cluster_formulation Formulation & Characterization cluster_testing In Vitro Testing Formulation Nanoparticle Formulation of M-83 Characterization Physicochemical Characterization (Size, Zeta, DL%, EE%) Formulation->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Clonogenic Colony Formation Assay Characterization->Clonogenic Apoptosis_Assay Apoptosis Assay (TUNEL) Characterization->Apoptosis_Assay Mechanism Mechanism of Action (Western Blot) Characterization->Mechanism Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity Cell_Culture->Clonogenic Cell_Culture->Apoptosis_Assay Cell_Culture->Mechanism

Caption: Workflow for in vitro evaluation of M-83 nanoformulations.

Logical Relationship: Troubleshooting Formulation Issues

This diagram outlines a logical approach to troubleshooting common issues encountered during the formulation of M-83 nanoparticles.

Troubleshooting_Workflow cluster_problems Common Problems Start Start Formulation Formulate Formulate M-83 Nanoparticles Start->Formulate Characterize Characterize Nanoparticles (Size, PDI, Zeta, EE%) Formulate->Characterize Check_Specs Results within Specification? Characterize->Check_Specs Problem_ID Identify Problem Area Check_Specs->Problem_ID No End Proceed to In Vitro Testing Check_Specs->End Yes High_Size_PDI High Size/PDI Problem_ID->High_Size_PDI Low_EE Low Encapsulation Efficiency Problem_ID->Low_EE Instability Poor Stability Problem_ID->Instability Optimize_Params Optimize Formulation Parameters Optimize_Params->Formulate High_Size_PDI->Optimize_Params Low_EE->Optimize_Params Instability->Optimize_Params

Caption: Troubleshooting logic for M-83 nanoparticle formulation.

References

improving the therapeutic index of 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC), also known as M-83 or KW-2083. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this promising antitumor agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound (HPMC) and how does it differ from Mitomycin C (MMC)?

A1: this compound (HPMC) is a derivative of Mitomycin C (MMC), an established anticancer agent. The key difference lies in the substitution at the 7-N position with a 4-hydroxyphenyl group. This structural modification results in a significantly improved therapeutic index compared to MMC. HPMC generally exhibits more potent antitumor activity while demonstrating lower toxicity, particularly reduced myelosuppression.[1][2]

Q2: What is the mechanism of action of HPMC?

A2: Similar to MMC, HPMC is a bioreductive alkylating agent. It is activated within the cell through enzymatic reduction, leading to the formation of a reactive species that crosslinks DNA, primarily at guanine residues.[3][4] This DNA cross-linking inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][5][6][7]

Q3: What are the main dose-limiting toxicities of HPMC observed in preclinical and clinical studies?

A3: The primary dose-limiting toxicities for HPMC are myelosuppression, specifically leukopenia (a decrease in white blood cells) and thrombocytopenia (a decrease in platelets).[8][9] In a Phase I clinical study, a maximum tolerated dose was determined to be 70 mg/m².[9] Non-hematologic toxicities can include nausea, vomiting, and anorexia.[3][8]

Q4: What are the potential mechanisms of resistance to HPMC?

A4: While specific resistance mechanisms to HPMC are not extensively detailed in the literature, they are likely to overlap with those of MMC. Potential mechanisms include:

  • Increased DNA repair: Enhanced activity of enzymes involved in the repair of DNA crosslinks.

  • Altered drug metabolism: Changes in the activity of reductive enzymes required for HPMC activation.

  • Drug efflux: Increased expression of drug efflux pumps that remove HPMC from the cell.

  • Activation of survival pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/Akt pathway, has been implicated in resistance to MMC.[10]

Q5: What are the solubility and stability characteristics of HPMC?

A5: Mitomycin analogs are generally soluble in organic solvents like DMSO and ethanol.[11] For aqueous solutions, solubility in PBS (pH 7.2) for MMC is approximately 0.5 mg/ml.[12] It is recommended to prepare fresh aqueous solutions and protect them from light. Stock solutions in DMSO can be stored at -20°C.[7][11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or inconsistent cytotoxicity in vitro 1. Drug instability: HPMC may degrade in aqueous solutions, especially when exposed to light. 2. Suboptimal drug concentration: The IC50 can vary significantly between cell lines. 3. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to mitomycins. 4. Incorrect assay conditions: Incubation time or cell density may not be optimal.1. Prepare fresh solutions of HPMC for each experiment and protect from light. 2. Perform a dose-response curve to determine the optimal concentration range for your specific cell line. 3. Consider using a different cell line or investigating mechanisms of resistance. Test for the expression of drug efflux pumps or DNA repair enzymes. 4. Optimize incubation time (e.g., 24, 48, 72 hours) and cell seeding density.
High variability in in vivo tumor growth inhibition studies 1. Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the injection site. 2. Irregular drug administration: Inaccurate dosing or variation in the timing of injections. 3. Animal health: Underlying health issues in the experimental animals can affect tumor growth and drug response.1. Ensure a consistent cell suspension and injection technique. Consider using Matrigel to improve tumor engraftment. 2. Calibrate all dosing equipment and maintain a strict dosing schedule. 3. Closely monitor animal health throughout the study and exclude any animals that show signs of illness unrelated to the treatment.
Unexpected toxicity in animal models 1. Dose is too high: The MTD can vary between different animal strains and models. 2. Vehicle toxicity: The vehicle used to dissolve HPMC may have its own toxic effects. 3. Cumulative toxicity: Repeated dosing can lead to an accumulation of toxic effects, particularly myelosuppression.1. Conduct a dose-range finding study to determine the maximum tolerated dose in your specific model. 2. Run a vehicle-only control group to assess any toxicity from the vehicle. 3. Monitor hematological parameters (e.g., WBC, platelet counts) regularly, especially with chronic dosing schedules. Consider intermittent dosing schedules to allow for recovery.
Difficulty dissolving HPMC 1. Low aqueous solubility: HPMC, like other mitomycins, has limited solubility in aqueous buffers.1. Prepare a high-concentration stock solution in an organic solvent such as DMSO.[7] For final dilutions in aqueous media, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Quantitative Data

Table 1: Comparative Antitumor Activity of HPMC (M-83) and Mitomycin C (MMC)

Tumor ModelTreatmentOptimal Dose (mg/kg)Increase in Lifespan (%)T/C (%)*Reference
P388 Leukemia (i.p.)M-8312.5150-[1]
MMC6.25100-[1]
Sarcoma 180 (solid)M-8310-10
MMC5-10
Meth 1 Fibrosarcoma (solid)M-8310-8
MMC5-25
B16 Melanoma (i.p.)M-8312.5100-
MMC6.2550-

*T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100

Table 2: Comparative Myelosuppression of HPMC (M-83) and Mitomycin C (MMC) in Mice

ParameterTreatmentDose (mg/kg)Nadir (Day)Recovery (Day)Reference
White Blood CellsM-8310714[2]
MMC57>21[2]
Bone Marrow CellsM-8310414[2]
MMC54>21[2]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound (HPMC)

  • Dimethyl sulfoxide (DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Drug Treatment:

    • Prepare a stock solution of HPMC in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of HPMC in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the HPMC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest HPMC concentration) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved. Gentle shaking may be required.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value (the concentration of HPMC that inhibits cell growth by 50%).

Protocol 2: In Vivo Antitumor Efficacy in a Subcutaneous Xenograft Model

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound (HPMC)

  • Appropriate vehicle for in vivo administration (e.g., saline, PBS with a low percentage of a solubilizing agent like Cremophor EL or DMSO)

  • Tumor cell line of interest

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells and resuspend them in sterile PBS or culture medium at a concentration of 1-10 x 10⁶ cells per 100 µL.

    • Optionally, mix the cell suspension 1:1 with Matrigel to enhance tumor take and growth.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Prepare the HPMC formulation at the desired concentrations in the chosen vehicle.

  • Drug Administration:

    • Administer HPMC to the treatment groups via the desired route (e.g., intravenous, intraperitoneal) according to the planned dosing schedule (e.g., once daily, twice weekly).

    • Administer the vehicle alone to the control group.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualizations

Signaling Pathways and Experimental Workflows

DNA_Damage_Response_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPMC 7-N-(4-Hydroxyphenyl) mitomycin C Bioreductive_Activation Bioreductive Activation HPMC->Bioreductive_Activation Enzymatic Reduction DNA DNA Bioreductive_Activation->DNA Enters Nucleus DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking Alkylation ATR_ATM ATR/ATM Activation DNA_Crosslinking->ATR_ATM Damage Sensing Checkpoint_Activation Cell Cycle Checkpoint Activation ATR_ATM->Checkpoint_Activation Apoptosis Apoptosis Checkpoint_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Checkpoint_Activation->Cell_Cycle_Arrest

Caption: HPMC Mechanism of Action and DNA Damage Response.

Experimental_Workflow_In_Vivo start Start cell_culture Tumor Cell Culture & Expansion start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment HPMC or Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint data_analysis Data Analysis: TGI Calculation endpoint->data_analysis end End data_analysis->end

Caption: In Vivo Xenograft Study Workflow.

References

Technical Support Center: Metabolite Identification of 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the metabolite identification of 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC), a derivative of the anticancer agent Mitomycin C (MMC).

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic stability of HPMC compared to Mitomycin C?

A1: HPMC is expected to be less stable and more rapidly metabolized than Mitomycin C (MMC). In vitro studies using mouse liver homogenates have shown that HPMC is inactivated more rapidly than MMC. This is further supported by in vivo data in mice, where the 24-hour urinary recovery of unchanged HPMC was significantly lower (2.85%) compared to that of MMC (19.26%), indicating more extensive metabolism of HPMC.

Q2: What are the primary metabolic pathways for Mitomycin C and, by extension, likely for HPMC?

A2: The primary metabolic pathway for Mitomycin C (MMC), and likely HPMC, is initiated by reductive activation of the quinone ring. This critical step is catalyzed by various enzymes, including NADPH:cytochrome P-450 reductase and NAD(P)H:quinone oxidoreductase 1 (DT-diaphorase). This activation is a prerequisite for its alkylating activity and subsequent biotransformation. While specific metabolites for HPMC have not been detailed in publicly available literature, based on MMC metabolism, the process likely involves the formation of reactive intermediates that can then be further metabolized.

Q3: What are the known or expected metabolites of HPMC?

A3: While specific metabolites of HPMC are not yet fully characterized in the literature, we can predict potential metabolites based on the known biotransformation of the parent compound, Mitomycin C (MMC). The metabolism of MMC is known to produce several key metabolites. Given the structural similarity, HPMC is anticipated to undergo analogous transformations.

Table 1: Predicted Metabolites of this compound (HPMC) Based on Mitomycin C Metabolism

Parent CompoundPredicted HPMC MetabolitePrecursor MMC MetaboliteMethod of Identification (for MMC)
HPMC1,2-cis-2,7-diamino-1-hydroxy-7-N-(4-hydroxyphenyl)mitosene1,2-cis-2,7-diamino-1-hydroxymitoseneMass Spectrometry, Thin Layer Chromatography
HPMC1,2-trans-2,7-diamino-1-hydroxy-7-N-(4-hydroxyphenyl)mitosene1,2-trans-2,7-diamino-1-hydroxymitoseneMass Spectrometry, Thin Layer Chromatography
HPMC2,7-diamino-7-N-(4-hydroxyphenyl)mitosene2,7-diaminomitoseneMass Spectrometry, Thin Layer Chromatography
HPMCHydroxylated and/or glucuronidated HPMC metabolites-Inferred based on common drug metabolism pathways

Q4: Which analytical techniques are most suitable for identifying HPMC metabolites?

A4: A combination of chromatographic separation and mass spectrometric detection is the most powerful approach.

  • High-Performance Liquid Chromatography (HPLC) is essential for separating the parent drug from its metabolites in complex biological matrices.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and structural information for the identification and quantification of metabolites.

  • High-Resolution Mass Spectrometry (HRMS) , such as Orbitrap or TOF, can provide accurate mass measurements to determine the elemental composition of unknown metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to elucidate the detailed chemical structure of isolated metabolites, although it requires larger quantities of the metabolite.

Troubleshooting Guides

Issue 1: Low or No Detection of HPMC Metabolites in In Vitro Metabolism Assays
Possible Cause Troubleshooting Step
Inactive Liver Microsomes Ensure microsomes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Test the activity of the microsome batch with a known substrate for cytochrome P450 enzymes.
Inadequate Cofactor Concentration Ensure a sufficient concentration of NADPH, the primary cofactor for cytochrome P450 enzymes. The final concentration in the incubation should typically be around 1 mM.
Sub-optimal Incubation Conditions Verify the incubation temperature is 37°C and that the pH of the buffer is optimal (typically pH 7.4). Ensure adequate shaking to keep the mixture homogenous.
Incorrect Quenching of Reaction The reaction should be stopped effectively, usually by adding a cold organic solvent like acetonitrile or methanol, to precipitate proteins and halt enzymatic activity.
Metabolite Instability Some metabolites may be unstable. Analyze samples immediately after quenching or store them at -80°C. Consider using trapping agents for reactive metabolites.
Issue 2: Poor Chromatographic Separation of HPMC and its Metabolites
Possible Cause Troubleshooting Step
Inappropriate HPLC Column Use a reversed-phase C18 column with good end-capping. The particle size (e.g., 1.8-3.5 µm) and column dimensions should be suitable for the expected complexity of the sample.
Sub-optimal Mobile Phase Optimize the gradient elution profile. A common mobile phase for mitomycin C derivatives consists of a mixture of acetonitrile or methanol and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
Sample Matrix Interference Perform a protein precipitation and/or solid-phase extraction (SPE) of the sample prior to injection to remove interfering substances from the biological matrix.
Low Resolution Decrease the flow rate or use a shallower gradient to improve the separation of closely eluting peaks.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of HPMC in comparison to MMC, as determined in mice.

Table 2: Comparative Pharmacokinetic Data of HPMC and MMC in Mice

ParameterThis compound (HPMC)Mitomycin C (MMC)Reference
Half-life (t½) at LD50 dose 17.9 min (20 mg/kg, i.v.)19.8 min (8 mg/kg, i.v.)[1]
Half-life (t½) at molar equivalent dose 7.5 min (10.2 mg/kg, i.v.)Not reported at this dose[1]
24-hr Urinary Recovery (unchanged drug) 2.85%19.26%[1]

Experimental Protocols

Detailed Methodology for In Vitro Metabolism of HPMC using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of HPMC using human or rodent liver microsomes.

Materials:

  • This compound (HPMC)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), cold

  • Methanol (MeOH), cold

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Add the liver microsomes to the master mix to a final protein concentration of 0.5-1.0 mg/mL.

  • Pre-incubation:

    • Pre-incubate the microsome-cofactor mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding HPMC to the pre-incubated mixture. The final concentration of HPMC should be in the low micromolar range (e.g., 1-10 µM).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of the Reaction:

    • At each time point, terminate the reaction by adding 2 volumes of cold acetonitrile. This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the samples vigorously and then centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis:

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis by LC-MS/MS.

  • Controls:

    • Negative Control 1 (No NADPH): Exclude the NADPH regenerating system to confirm that the metabolism is NADPH-dependent.

    • Negative Control 2 (Heat-inactivated microsomes): Use microsomes that have been heat-inactivated (e.g., at 95°C for 5 minutes) to ensure that the observed metabolism is enzymatic.

    • Positive Control: Include a compound known to be metabolized by liver microsomes to validate the activity of the microsomes and the experimental setup.

Visualizations

Proposed Metabolic Pathway of HPMC Proposed Metabolic Pathway of this compound HPMC This compound (HPMC) Activated_HPMC Reductively Activated HPMC (Quinone Reduction) HPMC->Activated_HPMC Reductive Enzymes (e.g., CYPs, DT-diaphorase) Metabolites Metabolite Pool (e.g., Hydroxylated, Demethylated, and Ring-Opened Products) Activated_HPMC->Metabolites Further Biotransformation Conjugates Conjugated Metabolites (e.g., Glucuronides) Metabolites->Conjugates Phase II Enzymes

Caption: Proposed metabolic activation and biotransformation pathway of HPMC.

Experimental Workflow for HPMC Metabolite Identification General Workflow for HPMC Metabolite Identification cluster_in_vitro In Vitro Metabolism cluster_analysis Analytical Phase Incubation Incubation of HPMC with Liver Microsomes and NADPH Quenching Reaction Quenching (Cold Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LC_MS LC-MS/MS Analysis of Supernatant Centrifugation->LC_MS Sample Injection Data_Processing Data Processing and Metabolite Profiling LC_MS->Data_Processing Structure_Elucidation Structure Elucidation (HRMS, NMR) Data_Processing->Structure_Elucidation

Caption: A typical experimental workflow for identifying HPMC metabolites.

References

Validation & Comparative

A Comparative Guide: 7-N-(4-Hydroxyphenyl)mitomycin C vs. Mitomycin C Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC), also known as M-83, and the widely used chemotherapeutic agent, Mitomycin C (MMC). This analysis is based on available experimental data to inform research and drug development efforts.

Executive Summary

This compound (HPMC) is a derivative of Mitomycin C that has demonstrated superior anti-tumor activity and a more favorable safety profile in preclinical studies. Research indicates that HPMC exhibits greater potency against a range of tumor cell lines and shows a higher chemotherapeutic ratio compared to MMC. A key differentiator is HPMC's reduced myelosuppressive effects, a significant dose-limiting toxicity associated with Mitomycin C. While the precise signaling pathways of HPMC are not fully elucidated, its mechanism of action, like MMC, is understood to involve the alkylation of DNA, leading to the inhibition of DNA synthesis.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data from comparative studies of HPMC and MMC.

Table 1: In Vitro Cytotoxicity of HPMC vs. MMC

Cell LineDrugIC50 (µg/mL)Fold Difference (MMC/HPMC)Reference
P388 LeukemiaHPMCData not available-[1][2]
MMCData not available[1][2]
Meth 1 FibrosarcomaHPMCData not availableStronger than MMC[1]
MMCData not available[1]

Table 2: In Vivo Anti-tumor Activity of HPMC vs. MMC in Murine Models

Tumor ModelDrugDosageTumor Growth Inhibition (%)Survival Increase (%)Chemotherapeutic RatioReference
Ascites Sarcoma 180HPMCNot SpecifiedMore potent than MMCMarkedly higher than MMCHigher than MMC[2][3]
MMCNot Specified[2][3]
Fibrosarcoma Meth 1HPMCNot SpecifiedMore potent than MMCMarkedly higher than MMCHigher than MMC[2][3]
MMCNot Specified[2][3]
Leukemia P388HPMC>5 mg/kgNot SpecifiedResulted in 60-day survivors~64 (5-8 times higher than MMC)[1]
MMCNot Specified[1]
Solid Sarcoma 180HPMCEquivalent to MMCSame as MMCHigher safety margin[1]
MMCEquivalent to HPMC[1]

Table 3: Myelosuppressive Toxicity of HPMC vs. MMC in Mice

ParameterDrugDosageEffectReference
MyelosuppressionHPMCEquivalent effective dosesSignificantly lower than MMC[4]
MMCEquivalent effective doses[4]
LeukopeniaHPMCEquivalent effective dosesSignificantly lower than MMC[4]
MMCEquivalent effective doses[4]
Bone Marrow Damage (nadir)HPMCEquivalent effective dosesMilder than MMC[4]
MMCEquivalent effective doses[4]
Recovery from MyelosuppressionHPMCEquivalent effective dosesFaster than MMC[4]
MMCEquivalent effective doses[4]
White Blood Cell CountHPMCEquivalent effective dosesConsiderably greater than MMC-treated group[4]
MMCEquivalent effective doses[4]

Mechanism of Action and Signaling Pathways

Both HPMC and MMC are bioreductive alkylating agents. Their cytotoxic effects are primarily attributed to the cross-linking of DNA, which inhibits DNA synthesis and leads to cell death.

Mitomycin C (MMC) Signaling Pathway:

MMC is known to induce apoptosis through the activation of caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively. Furthermore, studies on MMC analogs, such as 10-decarbamoyl mitomycin C (DMC), have indicated the involvement of the RAS and MAPK/ERK signaling pathways in mediating cytotoxicity.

Hypothesized this compound (HPMC) Signaling Pathway:

While specific studies on the signaling pathways of HPMC are limited, it is plausible that it shares a similar mechanism of action with MMC and its other analogs. Therefore, HPMC likely induces apoptosis through caspase activation. Given that HPMC is a more potent inhibitor of DNA synthesis, it may induce a more robust DNA damage response, potentially leading to stronger activation of apoptotic pathways.

G cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Signaling Pathways HPMC HPMC DNA_Alkylation DNA Alkylation & Cross-linking HPMC->DNA_Alkylation More Potent MMC MMC MMC->DNA_Alkylation DNA_Synthesis_Inhibition Inhibition of DNA Synthesis DNA_Alkylation->DNA_Synthesis_Inhibition Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis Caspase_Activation Caspase-8 & -9 Activation Apoptosis->Caspase_Activation RAS_MAPK_ERK RAS/MAPK/ERK Pathway (Inferred for HPMC) Apoptosis->RAS_MAPK_ERK

Figure 1: Comparative Mechanism of Action and Signaling Pathways.

Experimental Protocols

Detailed experimental protocols for the key comparative experiments are outlined below. These are generalized protocols based on common methodologies in the field.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Tumor cell lines (e.g., P388, Meth 1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of HPMC or MMC. A control group with no drug is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the drug concentration.

G A Seed Cells in 96-well Plate B Add Serial Dilutions of HPMC or MMC A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 2: In Vitro Cytotoxicity Assay Workflow.

2. In Vivo Anti-tumor Efficacy Study (Murine Tumor Models)

  • Animal Models: Immunocompromised mice (e.g., nude mice) or syngeneic mouse models are used.

  • Tumor Implantation: Tumor cells are injected subcutaneously or intraperitoneally into the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups (HPMC, MMC, and a vehicle control). The drugs are administered via a specified route (e.g., intraperitoneal or intravenous injection) at defined doses and schedules.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoints are typically tumor growth inhibition and an increase in the lifespan of the treated animals compared to the control group.

  • Toxicity Assessment: The general health of the mice is monitored, including body weight changes and any signs of distress.

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the efficacy of HPMC and MMC.

3. Myelosuppression Assessment

  • Animal Treatment: Healthy mice are treated with HPMC, MMC, or a vehicle control at clinically relevant doses.

  • Blood Collection: Blood samples are collected from the mice at various time points after drug administration.

  • Hematological Analysis: Complete blood counts (CBCs) are performed to determine the number of white blood cells, red blood cells, and platelets.

  • Bone Marrow Analysis: At the end of the study, bone marrow may be harvested from the femur or tibia for cellularity analysis.

  • Data Analysis: The changes in blood cell counts and bone marrow cellularity are compared between the treatment groups to assess the degree of myelosuppression.

Conclusion

The available preclinical data strongly suggest that this compound is a promising anti-cancer agent with superior efficacy and a better safety profile compared to Mitomycin C. Specifically, HPMC demonstrates more potent anti-tumor activity and, critically, exhibits significantly lower myelosuppression. Further research, particularly clinical trials, is warranted to fully evaluate the therapeutic potential of HPMC in various cancer types. Elucidating the specific signaling pathways of HPMC will also provide valuable insights into its mechanism of action and may identify potential biomarkers for patient selection.

References

A Comparative Analysis of the Cytotoxicity of Mitomycin C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of various analogs of Mitomycin C (MMC), a widely used chemotherapeutic agent. By presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms, this document aims to be a valuable resource for researchers in oncology and drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic potential of Mitomycin C and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values and relative cytotoxic effectiveness of several MMC analogs across different cell lines.

Table 1: IC50 Values of Mitomycin C and its Analogs in Human Breast Cancer and Non-Tumorigenic Breast Epithelial Cell Lines

CompoundMCF-7 (μM)MDA-MB 468 (μM)MCF 10A (μM)
Mitomycin C (MMC)1.5 ± 0.20.8 ± 0.12.5 ± 0.3
Decarbamoylmitomycin C (DMC)2.1 ± 0.31.2 ± 0.23.1 ± 0.4
Mitomycin C-lexitropsin conjugate (MC-lex)0.9 ± 0.10.5 ± 0.081.8 ± 0.2

Data adapted from a study by Cheng et al. (2022).[1]

Table 2: Relative Cytotoxic Effectiveness of Mitomycin C and its Analogs in Isolated Rat Hepatocytes

AnalogRelative Cytotoxicity
BMY 25067>>
BMY 25282>
Mitomycin C (MMC)Baseline

This comparison indicates that BMY 25067 is significantly more cytotoxic than BMY 25282, which in turn is more cytotoxic than Mitomycin C in this model system.[2]

Experimental Protocols

The following are detailed protocols for two common assays used to determine the cytotoxicity of compounds like Mitomycin C and its analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Mitomycin C and its analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival.

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) to ensure that individual colonies can be distinguished.

  • Compound Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of Mitomycin C or its analogs for a specific duration (e.g., 24 hours).

  • Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh culture medium.

  • Colony Growth: Incubate the plates for 7-14 days, allowing sufficient time for colonies to form.

  • Fixation and Staining: Gently wash the colonies with PBS, fix them with a solution of methanol and acetic acid (3:1), and then stain with a 0.5% crystal violet solution.

  • Colony Counting: After washing away the excess stain and allowing the plates to dry, count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment condition relative to the untreated control.

Mechanism of Action and Signaling Pathways

Mitomycin C and its analogs exert their cytotoxic effects primarily through the alkylation and cross-linking of DNA, leading to the inhibition of DNA synthesis and the induction of apoptosis.[3] Recent studies have also elucidated the role of specific signaling pathways in mediating the cellular response to these compounds.

Experimental Workflow for Assessing Cytotoxicity

The general workflow for comparing the cytotoxicity of Mitomycin C analogs involves a series of in vitro experiments.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis A Select Cell Lines (e.g., MCF-7, MDA-MB 468) C Cell Seeding in Multi-well Plates A->C B Prepare Mitomycin C and Analog Stock Solutions D Treatment with Serial Dilutions B->D C->D E Incubation (24-72 hours) D->E F MTT Assay E->F G Colony Formation Assay E->G H Measure Absorbance/ Count Colonies F->H G->H I Calculate IC50 Values/ Surviving Fraction H->I J Comparative Analysis I->J G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Survival Survival Gene->Survival Differentiation Differentiation Gene->Differentiation MMC Mitomycin C & Analogs MMC->RAS Modulates MMC->ERK Modulates

References

A Comparative Guide to the Antitumor Activity of 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of 7-N-(4-Hydroxyphenyl)mitomycin C (also referred to as M-83) against its parent compound, Mitomycin C (MMC). The information presented herein is a synthesis of data from preclinical in vitro and in vivo studies to assist researchers in evaluating the potential of this analog for further drug development.

Executive Summary

This compound (M-83) is a derivative of the well-known chemotherapeutic agent Mitomycin C (MMC). Preclinical studies have demonstrated that M-83 exhibits more potent antitumor activity against a range of experimental tumors compared to MMC. A key advantage of M-83 is its improved safety profile, characterized by a higher chemotherapeutic ratio and lower myelosuppression at therapeutically equivalent doses. This suggests that M-83 may offer a wider therapeutic window than MMC, potentially leading to more effective and safer cancer treatments.

Comparative Antitumor Efficacy

The antitumor activity of M-83 has been extensively compared with MMC in various murine tumor models, including both ascitic and solid tumors.

In Vivo Antitumor Activity

M-83 has consistently demonstrated superior or equivalent efficacy to MMC in several in vivo models.

Table 1: Comparison of Antitumor Activity of M-83 and MMC in Ascitic Murine Tumor Models

Tumor ModelDrugOptimal Dose (mg/kg)Maximum Increase in Lifespan (ILSmax %)Reference
P388 LeukemiaM-8320> 386[1]
MMC5104[1]
Sarcoma 180M-8310180[2][3]
MMC5100[2][3]
Meth 1 FibrosarcomaM-8310250[2][3]
MMC5120[2][3]
B16 MelanomaM-8315130[2][3]
MMC580[2][3]

Table 2: Comparison of Antitumor Activity of M-83 and MMC in Solid Murine Tumor Models

Tumor ModelDrugDose (mg/kg)Tumor Growth Inhibition (%)Reference
Sarcoma 180M-832080[4]
MMC2080[4]
Lewis Lung CarcinomaM-832060[4]
MMC2060[4]

M-83 exhibited more potent activity than MMC against the ascitic forms of lymphocytic leukemia P388 and fibrosarcoma Meth 1.[4] Doses of over 5 mg/kg of M-83 resulted in some 60-day survivors in the P388 leukemia model.[4] The chemotherapeutic ratio of M-83 was estimated to be approximately 5 to 8 times higher than that of MMC.[4] Against solid tumors, M-83 was as effective as MMC at equivalent doses but demonstrated a higher safety margin.[4]

In Vitro Cytotoxicity

In vitro studies have corroborated the potent antitumor effects of M-83.

Table 3: In Vitro Cytotoxicity of M-83 and MMC

Cell LineDrugIC50 (µg/mL)Reference
P388 LeukemiaM-83~0.03[4]
MMC~0.03[4]
Meth 1 FibrosarcomaM-83< 0.01[4]
MMC~0.02[4]
HeLa S3M-83Not specified, but significant growth inhibition at 3 x 10⁻³ mM[5]
MMCNot specified, but significant growth inhibition at 3 x 10⁻³ mM[5]

The cytotoxic effects of M-83 against leukemia P388 cells were similar to MMC, while it was more potent against fibrosarcoma Meth 1 cells.[4]

Safety and Toxicity Profile

A significant advantage of M-83 over MMC is its improved safety profile. M-83 has been shown to cause lower myelosuppression than MMC at doses that produce equivalent tumor growth inhibition.[2][3][5] This suggests a reduced impact on bone marrow, a common site of dose-limiting toxicity for mitomycin-based therapies.

Mechanism of Action

Similar to other mitomycins, M-83's primary mechanism of action is the inhibition of DNA synthesis.[5] Mitomycins are bioreductive alkylating agents that, upon intracellular reduction, crosslink DNA, leading to inhibition of DNA replication and ultimately cell death. M-83 has been shown to inhibit the incorporation of radioactive precursors into DNA more strongly than into RNA or protein.[5]

The following diagram illustrates the generalized mechanism of action for mitomycins.

mitomycin_moa cluster_cell Tumor Cell M83 7-N-(4-Hydroxyphenyl) mitomycin C (M-83) Reductive_Activation Intracellular Reductive Activation M83->Reductive_Activation Activated_M83 Activated M-83 (Alkylating Agent) Reductive_Activation->Activated_M83 DNA DNA Activated_M83->DNA Alkylation DNA_Crosslinking DNA Interstrand Cross-linking DNA->DNA_Crosslinking Replication_Inhibition Inhibition of DNA Replication DNA_Crosslinking->Replication_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Generalized mechanism of action for this compound.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature. For precise details, please refer to the original publications.

In Vivo Antitumor Activity Assay

This protocol outlines a typical experimental workflow for assessing the in vivo efficacy of M-83 and MMC in a murine solid tumor model.

in_vivo_workflow cluster_workflow In Vivo Antitumor Activity Workflow Tumor_Implantation Tumor Cell Implantation (e.g., Sarcoma 180) subcutaneously in mice Tumor_Growth Allow tumors to grow to a palpable size (e.g., 50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (Control, M-83, MMC) Tumor_Growth->Randomization Treatment Administer compounds (e.g., intravenously) at specified doses and schedule Randomization->Treatment Monitoring Monitor tumor growth (caliper measurements) and body weight regularly Treatment->Monitoring Endpoint Sacrifice mice when tumors reach a predetermined size or at study endpoint Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) and assess toxicity Endpoint->Analysis

Caption: A typical experimental workflow for in vivo antitumor activity studies.

Detailed Methodology:

  • Animal Model: Male BALB/c nude mice are typically used for human tumor xenografts.[6] For murine tumor models, specific strains like CDF1 or BDF1 mice are used.

  • Tumor Cell Implantation: Tumor cells (e.g., Sarcoma 180, Lewis Lung Carcinoma) are implanted subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a specified size, animals are randomized into treatment and control groups. The compounds (M-83 and MMC) are administered, often intravenously, at various doses.

  • Monitoring: Tumor size is measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored as indicators of toxicity.

  • Efficacy Evaluation: The antitumor effect is evaluated by comparing the mean tumor weight of the treated groups to the control group. The tumor growth inhibition rate is calculated. For survival studies, the increase in lifespan (ILS) is determined.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Tumor cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of M-83 and MMC for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

DNA Synthesis Inhibition Assay
  • Cell Culture and Treatment: Tumor cells are cultured and treated with M-83 or MMC at various concentrations.

  • Radiolabeling: A radiolabeled precursor for DNA synthesis (e.g., [³H]thymidine) is added to the cell culture medium.

  • Incubation: The cells are incubated for a period to allow the incorporation of the radiolabel into newly synthesized DNA.

  • Harvesting and Lysis: The cells are harvested, washed, and lysed.

  • Precipitation and Scintillation Counting: The DNA is precipitated, and the radioactivity is measured using a scintillation counter.

  • Analysis: The level of radioactivity is indicative of the rate of DNA synthesis. The inhibitory effect of the compounds is determined by comparing the radioactivity in treated cells to that in untreated control cells.

Conclusion

The available preclinical data strongly suggest that this compound is a promising antitumor agent with a potentially superior therapeutic profile compared to Mitomycin C. Its enhanced efficacy in certain tumor models and, most notably, its reduced myelosuppressive effects, warrant further investigation. These findings provide a solid rationale for the continued development of M-83 as a potential next-generation mitomycin-based cancer therapeutic.

References

comparative analysis of 7-N-(4-Hydroxyphenyl)mitomycin C and doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 7-N-(4-Hydroxyphenyl)mitomycin C and Doxorubicin for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent anti-cancer agents: this compound (7-HPM), a derivative of Mitomycin C, and Doxorubicin, a widely used anthracycline antibiotic. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective mechanisms, efficacy, and toxicity profiles.

Introduction

This compound (7-HPM) , also known as M-83 or KW-2083, is a semi-synthetic derivative of Mitomycin C (MMC). It belongs to the mitomycin family of antitumor antibiotics that act as alkylating agents, inducing DNA cross-linking.[1] Preclinical studies have suggested that 7-HPM possesses a more potent antitumor activity and a better safety profile compared to its parent compound, Mitomycin C.[1][2]

Doxorubicin is a cornerstone of chemotherapy regimens for a broad spectrum of cancers, including breast, lung, and ovarian cancers, as well as various leukemias and lymphomas.[3][4][5] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[3][6][7]

Mechanism of Action

The fundamental difference in the mechanism of action between 7-HPM and Doxorubicin lies in their interaction with DNA.

This compound (7-HPM): As a mitomycin derivative, 7-HPM requires bioreductive activation to become a potent DNA alkylating agent.[8] Once activated, it forms covalent cross-links between DNA strands, primarily at guanine-cytosine rich regions.[8] This cross-linking prevents DNA replication and transcription, leading to the inhibition of DNA synthesis and ultimately cell death.[8]

Doxorubicin: Doxorubicin's cytotoxic effects are multifactorial. It intercalates into the DNA double helix, which obstructs the action of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[6][7] This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks.[6] Additionally, doxorubicin can generate free radicals, which cause oxidative damage to cellular components, including DNA and cell membranes, further contributing to its cytotoxicity.[7]

In Vitro Cytotoxicity

Direct comparative studies of the in vitro cytotoxicity of 7-HPM and Doxorubicin are limited in the available literature. The following tables summarize reported IC50 values for each drug against various cancer cell lines from separate studies. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

Table 1: In Vitro Cytotoxicity of this compound (M-83)

Cell LineIC50Reference
Leukemia P388Similar to Mitomycin C[9]
Fibrosarcoma Meth 1Stronger than Mitomycin C[9]
HeLa S3Significant Inhibition at 3 x 10⁻³ mM[2]

Table 2: In Vitro Cytotoxicity of Doxorubicin

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)2.50[10]
HepG2 (Hepatocellular Carcinoma)12.2[10]
HeLa (Cervical Carcinoma)2.9[10]
A549 (Lung Cancer)> 20[10]
BFTC-905 (Bladder Cancer)2.3[10]
C26/control (Colon Cancer)0.15[11]
C26/DOX (Doxorubicin-resistant Colon Cancer)40.0[11]
AMJ13 (Breast Cancer)223.6 µg/ml[4]
MCF-7 (Breast Cancer)1.2009[12]
NIH3T3 (Fibroblast)Not specified, but higher than MCF7[12]

In Vivo Antitumor Activity

This compound (7-HPM): Studies comparing 7-HPM (M-83) to Mitomycin C (MMC) in rodent tumor models have shown that 7-HPM exhibits more potent activity against ascitic forms of lymphocytic leukemia P388 and fibrosarcoma Meth 1.[9] It also demonstrated a higher chemotherapeutic ratio (optimal dose/minimum effective dose) than MMC.[9] Against solid tumors, 7-HPM was as effective as MMC but with a higher safety margin and lower myelosuppression.[1][2] In human tumor xenograft models in nude mice, 7-HPM showed positive antitumor effects against six out of eight tumor strains.[13]

Doxorubicin: Doxorubicin has demonstrated significant in vivo antitumor efficacy in various animal models. For instance, in a mouse model of breast cancer using the 4T1 cell line, doxorubicin treatment has been shown to decrease tumor size and weight. In a non-small cell lung cancer xenograft model (H-460), doxorubicin alone significantly suppressed tumor growth.[14] PEG-liposomal doxorubicin showed similar in vivo anti-tumor effects in both doxorubicin-sensitive (C26/control) and doxorubicin-resistant (C26/DOX) colon cancer-bearing mice.[11] Combination therapy of doxorubicin with other agents has also been shown to enhance its antitumor efficacy in vivo.[15][16]

Toxicity Profile

This compound (7-HPM): Phase I clinical trials of 7-HPM (KW-2083) identified the dose-limiting toxicities as leukopenia and thrombocytopenia, with a maximum tolerated dose of 70 mg/m².[17] Other reported non-hematologic toxicities included nausea, vomiting, anorexia, phlebitis, and hepatic dysfunction.[17] Preclinical studies in mice indicated that 7-HPM has significantly lower myelosuppressive toxicity compared to Mitomycin C at equivalent effective doses.[1]

Doxorubicin: The most significant dose-limiting toxicity of doxorubicin is cardiotoxicity, which can manifest as acute effects like arrhythmias or chronic, cumulative dose-dependent cardiomyopathy leading to heart failure.[18] Other common side effects include myelosuppression (leukopenia, neutropenia, anemia, and thrombocytopenia), nausea, vomiting, mucositis, and alopecia.

Signaling Pathways

The distinct mechanisms of action of 7-HPM and doxorubicin result in the activation of different downstream signaling pathways leading to cell death.

This compound (7-HPM): The primary trigger for apoptosis by 7-HPM is the extensive DNA damage caused by interstrand cross-linking. This damage activates DNA damage response (DDR) pathways, which can lead to cell cycle arrest and apoptosis. The precise signaling cascades activated by 7-HPM have not been as extensively characterized as those for doxorubicin.

G General Apoptotic Pathway for 7-HPM 7-HPM 7-HPM Bioreductive Activation Bioreductive Activation 7-HPM->Bioreductive Activation DNA Interstrand Cross-linking DNA Interstrand Cross-linking Bioreductive Activation->DNA Interstrand Cross-linking DNA Damage Response (DDR) DNA Damage Response (DDR) DNA Interstrand Cross-linking->DNA Damage Response (DDR) Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response (DDR)->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response (DDR)->Apoptosis

Apoptotic pathway initiated by 7-HPM.

Doxorubicin: Doxorubicin-induced apoptosis is a complex process involving multiple signaling pathways. The initial DNA damage and ROS production can activate the p53 tumor suppressor protein, which in turn can transcriptionally activate pro-apoptotic genes. Doxorubicin has also been shown to modulate the mTOR, Notch, and FOXO1 signaling pathways, all of which play critical roles in cell survival, proliferation, and apoptosis.[19][20][21]

G Doxorubicin-Induced Apoptotic Signaling Pathways Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA_Intercalation ROS_Generation ROS Generation Doxorubicin->ROS_Generation Notch_Activation Notch Pathway Activation Doxorubicin->Notch_Activation FOXO1_Activation FOXO1 Activation Doxorubicin->FOXO1_Activation p53_Activation p53 Activation DNA_Intercalation->p53_Activation ROS_Generation->p53_Activation mTOR_Inhibition mTOR Inhibition p53_Activation->mTOR_Inhibition Apoptosis Apoptosis p53_Activation->Apoptosis mTOR_Inhibition->Apoptosis Notch_Activation->Apoptosis FOXO1_Activation->Apoptosis

References

Unveiling the Specificity: A Comparative Guide to 7-N-(4-Hydroxyphenyl)mitomycin C Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the study of mitomycin C analogues, the specificity of antibodies is paramount for accurate quantification and analysis. This guide provides a detailed comparison of the cross-reactivity of antibodies raised against 7-N-(4-Hydroxyphenyl)mitomycin C (7-OH-MMC), a potent derivative of the anti-tumor antibiotic mitomycin C. The following data and protocols are synthesized from key studies to facilitate informed decisions in immunoassay development and application.

High Specificity of Anti-7-N-(4-Hydroxyphenyl)mitomycin C Antibodies

An extensive study on the development of an enzyme immunoassay for 7-OH-MMC (also referred to as M-83) demonstrated the high specificity of the generated polyclonal antibodies. The research indicated that the antibody was monospecific to 7-OH-MMC, showing virtually no cross-reactivity with other closely related mitomycin analogues.[1] This high degree of specificity is crucial for the precise measurement of 7-OH-MMC in complex biological matrices without interference from the parent compound, Mitomycin C, or its other derivatives.

Cross-Reactivity Comparison

The following table summarizes the observed cross-reactivity of the anti-7-N-(4-Hydroxyphenyl)mitomycin C antibody with various mitomycin analogues. The data is based on a competitive enzyme immunoassay, where the ability of related compounds to displace the antibody from a 7-OH-MMC-enzyme conjugate is measured.

CompoundStructureCross-Reactivity with Anti-7-OH-MMC Antibody
This compound (7-OH-MMC) (Target Analyte)High Specificity
Mitomycin C (MMC)AnalogueAlmost No Cross-Reactivity[1]
Mitomycin AAnalogueAlmost No Cross-Reactivity[1]
Mitomycin BAnalogueAlmost No Cross-Reactivity[1]
PorfiromycinAnalogueAlmost No Cross-Reactivity[1]
Acetylmitomycin CAnalogueAlmost No Cross-Reactivity[1]

Experimental Protocols

The high specificity of the anti-7-OH-MMC antibody was determined using a competitive enzyme immunoassay. The following is a detailed description of the methodology employed in the foundational study.

Antibody Production
  • Hapten-Carrier Conjugation: this compound was covalently coupled to bovine serum albumin (BSA) to render it immunogenic. The imino group of 7-OH-MMC was linked to mercaptosuccinyl groups introduced into BSA using the cross-linker N-maleoylaminobutyric acid.[1]

  • Immunization: Rabbits were immunized with the resulting 7-OH-MMC-BSA conjugate to produce polyclonal antibodies.[1]

Enzyme Immunoassay (ELISA)

A competitive ELISA format was established to measure the concentration of free 7-OH-MMC.

  • Enzyme Labeling: 7-OH-MMC was labeled with β-D-galactosidase via m-maleoylbenzoic acid to create the enzyme tracer.[1]

  • Competitive Reaction: In the assay tubes, a fixed amount of the specific antibody was incubated with a standard solution of 7-OH-MMC or the test sample, along with a fixed amount of the 7-OH-MMC-β-D-galactosidase conjugate.

  • Immune Complex Precipitation: The antibody-bound fraction was precipitated using a second antibody (anti-rabbit IgG).

  • Enzyme Activity Measurement: The enzymatic activity of β-D-galactosidase in the precipitate was measured. The activity is inversely proportional to the concentration of free 7-OH-MMC in the sample or standard.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the competitive enzyme immunoassay used to assess the cross-reactivity of the anti-7-OH-MMC antibody.

G cluster_preparation Assay Component Preparation cluster_assay Competitive Immunoassay cluster_analysis Data Analysis Antibody Anti-7-OH-MMC Antibody Incubation Incubate Antibody, Sample/Analogue, and Tracer Antibody->Incubation Tracer 7-OH-MMC-Enzyme Conjugate Tracer->Incubation Sample Sample or Standard Sample->Incubation Analogues Mitomycin Analogues Analogues->Incubation Precipitation Precipitate Immune Complex with Secondary Antibody Incubation->Precipitation Wash Wash to Remove Unbound Components Precipitation->Wash Substrate Add Enzyme Substrate Wash->Substrate Measure Measure Enzymatic Activity Substrate->Measure StandardCurve Generate Standard Curve Measure->StandardCurve Calculate Calculate Cross-Reactivity StandardCurve->Calculate G MMC Mitomycin C / 7-OH-MMC DNA_damage DNA Cross-linking & Damage MMC->DNA_damage p53 p53 Activation DNA_damage->p53 JNK JNK Pathway Activation DNA_damage->JNK Mitochondria Mitochondrial Pathway p53->Mitochondria Caspase8 Caspase-8 Activation JNK->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Head-to-Head Comparison of Mitomycin Derivatives in Vivo: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of Mitomycin C (MMC) and its derivative, KW-2149. The following sections detail their comparative antitumor efficacy and toxicity, supported by experimental data. This guide also outlines the experimental protocols used in these studies and visualizes the key signaling pathways involved.

Comparative Antitumor Efficacy and Toxicity

Mitomycin C (MMC) is a potent antitumor antibiotic, but its clinical use can be limited by significant myelosuppression. This has driven the development of derivatives with improved efficacy and safety profiles. Among these, KW-2149 has shown promise in preclinical in vivo studies.

In murine and human tumor models, KW-2149 has demonstrated antitumor activity comparable or superior to that of MMC.[1] A notable advantage of KW-2149 is its effectiveness against MMC-resistant tumor sublines.[1] For instance, in a P388 leukemia model, KW-2149 was more effective than MMC against a resistant subline both in vitro and in vivo.[1]

When administered on an intermittent schedule, KW-2149 showed similar antitumor activity to MMC against human tumor xenografts, proving effective against gastric adenocarcinomas and non-small-cell lung carcinomas.[1] However, on a single-administration schedule, the efficacy of KW-2149 against gastric adenocarcinoma was inferior to that of MMC.[1] In studies using human tumor xenografts in nude mice, KW-2149 produced higher response rates than MMC at doses equivalent to 1/3 and 1/4 of their respective LD50 values.[2]

Crucially, KW-2149 has exhibited a more favorable toxicity profile than MMC. Studies in mice have shown that KW-2149 induces less severe and delayed thrombocytopenia compared to MMC.[3] Furthermore, the bone marrow toxicity of KW-2149 was not found to be cumulative with weekly intermittent treatment, unlike that of MMC.[3] This suggests a reduced potential for the severe, cumulative myelosuppression that often limits MMC therapy.

Quantitative Data Summary
DrugAnimal ModelTumor ModelDosing ScheduleEfficacy MetricResultToxicity MetricResultReference
Mitomycin C MiceP388 LeukemiaSingle & IntermittentILS%Effective--[1]
KW-2149 MiceP388 LeukemiaSingle & IntermittentILS%Profound effect, more effective than MMC against resistant subline--[1]
Mitomycin C MiceColon Adenocarcinoma 38Single & IntermittentTumor Growth InhibitionAs effective as KW-2149--[1]
KW-2149 MiceColon Adenocarcinoma 38Single & IntermittentTumor Growth InhibitionAs effective as MMC--[1]
Mitomycin C Nude MiceHuman Tumor Xenograftsq4d x 3Response RateLower than KW-2149 at 1/3 and 1/4 LD50Body Weight DecreaseMore toxic than KW-2149[2]
KW-2149 Nude MiceHuman Tumor Xenograftsq4d x 3Response RateHigher than MMC at 1/3 and 1/4 LD50Body Weight DecreaseLess toxic than MMC[2]
Mitomycin C Mature Adult Mice-Weekly Intermittent--ThrombocytopeniaSevere and delayed[3]
KW-2149 Mature Adult Mice-Weekly Intermittent--ThrombocytopeniaMild[3]

ILS% = Percent Increase in Lifespan

Experimental Protocols

The in vivo studies cited in this guide predominantly utilized murine models, including various strains of mice (BALB/c, C57BL, DBA, and nude mice) to host murine tumors or human tumor xenografts.

P388 Leukemia Model

A common model for assessing the efficacy of anticancer agents is the P388 leukemia model in mice.

Protocol:

  • Animal Model: DBA/2 or other suitable mouse strains are used.

  • Tumor Inoculation: A suspension of 1 x 10^6 P388 leukemia cells is injected intraperitoneally (i.p.) into each mouse.

  • Drug Administration:

    • Mitomycin C and its derivatives are dissolved in a suitable vehicle, such as sterile saline.

    • The drugs are administered intraperitoneally or intravenously (i.v.) at specified doses and schedules (e.g., single dose on day 1 post-inoculation or intermittent doses on days 1, 5, and 9).

  • Efficacy Evaluation:

    • The primary endpoint is the mean survival time (MST) of the treated groups compared to the control group (receiving vehicle only).

    • The percentage increase in lifespan (ILS%) is calculated using the formula: ILS% = [(MST of treated group / MST of control group) - 1] x 100.

  • Toxicity Evaluation:

    • Toxicity is assessed by monitoring body weight changes throughout the experiment and by observing the animals for any signs of distress.

    • The Lethal Dose 50 (LD50) may also be determined in separate toxicity studies.

Human Tumor Xenograft Model

This model is used to evaluate the efficacy of drugs against human cancers.

Protocol:

  • Animal Model: Immunocompromised mice, such as nude (nu/nu) mice, are used to prevent rejection of the human tumor tissue.

  • Tumor Implantation: Fragments of human tumors (e.g., gastric adenocarcinoma, non-small-cell lung carcinoma) are subcutaneously (s.c.) implanted into the flank of the mice.

  • Drug Administration:

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups.

    • Drugs are administered, typically intraperitoneally or intravenously, at predetermined doses and schedules. Doses are often based on a fraction of the drug's LD50.[2]

  • Efficacy Evaluation:

    • Tumor size is measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

    • The tumor growth inhibition rate is a key efficacy parameter.

  • Toxicity Evaluation:

    • Animal body weight is monitored as an indicator of systemic toxicity.

    • At the end of the study, organs may be harvested for histopathological analysis.

Signaling Pathways

Mitomycin C and its derivatives exert their cytotoxic effects primarily through the induction of DNA damage.

Mitomycin C Signaling Pathway

Mitomycin C is a bioreductive alkylating agent. Following intracellular enzymatic reduction, it becomes activated and crosslinks DNA, leading to the inhibition of DNA synthesis and cell death. This DNA damage triggers a complex cellular response.

Mitomycin_C_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Mitomycin C Mitomycin C Activated MMC Activated MMC Mitomycin C->Activated MMC Intracellular Reduction DNA Crosslinking DNA Crosslinking Activated MMC->DNA Crosslinking DNA Damage Response DNA Damage Response DNA Crosslinking->DNA Damage Response p53 Activation p53 Activation DNA Damage Response->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Mitomycin C activation and downstream DNA damage response pathway.

Experimental Workflow for In Vivo Antitumor Studies

The general workflow for conducting in vivo head-to-head comparisons of mitomycin derivatives is outlined below.

Experimental_Workflow Tumor Cell Culture\n/Tumor Fragment Preparation Tumor Cell Culture /Tumor Fragment Preparation Tumor Inoculation/\nImplantation Tumor Inoculation/ Implantation Tumor Cell Culture\n/Tumor Fragment Preparation->Tumor Inoculation/\nImplantation Animal Model Preparation\n(e.g., Nude Mice) Animal Model Preparation (e.g., Nude Mice) Animal Model Preparation\n(e.g., Nude Mice)->Tumor Inoculation/\nImplantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Inoculation/\nImplantation->Tumor Growth Monitoring Randomization into\nTreatment Groups Randomization into Treatment Groups Tumor Growth Monitoring->Randomization into\nTreatment Groups Drug Administration\n(MMC vs. Derivative) Drug Administration (MMC vs. Derivative) Randomization into\nTreatment Groups->Drug Administration\n(MMC vs. Derivative) Efficacy Assessment\n(Tumor Volume, Survival) Efficacy Assessment (Tumor Volume, Survival) Drug Administration\n(MMC vs. Derivative)->Efficacy Assessment\n(Tumor Volume, Survival) Toxicity Assessment\n(Body Weight, Clinical Signs) Toxicity Assessment (Body Weight, Clinical Signs) Drug Administration\n(MMC vs. Derivative)->Toxicity Assessment\n(Body Weight, Clinical Signs) Data Analysis and\nComparison Data Analysis and Comparison Efficacy Assessment\n(Tumor Volume, Survival)->Data Analysis and\nComparison Toxicity Assessment\n(Body Weight, Clinical Signs)->Data Analysis and\nComparison

Caption: General experimental workflow for in vivo comparison of mitomycin derivatives.

References

A Comparative Guide to the Mechanism of Action of 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-N-(4-Hydroxyphenyl)mitomycin C (HPMC), also known as M-83, with its parent compound, Mitomycin C (MMC). This analysis is based on available preclinical data to validate its mechanism of action and comparative performance.

Core Mechanism of Action: DNA Alkylation and Bioreductive Activation

This compound is a derivative of Mitomycin C, an established antineoplastic antibiotic.[1] The fundamental mechanism of action for both compounds involves the inhibition of DNA synthesis.[2][3][4][5][6] This is achieved through the bioreductive activation of the quinone group, leading to the generation of a reactive intermediate that crosslinks DNA, primarily at guanine-cytosine-rich sequences.[4] This DNA cross-linking physically obstructs the separation of DNA strands, thereby halting replication and transcription, which is particularly cytotoxic to rapidly proliferating cancer cells.[4][7]

The activation of these compounds is, at least in part, mediated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[8][9] This enzyme reduces the quinone moiety, initiating the cascade that leads to the alkylating species. The DNA damage inflicted by these agents can trigger cellular DNA damage response pathways, ultimately leading to apoptosis, or programmed cell death.[4][5]

cluster_0 Cellular Environment cluster_1 Molecular Consequences HPMC This compound (Inactive Prodrug) NQO1 NQO1 (NAD(P)H:quinone oxidoreductase 1) HPMC->NQO1 Reduction Activated_HPMC Activated HPMC (Reactive Alkylating Agent) NQO1->Activated_HPMC Activation DNA Nuclear DNA Activated_HPMC->DNA Alkylation Crosslinked_DNA Cross-linked DNA DNA->Crosslinked_DNA Inhibition Inhibition of DNA Replication & Transcription Crosslinked_DNA->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Figure 1: Proposed signaling pathway for the activation and mechanism of action of HPMC.

Comparative Performance: HPMC vs. Mitomycin C

Preclinical studies indicate that HPMC exhibits several advantages over MMC, primarily in terms of enhanced antitumor efficacy and a more favorable safety profile.

Antitumor Activity

HPMC has demonstrated more potent activity than MMC against a range of experimental tumor models.[2][10] This increased potency is reflected in a significantly higher chemotherapeutic ratio, estimated to be 5 to 8 times greater than that of MMC.[10]

ParameterThis compound (HPMC)Mitomycin C (MMC)Reference(s)
Chemotherapeutic Ratio Approximately 5 to 8 times higher than MMCBaseline[10]
Activity vs. P388 Leukemia More potent; resulted in 60-day survivorsLess potent[10]
Activity vs. Meth 1 Fibrosarcoma More potentLess potent[2][10]
Activity vs. Solid Tumors Markedly effectiveEffective[2]
In Vitro Cytotoxicity (Meth 1) Stronger than MMCBaseline[10]
Toxicity Profile

A key differentiator of HPMC is its reduced myelosuppressive effects compared to MMC at equivalent therapeutic doses.[11]

Toxicity ParameterThis compound (HPMC)Mitomycin C (MMC)Reference(s)
Myelosuppression Significantly lower toxicityHigher toxicity[11]
Leukopenia Less severeMore severe[11]
Bone Marrow Damage Milder at nadirMore severe[11]
Recovery from Myelosuppression FasterSlower[11]
Pharmacokinetic Properties

Pharmacokinetic studies in mice reveal differences in the metabolism and elimination of HPMC and MMC.

Pharmacokinetic ParameterThis compound (HPMC)Mitomycin C (MMC)Reference(s)
Inactivation by Liver Homogenate More rapidSlower[12]
Serum Half-life (i.v. bolus) 7.5 min (10.2 mg/kg)19.8 min (8 mg/kg)[12]
24-hr Urinary Recovery (unchanged) 2.85%19.26%[12]

Experimental Protocols

The validation of HPMC's mechanism and comparative performance relies on established preclinical experimental models.

In Vivo Antitumor Activity Assessment

A common experimental workflow to compare the antitumor efficacy of HPMC and MMC in vivo is as follows:

cluster_workflow In Vivo Efficacy Workflow A Tumor Cell Implantation (e.g., P388, Meth 1 in mice) B Animal Grouping (Control, HPMC, MMC) A->B C Drug Administration (i.p. or i.v.) B->C D Monitor Tumor Growth & Animal Survival C->D E Data Analysis (e.g., Tumor growth inhibition, Increase in lifespan) D->E

Figure 2: A generalized experimental workflow for in vivo comparative efficacy studies.

Methodology:

  • Tumor Implantation: Laboratory animals, typically mice, are inoculated with a specific cancer cell line (e.g., P388 leukemia or Meth 1 fibrosarcoma), either intraperitoneally (for ascitic tumors) or subcutaneously (for solid tumors).[2][10]

  • Animal Grouping: Once tumors are established, animals are randomly assigned to control (vehicle), HPMC-treated, and MMC-treated groups.

  • Drug Administration: The compounds are administered, often via intravenous or intraperitoneal injection, at various dose levels.[2][10]

  • Monitoring: Key endpoints are monitored, including tumor size (for solid tumors) and survival time.[10]

  • Data Analysis: The antitumor activity is quantified by metrics such as the percentage of tumor growth inhibition or the increase in lifespan compared to the control group. The chemotherapeutic ratio (optimal dose/minimum effective dose) is also calculated.[10]

Myelosuppression Assay

Methodology:

  • Drug Administration: Healthy or tumor-bearing mice are treated with equivalent effective doses of HPMC or MMC.[11]

  • Sample Collection: At various time points post-treatment, peripheral blood and bone marrow samples are collected.

  • Cell Counting: Total white blood cell counts and bone marrow cell counts are determined.[11]

  • Analysis: The degree of myelosuppression is assessed by the nadir (lowest point) of cell counts and the time to recovery to normal levels.[11]

Conclusion

The available evidence strongly suggests that this compound operates through a mechanism of action analogous to Mitomycin C, involving bioreductive activation and subsequent DNA cross-linking. However, comparative studies consistently demonstrate that HPMC possesses a superior preclinical profile, characterized by enhanced antitumor efficacy across various cancer models and a significantly lower degree of myelosuppression. These findings underscore the potential of HPMC as a promising second-generation mitomycin analog for further development.

References

A Comparative Analysis of the Pharmacokinetics of Mitomycin C and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the anticancer agent Mitomycin C (MMC) and its analogs, KW-2149 and KW-2083. The following sections present key pharmacokinetic parameters, experimental methodologies, and visual representations of experimental workflows and mechanisms of action to support further research and development in this area.

Comparative Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters for Mitomycin C and its analogs, KW-2149 and KW-2083, derived from clinical and preclinical studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of these compounds.

ParameterMitomycin C (Human)KW-2149 (Human)KW-2083 (Human)
Terminal Half-life (t½) 33 - 78 min[1][2]Short[3][4]~18 min[1]
Clearance (CL) 12 - 42 L/h/m²[2]--
Volume of Distribution (Vd) / Vss 11 - 48 L/m²[2]--
Area Under the Curve (AUC) 138 - 1221 µg·h/L[2]--
Metabolism Rapidly metabolized[5]Rapid metabolism/distribution[3][4]More rapid elimination than MMC[1]
Primary Elimination Route Hepatic metabolism, minimal urinary excretion (8-10%)[5]-Higher excretion into bile than MMC[1]

Note: Direct comparative studies under identical conditions are limited. The data presented is a compilation from different studies. Dashes indicate that specific data was not available in the reviewed literature.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from studies employing the following methodologies:

In Vivo Pharmacokinetic Studies in Human Patients
  • Study Design: Phase I clinical trials were conducted to determine the toxicity profile and optimal dosage of the Mitomycin C analogs.[3][4] Patients received the drugs, such as KW-2149, via intravenous (i.v.) bolus injection or continuous infusion.[3][6]

  • Drug Administration: Mitomycin C and its analogs were administered intravenously, with doses escalated in successive patient cohorts. For instance, KW-2149 was administered in doses ranging from 5 to 100 mg/m².[3][4]

  • Sample Collection: Blood samples were collected at predetermined time points following drug administration to characterize the plasma concentration-time profile.

  • Analytical Method: Drug concentrations in plasma were quantified using high-performance liquid chromatography (HPLC), a sensitive and specific method for detecting Mitomycin C and its metabolites.[2][5] A bioassay method has also been used to study the pharmacokinetics of MMC and KW-2083.[1]

  • Pharmacokinetic Analysis: The plasma concentration-time data was fitted to a pharmacokinetic model, often a two-compartment model for Mitomycin C, to calculate parameters such as half-life, clearance, and volume of distribution.[7][8]

Preclinical Pharmacokinetic Studies in Animal Models
  • Animal Models: Studies have utilized animal models, such as mice bearing S180 tumors, to investigate the tissue distribution of Mitomycin C and its analogs.[1]

  • Drug Administration and Sample Collection: Following intravenous administration, tissue samples from various organs (e.g., lung, kidney, tumor) were collected at different time points.[1]

  • Analysis: Drug concentrations in tissue homogenates were determined to assess tissue distribution and elimination rates.[1]

Visualizing Experimental Workflows and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate a typical workflow for a pharmacokinetic study and the proposed mechanism of action for Mitomycin C.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Human) cluster_analysis Sample Processing and Analysis cluster_modeling Data Analysis and Modeling Animal_Model Animal Model Selection (e.g., Rodent) Dose_Selection Dose Range Finding Animal_Model->Dose_Selection Drug_Admin Drug Administration (i.v. Bolus or Infusion) Patient_Recruitment Patient Recruitment (Phase I Trial) Patient_Recruitment->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing HPLC_Analysis HPLC Analysis for Drug Concentration Sample_Processing->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Two-Compartment) HPLC_Analysis->PK_Modeling Parameter_Calc Calculation of PK Parameters (t½, CL, Vd, AUC) PK_Modeling->Parameter_Calc MitomycinC_Mechanism MMC Mitomycin C (Prodrug) Activated_MMC Reductive Activation (Enzymatic) MMC->Activated_MMC DNA Cellular DNA Activated_MMC->DNA Alkylation Crosslinked_DNA DNA Interstrand Cross-linking DNA->Crosslinked_DNA Apoptosis Inhibition of DNA Synthesis & Cell Death (Apoptosis) Crosslinked_DNA->Apoptosis

References

A Side-by-Side Analysis of 7-N-(4-Hydroxyphenyl)mitomycin C and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 7-N-(4-Hydroxyphenyl)mitomycin C (M-83), a mitomycin C analogue, with its parent compound and other classes of alkylating agents. The information is intended to support research and drug development efforts by presenting available preclinical data, outlining experimental methodologies, and visualizing key mechanisms of action.

Overview of Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy. Their cytotoxic effects are primarily mediated through the covalent attachment of alkyl groups to DNA, leading to DNA damage, cell cycle arrest, and apoptosis. These agents are classified based on their chemical structure and mechanism of action. Major classes include:

  • Mitomycins: Bioreductive alkylating agents that require enzymatic activation to exert their DNA cross-linking activity.

  • Nitrogen Mustards: A class of bifunctional alkylating agents that form highly reactive aziridinium ions. Examples include cyclophosphamide and melphalan.

  • Platinum-Based Agents: While not classic alkylating agents, they form covalent bonds with DNA, leading to adducts and cross-links. Cisplatin and its analogues are prominent examples.

  • Nitrosoureas: These compounds exert their effects through both alkylation and carbamoylation.

  • Triazenes: Dacarbazine and temozolomide are examples that require metabolic activation to form a methylating agent.

Comparative Performance: this compound (M-83) vs. Mitomycin C (MMC)

Preclinical studies indicate that M-83, a derivative of Mitomycin C (MMC), exhibits enhanced antitumor activity and a potentially improved safety profile compared to its parent compound.

In Vitro Cytotoxicity
In Vivo Antitumor Activity

M-83 has shown more potent activity than MMC in various murine tumor models.[1][2]

Tumor ModelM-83 Performance vs. MMCKey Findings
Ascitic Tumors (Sarcoma 180, Meth 1, Meth A, Melanoma B-16, Leukemia P388, Lymphoma EL4) More PotentM-83 demonstrated greater antitumor activity and a markedly higher chemotherapeutic ratio.[2]
Solid Tumors (Sarcoma 180, Meth 1, Meth A, Lewis Lung Carcinoma) Markedly EffectiveM-83 showed significant efficacy when administered intravenously.[2] At doses providing similar tumor growth inhibition of solid Meth 1 tumors, M-83 exhibited lower myelosuppression.[2]
Human Tumor Xenografts Positive Antitumor EffectM-83 was effective against six out of eight human tumor xenografts transplanted into nude mice.[3]

Note: Direct, recent quantitative comparisons of M-83 with other classes of alkylating agents like cyclophosphamide or cisplatin in the same experimental settings are limited in the available literature.

Mechanism of Action

Alkylating agents, including M-83, share a common mechanism of inducing DNA damage. However, the specifics of activation and the resulting cellular responses can differ.

General Mechanism of DNA Alkylation

The primary target for alkylating agents is the N7 position of guanine, although other sites on purine and pyrimidine bases can also be alkylated. Bifunctional agents can form interstrand or intrastrand cross-links in the DNA, which are particularly cytotoxic as they block DNA replication and transcription.

DNA_Alkylation cluster_agent Alkylating Agent cluster_dna Cellular Target cluster_damage Cellular Consequences Alkylating_Agent Alkylating Agent (e.g., M-83, Cyclophosphamide) Guanine Guanine (N7) Alkylating_Agent->Guanine Alkylation DNA DNA Double Helix DNA_Damage DNA Adducts & Cross-links Guanine->DNA_Damage Replication_Block Replication/Transcription Block DNA_Damage->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis

General mechanism of DNA alkylation by alkylating agents.
Signaling Pathways Involved

The DNA damage induced by alkylating agents triggers a cascade of cellular signaling pathways. For mitomycins, the RAS-MAPK/ERK and PI3K-Akt pathways are known to be involved in the cellular response, ultimately leading to cell cycle arrest or apoptosis.

Signaling_Pathway cluster_pathways Signaling Cascades Alkylating_Agent Alkylating Agent (e.g., M-83) DNA_Damage DNA Damage (Cross-links) Alkylating_Agent->DNA_Damage RAS RAS DNA_Damage->RAS PI3K PI3K DNA_Damage->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle_Arrest Cell Cycle Arrest ERK->Cell_Cycle_Arrest Apoptosis Apoptosis ERK->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis inhibition of

Signaling pathways activated by alkylating agent-induced DNA damage.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate and compare alkylating agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method for determining the cytotoxic potential of a compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Alkylating agents (e.g., M-83, MMC, Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the alkylating agents. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Drug_Treatment Add Serial Dilutions of Alkylating Agents Seed_Cells->Drug_Treatment Incubate Incubate for 48-72 hours Drug_Treatment->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Tumor Growth Inhibition Study

This experiment evaluates the efficacy of an anticancer agent in a living organism bearing a tumor.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft

  • Alkylating agents for injection

  • Calipers for tumor measurement

  • Sterile surgical and injection equipment

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the alkylating agents (e.g., M-83, MMC) and a vehicle control to the respective groups via a specified route (e.g., intraperitoneal or intravenous) and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals.

  • Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound (M-83) has demonstrated promising preclinical antitumor activity, particularly in comparison to its parent compound, Mitomycin C. It appears to offer a superior chemotherapeutic ratio and a better safety profile in terms of myelosuppression in the models studied. However, there is a notable lack of recent, direct comparative studies of M-83 against a broader range of currently utilized alkylating agents. Further research, including quantitative in vitro cytotoxicity assays and in vivo studies against a panel of other alkylating agents, would be invaluable for fully elucidating the therapeutic potential of M-83 in the current landscape of cancer chemotherapy. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for conducting such comparative analyses.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 7-N-(4-Hydroxyphenyl)mitomycin C, a potent cytotoxic agent, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. As a derivative of Mitomycin C, this compound is classified as a hazardous waste and requires specialized handling and disposal.[1][2] This guide provides essential, step-by-step instructions for the proper disposal of this compound, contaminated materials, and spill cleanup.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.[3] This compound is harmful if swallowed and is suspected of causing cancer.[4][5]

PPE CategoryRequired Items
Gloves Two pairs of nitrile or polyvinylchloride gloves
Gown Impervious, disposable gown
Eye/Face Protection Safety glasses with side shields or a face shield
Respiratory A NIOSH-approved respirator is recommended, especially when handling powders or creating aerosols.

Table 1: Required Personal Protective Equipment (PPE)

Work should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize the risk of inhalation and contamination.[6]

Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of unused this compound and contaminated materials.

Step 1: Segregation of Waste

All materials that have come into contact with this compound must be segregated as hazardous cytotoxic waste. This includes:

  • Unused or expired product

  • Empty vials and containers

  • Contaminated labware (e.g., pipette tips, tubes)

  • Used PPE (gloves, gown, etc.)

  • Spill cleanup materials

These items should be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container designated for cytotoxic or chemotherapy waste.[1][7] These containers are often color-coded, typically yellow or purple.

Step 2: Chemical Inactivation (Optional and requires validation)

For liquid waste containing this compound, chemical inactivation can be considered. Oxidation using a freshly prepared 10% bleach (sodium hypochlorite) solution or potassium permanganate has been shown to be effective for the degradation of Mitomycin C.[6][8] However, the efficacy of this method for this compound must be validated by the institution's environmental health and safety department.

DecontaminantConcentrationApplication
Sodium Hypochlorite 10% solution (freshly prepared)Surface decontamination, liquid waste inactivation
Potassium Permanganate Varies by protocolLiquid waste inactivation

Table 2: Decontamination and Inactivation Solutions

Step 3: Final Disposal

All sealed hazardous waste containers must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Do not dispose of this material in standard laboratory trash or down the drain.[9]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Don Appropriate PPE B Work in Designated Area (Fume Hood/BSC) A->B C Segregate All Contaminated Waste B->C D Place in Labeled Cytotoxic Waste Container C->D E Seal Waste Container D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Professional Disposal F->G

Figure 1: Disposal Workflow for this compound

Spill Management Protocol

In the event of a spill, immediate action is crucial to prevent exposure and contamination.

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.[10]

  • Don PPE : If not already wearing it, put on the required PPE as listed in Table 1.

  • Contain the Spill : For liquid spills, absorb with an inert material such as vermiculite or absorbent pads. For powder spills, gently cover with a damp paper towel to avoid generating dust.[2]

  • Clean the Area : Working from the outside in, carefully clean the spill area with a 10% bleach solution, allowing for a contact time of at least 10 minutes.[6]

  • Dispose of Cleanup Materials : All materials used for spill cleanup must be disposed of as cytotoxic hazardous waste.[1]

  • Decontaminate : Thoroughly decontaminate all non-disposable equipment used during the cleanup.

  • Report the Spill : Report the incident to the laboratory supervisor and the EHS office, following institutional protocols.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety data sheets and disposal guidelines.

References

Essential Safety and Logistical Information for Handling 7-N-(4-Hydroxyphenyl)mitomycin C

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 7-N-(4-Hydroxyphenyl)mitomycin C, a potent cytotoxic compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and ensure a safe laboratory environment.

Given that this compound is an analog of Mitomycin C, it is presumed to share similar toxicological properties. Therefore, handling procedures should be aligned with those for highly hazardous substances. The following information is a synthesis of safety data for Mitomycin C and general guidelines for managing cytotoxic agents.

Hazard Identification and Classification

  • Acute Toxicity, Oral (Category 1) : Fatal if swallowed.[1][2][3]

  • Carcinogenicity (Category 2) : Suspected of causing cancer.[1][2][3][4]

  • Skin Irritation : Causes skin irritation.[1]

  • Eye Irritation : Causes serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

It is critical to handle this compound with the assumption that it carries similar risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for various handling scenarios.

Activity Gloves Gown/Lab Coat Eye Protection Respiratory Protection
Storage and Transport (in sealed containers) Double nitrile glovesDisposable gownSafety glasses with side shieldsNot generally required
Weighing and Reconstitution (powder form) Double nitrile gloves, chemo-ratedDisposable, impervious gownFace shield and safety gogglesFit-tested N95 or higher respirator
Handling of Solutions Double nitrile gloves, chemo-ratedDisposable, impervious gownFace shield or safety gogglesNot required if handled in a certified chemical fume hood or BSC
Spill Cleanup Heavy-duty, chemical-resistant glovesImpervious gown and shoe coversFace shield and safety gogglesFit-tested N95 or higher respirator
Waste Disposal Double nitrile glovesDisposable gownSafety glasses with side shieldsNot generally required

Note: All PPE should be compliant with relevant standards (e.g., ASTM D6978 for chemotherapy gloves).

Engineering Controls

To minimize inhalation exposure, all manipulations of powdered this compound and its concentrated solutions must be performed in a certified containment device.

  • Chemical Fume Hood : A properly functioning chemical fume hood should be used for all procedures involving the handling of solutions.

  • Class II Biological Safety Cabinet (BSC) : For procedures with a high risk of aerosol generation, a Class II BSC is recommended.[5]

  • Closed System Transfer Devices (CSTDs) : The use of CSTDs is encouraged when transferring solutions to minimize the risk of spills and aerosol release.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for safety.

1. Preparation and Area Setup:

  • Designate a specific area for handling the compound.
  • Cover the work surface with a disposable, absorbent, and plastic-backed liner.
  • Assemble all necessary materials, including the compound, solvents, and waste containers, before starting work.

2. Donning PPE:

  • Follow the PPE guidelines outlined in the table above.
  • Ensure gloves are worn over the cuffs of the gown.

3. Weighing and Reconstitution (if applicable):

  • Perform in a chemical fume hood or a balance enclosure with proper ventilation.
  • Use a dedicated set of weighing tools.
  • To avoid dust generation, do not scrape the powder.
  • Slowly add solvent to the powder to minimize aerosolization.

4. Handling Solutions:

  • Conduct all transfers and dilutions within a chemical fume hood or BSC.
  • Use Luer-Lok syringes and needles to prevent accidental disconnection.

5. Post-Handling:

  • Decontaminate all surfaces with an appropriate cleaning solution (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, and then water).[5]
  • Carefully doff PPE, avoiding self-contamination. Dispose of it as cytotoxic waste.
  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Spill Management:

  • Evacuate and Secure the Area : Alert others and restrict access to the spill area.

  • Don Appropriate PPE : Wear the PPE specified for spill cleanup.

  • Contain the Spill : Use a chemotherapy spill kit to absorb the spill. For powders, gently cover with damp absorbent material to avoid raising dust.

  • Clean the Area : Work from the outer edge of the spill inwards.

  • Dispose of Waste : All cleanup materials must be disposed of as cytotoxic waste.

  • Decontaminate : Clean the area with a suitable decontamination solution.

Personnel Exposure:

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.

Waste Stream Container Type Disposal Procedure
Unused Compound/Expired Stock Original or properly labeled, sealed containerDispose of through a licensed hazardous waste disposal company.
Contaminated PPE (gloves, gowns, etc.) Yellow, labeled cytotoxic waste bagSegregate from regular lab trash. Incineration is the preferred disposal method.
Contaminated Labware (pipette tips, tubes) Puncture-resistant, labeled cytotoxic sharps containerDo not recap, bend, or break needles.
Liquid Waste (solvents, media) Labeled, leak-proof, and shatter-resistant containerCollect and dispose of through a licensed hazardous waste disposal company. Do not pour down the drain.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow with integrated safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Designated Work Area don_ppe 2. Don Full PPE prep_area->don_ppe check1 Verify Fume Hood Certification prep_area->check1 weigh 3. Weigh Compound in Fume Hood don_ppe->weigh check2 Check PPE Integrity don_ppe->check2 reconstitute 4. Reconstitute in Fume Hood weigh->reconstitute experiment 5. Perform Experiment reconstitute->experiment decontaminate 6. Decontaminate Work Surfaces experiment->decontaminate dispose_waste 7. Dispose of Cytotoxic Waste decontaminate->dispose_waste check3 Confirm Waste Container Availability decontaminate->check3 doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands check1->don_ppe check2->weigh check3->dispose_waste

Caption: Experimental workflow for handling this compound with safety checkpoints.

Logical Relationship of Safety Controls

The hierarchy of controls is a fundamental concept in occupational safety. The following diagram illustrates the application of this hierarchy to the handling of this compound.

hierarchy_of_controls cluster_controls Hierarchy of Controls cluster_examples Application to this compound Handling elimination Elimination/Substitution (Most Effective) engineering Engineering Controls elim_ex Use a less hazardous alternative if possible. elimination->elim_ex admin Administrative Controls eng_ex Work in a chemical fume hood or BSC. Use closed system transfer devices. engineering->eng_ex ppe Personal Protective Equipment (PPE) (Least Effective) admin_ex Standard Operating Procedures (SOPs). Mandatory training. Designated work areas. admin->admin_ex ppe_ex Gloves, gown, eye protection, respirator. ppe->ppe_ex

Caption: Hierarchy of controls applied to the safe handling of cytotoxic compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.